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Core Science & Biosynthesis

Foundational

Enoxacin-d8 (hydrochloride) chemical properties

Executive Summary Enoxacin-d8 (hydrochloride) is a stable isotope-labeled analog of the fluoroquinolone antibiotic Enoxacin.[1] It is engineered specifically for use as an Internal Standard (IS) in quantitative mass spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enoxacin-d8 (hydrochloride) is a stable isotope-labeled analog of the fluoroquinolone antibiotic Enoxacin.[1] It is engineered specifically for use as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS). By incorporating eight deuterium atoms (


) onto the piperazine ring, this compound retains the chromatographic behavior and ionization efficiency of the parent drug while providing a distinct mass shift (+8 Da). This shift eliminates "cross-talk" interferences and allows for precise normalization of matrix effects, extraction recovery losses, and ionization variability in complex biological matrices like plasma, urine, and tissue.

Part 1: Chemical & Physical Specifications

The following specifications define the reference standard grade material required for regulated bioanalytical assays (GLP/GMP environments).

PropertySpecification
Compound Name Enoxacin-d8 (hydrochloride)
CAS Number 2930288-95-0 (HCl salt); 1329642-60-5 (Free base)
IUPAC Name 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, hydrochloride
Molecular Formula

Molecular Weight 364.84 g/mol (HCl salt); 328.37 g/mol (Free base)
Isotopic Purity

99% deuterated forms (

)
Chemical Purity

98% (HPLC)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (

10 mg/mL), slightly soluble in Methanol/Water
Storage -20°C (Desiccated); Protect from light (hygroscopic)

Part 2: Analytical Mechanism of Action

Principle: Isotope Dilution Mass Spectrometry (IDMS)

Enoxacin-d8 functions on the principle of Isotope Dilution . Because deuterium (


) is chemically similar to hydrogen (

) but heavier, the labeled standard co-elutes with the analyte (Enoxacin) during liquid chromatography. This co-elution is critical because it ensures that the IS experiences the exact same matrix suppression or enhancement effects in the electrospray ionization (ESI) source as the target analyte.
Structural Stability & Fragmentation

The eight deuterium atoms are located on the piperazine ring . This positioning is strategic:

  • Metabolic Stability: The piperazine ring is a common site of metabolism; labeling it allows tracking of the intact molecule.

  • Fragmentation Specificity: In MS/MS, the primary transitions for Enoxacin involve the loss of water (

    
    ) or carbon dioxide (
    
    
    
    ) from the carboxylic acid moiety. Since the piperazine ring remains attached during these specific fragmentations, the +8 Da mass shift is preserved in the product ions, preventing interference from the unlabeled parent drug.

IsotopeDilution Sample Biological Sample (Plasma/Tissue) Spike Spike IS (Enoxacin-d8) Sample->Spike Normalization start Extract Extraction (Precipitation/SPE) Spike->Extract Corrects Recovery LC LC Separation (Co-elution) Extract->LC ESI ESI Source (Ionization) LC->ESI Same RT MS Mass Analyzer (Different m/z) ESI->MS Matrix Effects Cancel Out Quant Quantification (Ratio Area_Analyte / Area_IS) MS->Quant Accurate Conc.

Figure 1: The Isotope Dilution Workflow. Enoxacin-d8 corrects for errors at every stage of the bioanalytical process, from extraction to ionization.

Part 3: Experimental Protocols

Preparation of Stock Solutions

CAUTION: Fluoroquinolones are light-sensitive. Perform all steps under yellow light or use amber glassware.

  • Primary Stock (1.0 mg/mL):

    • Weigh 1.0 mg of Enoxacin-d8 HCl.

    • Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) . Note: Pure methanol may cause precipitation of the salt form; DMSO ensures complete solubility.

    • Vortex for 1 minute. Sonicate if necessary.

    • Store at -20°C. Stability: 6 months.

  • Working Internal Standard (WIS) Solution (100 ng/mL):

    • Dilute the Primary Stock 1:10,000 using 50:50 Methanol:Water (v/v).

    • Prepare fresh daily. Do not store aqueous dilutions.

Sample Extraction (Protein Precipitation)

This method is optimized for human plasma but is adaptable to tissue homogenates.

  • Aliquot: Transfer 50

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Spike: Add 10

    
    L of WIS Solution  (Enoxacin-d8). Vortex gently.
    
  • Precipitate: Add 200

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid .
    
    • Why Formic Acid? Acidification helps dissociate the drug from plasma proteins and improves recovery.

  • Agitate: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L of the supernatant to an autosampler vial containing 100 
    
    
    
    L of water (to match initial mobile phase strength).
LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

m)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5%

90% B; 3.0-4.0 min: 90% B
Ionization ESI Positive Mode (

)
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 400°C
MRM Transitions (Quantification)

The following transitions are selected to ensure the d8 label is retained in the fragment ion.

AnalytePrecursor (

)
Product (

)
Loss IdentityCone (V)CE (eV)
Enoxacin 321.1303.1

3025
Enoxacin 321.1277.1

3035
Enoxacin-d8 329.2 311.2

(Retains d8)
3025
Enoxacin-d8 329.2 285.2

(Retains d8)
3035

Note: Avoid transitions that cleave the piperazine ring (e.g., fragmenting to the naphthyridine core), as this would result in loss of the d8 label and potential cross-talk with the unlabeled analyte.

Part 4: Quality Assurance & Validation

To ensure the reliability of the Enoxacin-d8 standard, the following validation parameters must be checked during method development:

  • Isotopic Contribution (Cross-talk):

    • Inject a high concentration of Enoxacin (unlabeled) and monitor the Enoxacin-d8 MRM channel (329

      
       311).
      
    • Acceptance Criteria: Response in the IS channel must be

      
       5% of the IS response in a standard blank.
      
  • Matrix Effect (ME):

    • Compare the peak area of Enoxacin-d8 spiked into extracted blank plasma vs. Enoxacin-d8 in pure solvent.

    • 
      .
      
    • Acceptable Range: 85-115%.

  • Recovery:

    • Compare Enoxacin-d8 spiked before extraction vs. after extraction.

    • Target: >80% recovery ensures high sensitivity.

ValidationLogic Start Validation Check Check1 Check Cross-Talk (Inject Unlabeled Only) Start->Check1 Check2 Check Matrix Effect (Post-Extraction Spike) Start->Check2 Decision1 Signal in d8 channel? Check1->Decision1 Pass1 Pass: No Interference Decision1->Pass1 No Fail1 Fail: Check Isotopic Purity Decision1->Fail1 Yes Decision2 Suppression > 20%? Check2->Decision2 Pass2 Pass: Robust Method Decision2->Pass2 No Fail2 Fail: Improve Cleanup (Switch to SPE) Decision2->Fail2 Yes

Figure 2: Logic flow for validating the internal standard performance.

References

  • Niessen, W. M. A. (2010). Fluoroquinolone Antibiotics: Fragmentation Patterns in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A.

  • Waters Corporation. (2005). LC-MS Determination of Fluoroquinolones in Tissue Using Oasis MAX SPE. Retrieved from [Link]

Sources

Exploratory

Enoxacin-d8 (hydrochloride): Technical Guide & Bioanalytical Application

This guide details the technical specifications, bioanalytical applications, and mechanistic context of Enoxacin-d8 (hydrochloride) . It is designed for researchers utilizing this compound primarily as a stable isotope-l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, bioanalytical applications, and mechanistic context of Enoxacin-d8 (hydrochloride) . It is designed for researchers utilizing this compound primarily as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry.

Chemical Identity & Physicochemical Profile

Enoxacin-d8 is the deuterated analog of the fluoroquinolone antibiotic Enoxacin. It is engineered with eight deuterium atoms incorporated into the piperazine ring. This specific isotopic labeling renders it an ideal internal standard for LC-MS/MS assays, as it co-elutes with the analyte but is mass-resolved, compensating for matrix effects and ionization variability.

Property Technical Specification
IUPAC Name 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride
CAS Number 2930288-95-0 (HCl salt) / 1329642-60-5 (Free base)
Molecular Formula C₁₅H₉D₈FN₄O₃[1][2][3][4][5][6][7][8][9][10][11][12] · HCl
Molecular Weight 364.84 g/mol (HCl salt) vs. 320.32 g/mol (Parent Free Base)
Isotopic Purity ≥ 99% Deuterated forms (d1-d8)
Solubility Soluble in DMSO (>10 mg/mL), 0.1 M NaOH, and dilute acetic acid. Poorly soluble in neutral water.
Appearance Off-white to pale yellow crystalline solid
Hygroscopicity Hygroscopic; store under desiccant.

Core Application: Quantitative Bioanalysis (LC-MS/MS)

The primary utility of Enoxacin-d8 is as a Self-Validating Internal Standard in pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM).

Mechanistic Role as an Internal Standard

In electrospray ionization (ESI), matrix components (phospholipids, salts) can suppress or enhance ionization efficiency. Because Enoxacin-d8 shares the exact physicochemical properties (pKa, logP, retention time) as Enoxacin but differs in mass (+8 Da), it experiences the exact same matrix effects at the exact same moment of elution.

  • Correction Factor: The ratio of Analyte Area to IS Area remains constant even if absolute signal intensity fluctuates due to instrument drift or matrix suppression.

  • Retention Time Locking: Confirms the identity of the analyte peak in complex matrices like plasma or urine.

Mass Spectrometry Transitions (MRM)

For Triple Quadrupole (QqQ) systems, the following Multiple Reaction Monitoring (MRM) transitions are recommended. The mass shift (+8 Da) is retained in fragments containing the piperazine ring.

Compound Precursor Ion (Q1) Product Ion (Q3) Fragment Origin Collision Energy (eV)
Enoxacin (Parent) m/z 321.1 [M+H]⁺m/z 303.1Loss of H₂O25
m/z 277.1Loss of CO₂35
Enoxacin-d8 (IS) m/z 329.1 [M+H]⁺m/z 311.1Loss of H₂O (Retains d8)25
m/z 285.1Loss of CO₂ (Retains d8)35

Note: The piperazine ring is the site of deuteration. Fragments resulting from the cleavage of the piperazine ring itself may lose the +8 Da shift. Always verify the d8-label retention in your specific Q3 fragment during method development.

Experimental Workflow: Plasma Extraction

The following protocol utilizes protein precipitation, which is cost-effective and compatible with high-throughput clinical workflows.

Reagents:

  • Stock Solution: 1 mg/mL Enoxacin-d8 in DMSO.

  • Working IS Solution: 500 ng/mL in Methanol.

  • Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.

Protocol Steps:

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (Enoxacin-d8). Vortex for 10 seconds.[13]

  • Precipitate: Add 200 µL of Precipitation Agent (Cold Acetonitrile + 0.1% FA).

  • Agitate: Vortex vigorously for 1 min to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 x g for 10 min at 4°C.

  • Transfer: Collect 100 µL of the supernatant into an LC vial with insert.

  • Dilute (Optional): If peak shape is poor, dilute 1:1 with mobile phase A (Water + 0.1% FA) to match initial mobile phase strength.

Workflow Visualization

The following diagram illustrates the bioanalytical workflow, highlighting where the Internal Standard (Enoxacin-d8) integrates to correct for experimental variability.

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (Enoxacin-d8) Sample->Spike 50 µL Extract Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Extract + IS Centrifuge Centrifugation (14,000 x g) Extract->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+ MRM) LC->MS Co-elution Data Quantification (Area Ratio: Analyte/IS) MS->Data m/z 329.1 -> 311.1

Figure 1: Step-by-step LC-MS/MS bioanalytical workflow integrating Enoxacin-d8 for error correction.

Mechanistic Context: Why Enoxacin?

While Enoxacin-d8 is an analytical tool, understanding the parent compound's biology is essential for interpreting PK data. Enoxacin is a broad-spectrum fluoroquinolone that functions as a "topoisomerase poison."[14]

Mechanism of Action

Enoxacin targets bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. It does not merely inhibit the enzyme; it stabilizes the enzyme-DNA cleavage complex . This prevents the religation of DNA strands, leading to the accumulation of double-strand breaks, which triggers cell death (bactericidal effect).

MOA Gyrase DNA Gyrase / Topo IV (Enzyme) Complex Enzyme-DNA Cleavage Complex Gyrase->Complex Binds DNA DNA Bacterial DNA (Supercoiled) DNA->Complex Break Double-Strand DNA Breaks Complex->Break Normal Cycle Complex->Break Religation Blocked Enoxacin Enoxacin Binding (Stabilization) Enoxacin->Complex Traps Complex Break->DNA Religation (Normal) Death Bacterial Cell Death (Bactericidal) Break->Death Accumulation of Breaks

Figure 2: Mechanism of Action showing the trapping of the DNA-Gyrase complex by Enoxacin.

Handling & Storage Best Practices

To maintain the integrity of the deuterium label and the chemical stability of the salt form:

  • Storage: Store the solid powder at -20°C . Protect from light.

  • Desiccation: The hydrochloride salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis or weighing errors.

  • Solution Stability:

    • Stock (DMSO): Stable for 6 months at -20°C.

    • Working (MeOH/Water): Prepare fresh weekly. Fluoroquinolones can degrade under UV light; use amber glass vials.

  • Solubility: Do not attempt to dissolve directly in neutral pH water (solubility < 1 mg/mL). Use DMSO or slightly acidic water (0.1% Formic Acid) for initial dissolution.

References

  • Clarke, A. M., Zemcov, S. J., & Campbell, M. E. (1985). In-vitro activity of pefloxacin compared to enoxacin, norfloxacin, gentamicin and new β-lactams. Journal of Antimicrobial Chemotherapy, 15(1), 39-44.
  • Takei, M., et al. (2001). Target preference of 15 quinolones against Staphylococcus aureus, based on antibacterial activities and target inhibition. Antimicrobial Agents and Chemotherapy, 45(12), 3544-3547.
  • Ross, D. L., & Riley, C. M. (1990). Aqueous solubility and ionization constants of some fluoroquinolone antibacterials. International Journal of Pharmaceutics, 63(3), 237-250.

Sources

Foundational

Enoxacin-d8 (HCl): Dual-Mechanistic Characterization &amp; Analytical Application

Topic: Enoxacin-d8 (hydrochloride) Mechanism of Action & Analytical Application Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals [1] Executive Summary En...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enoxacin-d8 (hydrochloride) Mechanism of Action & Analytical Application Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

[1]

Executive Summary

Enoxacin-d8 hydrochloride (CAS: 2930288-95-0) is the isotopically labeled analog of Enoxacin, a broad-spectrum fluoroquinolone.[1] While its primary application is as a Certified Reference Material (CRM) and Internal Standard (IS) for isotope dilution mass spectrometry (IDMS), understanding its utility requires a deep dive into the biological mechanisms of the parent compound.

Enoxacin is unique among fluoroquinolones due to its dual mechanism of action :

  • Prokaryotic (Antibacterial): Canonical inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[1]

  • Eukaryotic (RNAi Modulation): A non-antibiotic interaction with the TAR RNA-binding protein (TRBP), acting as a Small Molecule Enhancer of RNAi (SMER).[1]

This guide details the physicochemical properties of the deuterated standard, the molecular causality of its biological interactions, and the rigorous protocols for its use in quantitative bioanalysis.

Chemical Architecture & Deuterium Stability[1]

Enoxacin-d8 is distinguished by the substitution of eight hydrogen atoms with deuterium (


H) on the piperazine moiety.[1]
  • Chemical Name: 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride.[1]

  • Labeling Position: The eight deuterium atoms are located on the C2, C3, C5, and C6 positions of the C7-piperazine ring.

  • Rationale for Labeling:

    • Metabolic Stability: The piperazine ring is a common site for metabolic oxidation.[1] Deuteration at these sites can retard metabolism (Kinetic Isotope Effect), although for an Internal Standard, the primary goal is mass differentiation.

    • Non-Exchangeability: These protons are carbon-bound and do not exchange with solvent protons (unlike hydroxyl or amine protons), ensuring the mass shift (+8 Da) remains stable during extraction and LC-MS/MS analysis.[1]

PropertyEnoxacin (Parent)Enoxacin-d8 (IS)
Formula


MW (Free Base) 320.32 g/mol 328.37 g/mol
Mass Shift -+8.05 Da
pKa ~6.1 (COOH), ~8.7 (Piperazine)Identical
LogP -0.3 (Hydrophilic)Identical

Biological Mechanism of Action

Note: Enoxacin-d8 exhibits the same biological binding affinities as Enoxacin.[1] The mechanisms below describe the pharmacodynamics of the molecule, which the d8-variant is used to quantify.

Prokaryotic Mechanism: The Ternary Cleavage Complex

In bacteria, Enoxacin functions as a Topoisomerase Poison . It does not merely inhibit the enzyme; it corrupts it.[1]

  • Target Recognition: DNA Gyrase (in Gram-negative) or Topoisomerase IV (in Gram-positive) binds to DNA to introduce negative supercoils (Gyrase) or decatenate daughter chromosomes (Topo IV).[1]

  • Cleavage: The enzyme creates a transient double-strand break (DSB) via a phosphotyrosine linkage.[1]

  • Drug Binding: Enoxacin binds to the enzyme-DNA interface (specifically the GyrA/ParC subunits), intercalating between the base pairs at the cleavage site.[1]

  • Stabilization: This forms a stable Ternary Complex (Drug-Enzyme-DNA).[1] The enzyme is "frozen" in the cleaved state.

  • Lethality: The accumulation of these frozen complexes blocks the replication fork.[1] Upon collision with the replication machinery, the reversible DSBs become irreversible chromosomal breaks, triggering the SOS response and cell death.

Eukaryotic Mechanism: RNAi Enhancement (TRBP)

Uniquely, Enoxacin enhances the RNA interference (RNAi) pathway in mammalian cells, a property not shared by most other fluoroquinolones (e.g., Ciprofloxacin).

  • Affinity Modulation: This binding increases the affinity of the TRBP-Dicer complex for pre-miRNAs.[1]

  • Processing Efficiency: The rate of pre-miRNA cleavage into mature miRNA is accelerated.[1]

  • Tumor Suppression: This leads to a global upregulation of miRNAs, many of which are tumor suppressors (e.g., let-7), effectively inhibiting cancer cell proliferation.[1]

Visualization of Dual Mechanisms

Enoxacin_MOA cluster_Bacteria Prokaryotic Pathway (Antibacterial) cluster_Mammal Eukaryotic Pathway (RNAi Enhancement) Enoxacin Enoxacin / Enoxacin-d8 Ternary Frozen Ternary Complex (Drug-Enzyme-DNA) Enoxacin->Ternary Complex TRBP-Dicer-RNA Complex Enoxacin->Complex Gyrase DNA Gyrase / Topo IV Cleavage Transient DSB Formation Gyrase->Cleavage DNA Bacterial DNA DNA->Cleavage Cleavage->Ternary Enoxacin Intercalation Fork Replication Fork Collision Ternary->Fork Death Chromosomal Fragmentation (Cell Death) Fork->Death TRBP TRBP Protein TRBP->Complex Dicer Dicer Complex Dicer->Complex PreMiRNA Pre-miRNA PreMiRNA->Complex MatureMiRNA Mature miRNA (Tumor Suppressors) Complex->MatureMiRNA Enoxacin Increases Affinity Cancer Tumor Growth Suppression MatureMiRNA->Cancer Silencing Onco-genes

Figure 1: The dual mechanism of Enoxacin.[1] Left: Antibacterial action via DNA Gyrase poisoning.[1][4][5] Right: Anti-tumor action via TRBP-mediated RNAi enhancement.[1][6][7]

Analytical Application: Enoxacin-d8 as Internal Standard

The primary use of Enoxacin-d8 is to correct for variability in bioanalytical assays (LC-MS/MS).[1]

The Principle of Isotope Dilution

In LC-MS/MS, matrix components (phospholipids, proteins) can suppress or enhance the ionization of the analyte. Since Enoxacin-d8 co-elutes with Enoxacin but has a distinct mass, it experiences the exact same matrix effects at the exact same time.[1]

  • Correction Factor: If the signal of Enoxacin is suppressed by 20%, the signal of Enoxacin-d8 is also suppressed by 20%.[1] The ratio of Analyte/IS remains constant, ensuring accuracy.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Enoxacin in human plasma using Enoxacin-d8 as the Internal Standard.

Reagents:

  • Analyte: Enoxacin HCl.[1][8][9][6]

  • IS: Enoxacin-d8 HCl.[1][8][9][6]

  • Matrix: Human Plasma (K2EDTA).[1]

  • Precipitant: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve Enoxacin-d8 HCl in DMSO to 1 mg/mL.[1]

    • Dilute to a working IS concentration of 500 ng/mL in 50% Methanol.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 10 µL of Enoxacin-d8 IS working solution (Final conc: 100 ng/mL).[1]

    • Add 200 µL of chilled Acetonitrile (0.1% FA) to precipitate proteins.

    • Vortex for 2 minutes at 1200 rpm.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0-0.5 min)

      
       95% B (2.5 min) 
      
      
      
      5% B (3.0 min).
  • MS/MS Parameters (MRM Mode):

    • Ionization: ESI Positive (+).[1]

    • Enoxacin Transitions:

      
       (Quantifier), 
      
      
      
      (Qualifier).[1]
    • Enoxacin-d8 Transitions:

      
       (Quantifier).[1] Note the +8 Da shift.
      
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_Coelution Critical Control Point Sample Biological Sample (Plasma/Tissue) Spike Spike Enoxacin-d8 (Internal Standard) Sample->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract LC HPLC Separation (C18 Column) Extract->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS note Enoxacin & d8 co-elute Experiencing identical matrix effects Data Ratio Calculation (Area Analyte / Area IS) MS->Data

Figure 2: Analytical workflow for quantifying Enoxacin using the d8-IS to correct for extraction efficiency and ionization suppression.

References

  • Mechanism of Action (Antibacterial): Drlica, K., & Zhao, X.[1] (1997).[1] DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][5] Microbiology and Molecular Biology Reviews, 61(3), 377-392.[1] Link[1]

  • Enoxacin-d8 Characterization: Cayman Chemical. (2023).[1][10][12] Enoxacin-d8 (hydrochloride) Product Information. Link

  • LC-MS/MS Methodology: Thermo Fisher Scientific. (2012).[1] Multi-residue Automated Turbulent Flow Online LC-MS/MS Method for the Determination of Antibiotics in Milk. Application Note 565. Link

Sources

Exploratory

Decoding the Certificate of Analysis for Enoxacin-d8 Hydrochloride: A Technical Whitepaper for LC-MS/MS Bioanalysis

Introduction: The Analytical Imperative of Deuteration Enoxacin is a potent fluoroquinolone antibiotic known for inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond its antimicrobial properties, it has gained si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative of Deuteration

Enoxacin is a potent fluoroquinolone antibiotic known for inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond its antimicrobial properties, it has gained significant traction in oncology and genetics as a cancer-specific growth inhibitor that enhances TAR RNA-binding protein 2 (TRBP)-mediated microRNA processing 1.

To accurately quantify enoxacin in complex biological matrices (e.g., plasma, urine, or tissue homogenates) during pharmacokinetic (PK) or therapeutic drug monitoring (TDM) studies, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. Enoxacin-d8 hydrochloride serves as this gold-standard reference. By co-eluting with the target analyte, the SIL-IS undergoes identical ionization dynamics, perfectly compensating for matrix effects, ion suppression, and sample loss 2.

However, the reliability of ratiometric quantification hinges entirely on the quality of the SIL-IS. The Certificate of Analysis (CoA) is not merely a compliance document; it is a cryptographic key to the compound's analytical behavior. This whitepaper dissects the core parameters of the Enoxacin-d8 HCl CoA, explaining the causality behind its specifications and providing self-validating protocols for bioanalytical integration.

Anatomy of the CoA: Causality Behind the Specifications

Chemical Purity vs. Isotopic Purity

For a traditional Active Pharmaceutical Ingredient (API), purity refers to the absence of chemical contaminants. For a deuterated internal standard, purity is bifurcated into two distinct, non-interchangeable metrics:

  • Chemical Purity (>99%): Verified via HPLC-UV and NMR, this ensures the absence of synthesis byproducts. Causality: Even if a chemical impurity has a different mass and does not interfere with the MS/MS transitions, its co-elution can cause localized ion suppression or enhancement in the electrospray ionization (ESI) source, skewing the ionization efficiency of the target analyte 3.

  • Isotopic Purity (≥98% d8): This defines the species abundance of the fully deuterated isotopologue. Causality: Due to the statistical reality of chemical synthesis, a d8 compound will inevitably contain trace amounts of d7, d6, and crucially, d0 (unlabeled enoxacin) 4. If the isotopic purity is low, the d0 impurity will artificially inflate the analyte signal in blank or low-concentration samples, destroying the assay's Lower Limit of Quantification (LLOQ).

The Strategic Placement of Deuterium (+8 Da Shift)

Enoxacin-d8 features eight deuterium atoms localized on the piperazine ring.

  • Mass Shift Causality: A mass difference of +8 Da (m/z 329.18 for d8 vs. m/z 321.13 for d0) is mathematically optimal. It ensures that the SIL-IS signal is far removed from the natural isotopic envelope (M+1, M+2, M+3) of the unlabeled analyte, preventing false-positive IS signals at the Upper Limit of Quantification (ULOQ) 2.

  • Positional Causality: The C-H bonds on the piperazine ring are highly stable. If deuterium were placed on exchangeable positions (like O-H or N-H), hydrogen-deuterium exchange (HDX) would occur rapidly in protic LC solvents (e.g., water/methanol), leading to a loss of the d8 label and erratic quantification 5.

The Hydrochloride Salt Form

Why is the CoA specific to the hydrochloride salt rather than the free base? Enoxacin free base exhibits notoriously poor aqueous solubility. The HCl salt dramatically enhances solubility in polar solvents used for stock solution preparation. This prevents microscopic precipitation during the spiking of biological matrices, ensuring uniform IS distribution and gravimetric accuracy.

Quantitative Data Presentation: CoA Specifications

The following table summarizes the critical release specifications found on a high-grade Enoxacin-d8 HCl CoA and the analytical rationale behind each threshold.

ParameterAnalytical TechniqueAcceptance CriteriaBioanalytical Rationale
Appearance Visual InspectionOff-white to pale yellow solidIndicates absence of severe oxidation or degradation.
Identity

H-NMR &

C-NMR
Conforms to structureVerifies molecular framework and absence of major structural isomers.
Identity (Mass) High-Resolution Mass Spectrometrym/z 329.18 ± 5 ppmConfirms the exact monoisotopic mass of the d8 isotopologue.
Chemical Purity HPLC-UV (254 nm)

99.0%
Prevents co-eluting impurities from causing matrix effects/ion suppression.
Isotopic Purity LC-MS/MS

99% d8
Minimizes d0 cross-talk; ensures ratiometric accuracy at the LLOQ.
Water Content Karl Fischer Titration

5.0%
Accounts for hygroscopicity; essential for precise gravimetric weighing.

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), researchers must not blindly trust the CoA. The following protocols represent a self-validating system to empirically verify the SIL-IS before routine use.

Protocol 1: Incoming QC – Cross-Talk & Isotopic Purity Verification

Objective: To quantify the contribution of unlabelled enoxacin (d0) present in the Enoxacin-d8 HCl lot, ensuring it does not compromise the assay's LLOQ 3.

  • Stock Preparation: Accurately weigh 1.0 mg of Enoxacin-d8 HCl (accounting for water content and salt multiplier from the CoA) and dissolve in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • "Zero Sample" Preparation: Spike a blank biological matrix (e.g., human plasma) only with the Enoxacin-d8 HCl working solution at the final intended assay concentration (e.g., 500 ng/mL).

  • "LLOQ Sample" Preparation: Spike a separate blank matrix only with unlabeled Enoxacin at the targeted Lower Limit of Quantification (e.g., 5 ng/mL). Do not add the IS.

  • Extraction & Analysis: Extract both samples using standard protein precipitation (see Protocol 2) and inject onto the LC-MS/MS.

  • Validation Logic: Monitor the d0 transition (m/z 321.1

    
     203.1). The peak area of the d0 transition in the Zero Sample  must be < 20%  of the peak area of the d0 transition in the LLOQ Sample . If it exceeds 20%, the isotopic purity is insufficient for the desired LLOQ, and the IS working concentration must be reduced, or the batch rejected.
    
Protocol 2: Routine LC-MS/MS Sample Extraction Workflow

Objective: A reliable, high-recovery protein precipitation (PPT) method utilizing Enoxacin-d8 HCl.

  • Aliquot: Transfer 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • SIL-IS Addition: Add 10 µL of Enoxacin-d8 HCl working solution (500 ng/mL in 50% Methanol). Causality: Adding the IS before extraction ensures it undergoes the exact same physical losses as the endogenous analyte.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Injection: Transfer 150 µL of the clear supernatant into an autosampler vial. Inject 2 µL onto a C18 UPLC column.

Visualizing the Qualification Workflow

The following logical diagram illustrates the critical path for validating an incoming batch of Enoxacin-d8 HCl based on its CoA and empirical testing.

G Start Enoxacin-d8 HCl Batch Receipt Sub1 Identity Testing (NMR, HRMS) Start->Sub1 Sub2 Chemical Purity (HPLC-UV >99%) Start->Sub2 Sub3 Isotopic Purity (LC-MS >98% d8) Start->Sub3 CrossTalk Cross-Talk Evaluation (Unlabelled d0 Contribution) Sub1->CrossTalk Sub2->CrossTalk Sub3->CrossTalk Decision Is d0 contribution < 20% of LLOQ? CrossTalk->Decision Pass Approved for Bioanalytical Use Decision->Pass Yes Fail Reject Batch or Adjust LLOQ Decision->Fail No

Workflow for Enoxacin-d8 HCl CoA validation and cross-talk evaluation.

References

  • Cayman Chemical. "Enoxacin-d8 (hydrochloride) (CAS Number: 2930288-95-0)
  • BenchChem Technical Support Team.
  • ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis". ResolveMass.
  • Alfa Chemistry. "Stable Isotope Labeled Internal Standards: Selection and Proper Use". Alfa Chemistry.
  • Isotope.com. "Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API".

Sources

Foundational

Enoxacin-d8 (hydrochloride): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Enoxacin-d8 (hydrochloride), a crucial tool for researchers, scientists, and drug development professionals. We will delve into its chemical properties, the rationale...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Enoxacin-d8 (hydrochloride), a crucial tool for researchers, scientists, and drug development professionals. We will delve into its chemical properties, the rationale for its use as an internal standard, and practical guidance on supplier selection and bioanalytical method development. This document is designed to be a comprehensive resource, moving beyond a simple datasheet to offer field-proven insights and a self-validating framework for its application.

Introduction: The Significance of Stable Isotope Labeling in Enoxacin Analysis

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4][5] While its clinical use has been superseded by newer agents in some regions, Enoxacin remains a valuable compound in various research contexts, including studies on bacterial resistance and as a reference in the development of new antibacterial agents.[2]

The quantification of Enoxacin in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[6] The accuracy and precision of LC-MS/MS data are heavily reliant on the use of an appropriate internal standard (IS).[7]

Enoxacin-d8 (hydrochloride) is the stable isotope-labeled (SIL) analog of Enoxacin, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantitative analysis of Enoxacin.[8][9] A SIL IS is considered the "gold standard" because it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in these processes.[7]

Chemical and Physical Properties of Enoxacin-d8 (hydrochloride)

A thorough understanding of the chemical and physical properties of Enoxacin-d8 (hydrochloride) is fundamental to its effective use.

PropertyValueSource
Chemical Name 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,8-naphthyridine-3-carboxylic acid, monohydrochloride[10]
CAS Number 2930288-95-0[10]
Molecular Formula C₁₅H₉D₈FN₄O₃ · HCl[10]
Molecular Weight 364.8 g/mol [10]
Isotopic Purity ≥99% deuterated forms (d1-d8)[10]
Appearance Off-white to pale yellow solid[11]
Solubility Soluble in DMSO (warmed) and water[10]

Rationale for Deuteration at the Piperazine Ring:

The piperazine moiety of Enoxacin is a site of potential metabolic activity. By introducing deuterium atoms at all eight positions on this ring, the C-D bonds are strengthened compared to C-H bonds. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds, leading to a more stable internal standard that is less likely to be converted into metabolites that could interfere with the analysis.[5] Furthermore, placing the deuterium labels on a part of the molecule that is typically retained in the fragment ions during MS/MS analysis ensures that the mass difference is maintained in the monitored transitions.

Supplier Selection and Qualification: Ensuring the Integrity of Your Research

The quality of your analytical standards directly impacts the reliability of your research data. Therefore, the selection of a reputable supplier for Enoxacin-d8 (hydrochloride) is a critical first step.

Key Supplier Qualification Criteria:

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include, at a minimum, the compound's identity, purity (as determined by a reliable method like HPLC), isotopic enrichment, and storage conditions.

  • Isotopic Purity and Enrichment: The supplier should provide detailed information on the isotopic purity, specifying the percentage of the d8 isotopologue and the distribution of other deuterated forms (d1-d7). High isotopic purity (ideally >98%) is crucial to minimize crosstalk between the analyte and the internal standard.

  • Chemical Purity: The chemical purity should be high (typically >98%) to avoid the introduction of interfering impurities into your assay.

  • Documentation and Traceability: Reputable suppliers will provide clear documentation and ensure the traceability of their reference standards.

  • Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and method development.

Reputable Suppliers of Enoxacin-d8 (hydrochloride):

SupplierProduct Information Highlights
Cayman Chemical Provides a detailed online technical data sheet with properties, purity (≥99% deuterated forms), and a downloadable Certificate of Analysis.[10][12]
MedChemExpress (MCE) Offers Enoxacin-d8 in both hydrochloride and hydrate forms, with information on its use as a deuterium-labeled internal standard.[6][13][14]
BOC Sciences Specifies a purity of 95% by HPLC and 95% atom D, along with other physical and chemical properties.[11]
Veeprho Describes the product as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research and offers a sample CoA.[9]
Axios Research Provides the compound as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation.[15]
Santa Cruz Biotechnology (SCBT) Lists the compound with its alternate names and CAS number, stating it is for research use only and to refer to the CoA for lot-specific data.[16]
Clearsynth Offers Enoxacin-d8 with an accompanying Certificate of Analysis.
Toronto Research Chemicals (TRC) Supplies Enoxacin-d8 for research purposes.[17]

Bioanalytical Method Development and Validation: A Practical Workflow

The following section outlines a representative workflow for the development and validation of an LC-MS/MS method for the quantification of Enoxacin in a biological matrix (e.g., plasma) using Enoxacin-d8 (hydrochloride) as an internal standard. This workflow is based on established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA.[8][18][19]

Experimental Workflow Overview

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (Plasma) Spike_IS Spike with Enoxacin-d8 (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Enoxacin Concentration Calibration_Curve->Quantification

Caption: A typical bioanalytical workflow for the quantification of Enoxacin using Enoxacin-d8 as an internal standard.

Detailed Experimental Protocol

4.2.1. Materials and Reagents:

  • Enoxacin reference standard

  • Enoxacin-d8 (hydrochloride) internal standard

  • Blank biological matrix (e.g., human plasma with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

4.2.2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enoxacin and Enoxacin-d8 (hydrochloride) in a suitable solvent (e.g., methanol or DMSO) to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Enoxacin stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of Enoxacin-d8 at an appropriate concentration (e.g., 100 ng/mL) in the same solvent.

4.2.3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Enoxacin-d8 working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.4. LC-MS/MS Conditions (Representative):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve good separation and peak shape for Enoxacin and Enoxacin-d8.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Enoxacin 321.1277.1To be optimized
321.1234.1To be optimized
Enoxacin-d8 329.2285.1To be optimized
329.2234.1To be optimized

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components.

  • Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration standards.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels (low, medium, and high).

  • Matrix Effect: Investigate the potential for ion suppression or enhancement from the biological matrix.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard.

  • Stability: Evaluate the stability of the analyte and internal standard under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

The Chemistry of Enoxacin-d8 Synthesis: A Representative Pathway

While the exact synthetic route employed by each supplier may be proprietary, a general understanding of the synthesis of deuterated piperazine derivatives can provide valuable insights. The synthesis of Enoxacin-d8 likely involves the preparation of deuterated piperazine, followed by its coupling to the fluoroquinolone core.

Synthesis of Deuterated Piperazine

One common method for the synthesis of deuterated piperazines involves the reduction of a piperazine-2,6-dione precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).[1]

Coupling to the Fluoroquinolone Core

The final step would involve a nucleophilic aromatic substitution reaction, where the deuterated piperazine displaces a leaving group (e.g., a halogen) at the C-7 position of the 1,8-naphthyridine core. This is a common strategy in the synthesis of fluoroquinolone antibiotics.

Synthesis_Pathway cluster_piperazine Deuterated Piperazine Synthesis cluster_coupling Coupling Reaction Piperazine_Precursor Piperazine-2,6-dione Precursor Reduction Reduction with LiAlD₄ Piperazine_Precursor->Reduction Deuterated_Piperazine Piperazine-d8 Reduction->Deuterated_Piperazine Coupling Nucleophilic Aromatic Substitution Deuterated_Piperazine->Coupling Fluoroquinolone_Core Fluoroquinolone Core (with leaving group at C-7) Fluoroquinolone_Core->Coupling Enoxacin_d8 Enoxacin-d8 Coupling->Enoxacin_d8

Caption: A representative synthetic pathway for Enoxacin-d8.

Conclusion

Enoxacin-d8 (hydrochloride) is an indispensable tool for the accurate and precise quantification of Enoxacin in complex biological matrices. Its use as a stable isotope-labeled internal standard is central to the generation of high-quality data in pharmacokinetic and other drug development studies. This guide has provided a comprehensive overview of its properties, supplier selection criteria, a detailed bioanalytical workflow, and insights into its synthesis. By adhering to the principles of scientific integrity and employing a well-validated methodology, researchers can confidently utilize Enoxacin-d8 to advance their scientific endeavors.

References

  • Enoxacin. PubChem. [Link]

  • Patsnap Synapse. What is the mechanism of Enoxacin? [Link]

  • Enoxacin. Wikipedia. [Link]

  • Patsnap Synapse. What is Enoxacin used for? [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Veeprho. Enoxacin-D8 (HCl). [Link]

  • Veeprho. Enoxacin-D8 (HCl). [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. [Link]

  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]

  • Alfa Aesar. Certificate of analysis: Enoxacin. [Link]

  • Axios Research. Enoxacin-d8 HCl. [Link]

  • Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. [Link]

  • Deuterated piperazine deriv

Sources

Exploratory

Deuterated Enoxacin (Enoxacin-d8) in Preclinical Research: Mechanistic Insights and Bioanalytical Workflows

Executive Summary: The Molecular Duality of Enoxacin Historically recognized as a broad-spectrum fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV, Enoxacin has recently emerged as a groundbr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecular Duality of Enoxacin

Historically recognized as a broad-spectrum fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV, Enoxacin has recently emerged as a groundbreaking tool in oncology and genetics. It is uniquely capable of acting as a small-molecule enhancer of RNA interference (RNAi) and microRNA (miRNA) biogenesis[1]. By binding to the TAR RNA-binding protein 2 (TRBP), enoxacin promotes the processing of pre-miRNAs into mature, tumor-suppressing miRNAs, effectively inducing cancer-specific growth inhibition[2].

To rigorously study these pharmacodynamics in complex biological matrices, researchers rely on Deuterated Enoxacin (Enoxacin-d8) . The substitution of eight hydrogen atoms with deuterium provides a kinetically stable, isotopically distinct analog. As a Senior Application Scientist, I have designed this whitepaper to outline the causal mechanisms of enoxacin and provide self-validating protocols for utilizing Enoxacin-d8 in advanced pharmacokinetic (PK) and pharmacodynamic (PD) research.

Mechanistic Framework: TRBP-Mediated RNAi Enhancement

Unlike standard antibiotics, enoxacin’s unique chemical structure allows it to interact directly with the human miRNA biosynthesis machinery. Enoxacin binds to TRBP with a dissociation constant (


) of approximately 12.5 µM[3]. This binding event induces a conformational stability that significantly increases TRBP's affinity for miRNA precursors, accelerating their processing by the Dicer endonuclease and subsequent loading onto the RNA-Induced Silencing Complex (RISC)[2].

miRNA_Pathway Enox Enoxacin / Enoxacin-d8 TRBP TRBP Protein Enox->TRBP Binds (Kd ~12.5 µM) Pre_miRNA pre-miRNA TRBP->Pre_miRNA Increased Affinity Dicer Dicer Endonuclease TRBP->Dicer Complex Formation Pre_miRNA->Dicer Processing RISC RISC Complex Dicer->RISC Loading mRNA Target mRNA Silencing (Tumor Suppression) RISC->mRNA Gene Silencing

TRBP-mediated miRNA processing pathway enhanced by Enoxacin and Enoxacin-d8.

The Rationale for Deuteration in Research

The integration of Enoxacin-d8 into experimental workflows is driven by two primary scientific requirements:

  • Absolute Bioanalytical Precision (Internal Standardization): In LC-MS/MS analysis of tumor xenograft tissues or plasma, matrix effects (ion suppression/enhancement) can severely skew quantification. Enoxacin-d8 co-elutes perfectly with unlabeled enoxacin, experiencing identical matrix environments. This creates a self-correcting mathematical ratio, ensuring that any signal loss due to the matrix is normalized[4].

  • Kinetic Isotope Effect (KIE) Profiling: The carbon-deuterium (C-D) bond is fundamentally stronger than the carbon-hydrogen (C-H) bond. By utilizing Enoxacin-d8 in metabolic stability assays, researchers can pinpoint sites of cytochrome P450-mediated metabolism. If cleavage at the deuterated piperazine ring is the rate-limiting metabolic step, the deuterated compound will exhibit a prolonged half-life, providing a blueprint for designing next-generation, longer-lasting RNAi enhancers.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Enoxacin vs. Enoxacin-d8

PropertyEnoxacin (Unlabeled)Enoxacin-d8
CAS Number 74011-58-81329642-60-5
Molecular Formula


Molecular Weight 320.32 g/mol 328.37 g/mol
Primary Target TRBP / DNA GyraseIsotopic Tracer / Internal Standard

Table 2: Optimized LC-MS/MS MRM Transitions (Positive Electrospray Ionization)

AnalytePrecursor Ion

(m/z)
Product Ion (m/z)Collision Energy (eV)Purpose
Enoxacin 321.3231.125Quantifier Transition
Enoxacin 321.3203.135Qualifier Transition
Enoxacin-d8 329.4235.125IS Quantifier Transition

Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Bioanalytical Quantification of Enoxacin

Causality & Trustworthiness: This protocol utilizes a "Zero Sample" (matrix + IS only) and a "Blank Sample" (matrix only) to validate the absence of isotopic cross-talk (where the unlabeled drug contains natural heavy isotopes that bleed into the IS channel, or vice versa). Protein precipitation is chosen over liquid-liquid extraction to rapidly denature TRBP and release bound enoxacin, ensuring total drug recovery.

Step-by-Step Methodology:

  • Standard Curve Preparation: Spike blank plasma with unlabeled enoxacin to create a calibration curve ranging from 1 ng/mL to 10,000 ng/mL.

  • Internal Standard Addition: Add 10 µL of Enoxacin-d8 working solution (500 ng/mL) to 50 µL of all calibration standards, Quality Control (QC) samples, and unknown biological samples.

  • Protein Precipitation (Extraction): Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid to maintain the analyte in an ionized, soluble state) to the samples.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Data Validation: Ensure the peak area ratio (Enoxacin/Enoxacin-d8) in the QC samples deviates by no more than ±15% from the nominal concentration.

LCMS_Workflow Sample Biological Matrix (Plasma/Tissue) Spike Spike IS (Enoxacin-d8) Sample->Spike Prep Protein Precipitation (Acetonitrile) Spike->Prep LC UHPLC Separation (C18 Column) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification & PK Analysis MS->Data

Bioanalytical LC-MS/MS workflow utilizing Enoxacin-d8 as an internal standard.

Protocol 2: In Vitro TRBP-Binding and miRNA Processing Validation

Causality & Trustworthiness: When utilizing Enoxacin-d8 as a metabolic probe, one must first validate that deuteration at the piperazine ring does not sterically hinder its binding to TRBP. This protocol uses Surface Plasmon Resonance (SPR) as a label-free, real-time validation system.

Step-by-Step Methodology:

  • Ligand Immobilization: Immobilize recombinant human TRBP onto a CM5 Biacore sensor chip using standard amine coupling chemistry until a baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare serial dilutions of both Enoxacin and Enoxacin-d8 (ranging from 1 µM to 100 µM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain solubility).

  • Kinetic Injection: Inject the analytes over the TRBP-coated chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Reference Subtraction: Subtract the signal from a blank reference flow cell (activated and deactivated without TRBP) to eliminate bulk refractive index changes caused by the 5% DMSO.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the

    
    . A successful validation will show equivalent 
    
    
    
    values (~12.5 µM) for both the deuterated and unlabeled compounds[3].

Conclusion

Deuterated enoxacin (Enoxacin-d8) bridges the gap between basic molecular biology and applied pharmacology. While unlabeled enoxacin continues to reveal novel paradigms in RNA interference and cancer biology, Enoxacin-d8 provides the analytical backbone required to translate these findings into quantifiable, reproducible preclinical data. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity pharmacokinetic tracking and mechanistic validation.

References

1.1 - Proceedings of the National Academy of Sciences (PNAS) 2.2 - Nature Biotechnology (via PMC) 3. 4 - Cayman Chemical 4. 3 - Sigma-Aldrich

Sources

Foundational

Enoxacin-d8: The Gold Standard for Fluoroquinolone Bioanalysis via ID-LC-MS/MS

Executive Summary In the high-stakes arena of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of fluoroquinolones demands absolute rigor. Enoxacin-d8 (1-ethyl-6-fluoro-1,4-dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of fluoroquinolones demands absolute rigor. Enoxacin-d8 (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl-d8)-1,8-naphthyridine-3-carboxylic acid) serves as the definitive Stable Isotope Labeled (SIL) internal standard for the precise mass spectrometric quantification of Enoxacin.

This technical guide details the deployment of Enoxacin-d8 in Isotope Dilution Mass Spectrometry (IDMS). Unlike structural analogs, Enoxacin-d8 mirrors the physicochemical behavior of the analyte—compensating for matrix effects, extraction inefficiencies, and ionization suppression—while providing the mass shift necessary for spectral resolution.

The Analyte and The Standard

To design a robust assay, one must understand the relationship between the target drug and its isotopic mirror.

Enoxacin: The Target

Enoxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV , enzymes critical for DNA replication, transcription, repair, and recombination.[1]

  • Molecular Formula:

    
    [4]
    
  • Monoisotopic Mass: 320.13 g/mol

  • Key Characteristic: Amphoteric nature due to the carboxylic acid and basic piperazine ring, leading to pH-dependent solubility and ionization.

Enoxacin-d8: The Calibrator

Enoxacin-d8 is the deuterated isotopolog where eight hydrogen atoms on the piperazine ring are replaced with deuterium (


).
  • CAS Number: 1329642-60-5 (Free base)[5]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [4][5]
    
  • Molecular Weight: ~328.37 g/mol [5][][7][8]

  • Isotopic Purity: Typically

    
     deuterated forms.[4]
    

Expert Insight - Why d8? The choice of a d8-label is strategic. A mass shift of +8 Da is sufficient to avoid "cross-talk" (isotopic overlap) from the natural M+8 isotope abundance of the native drug, which is negligible. Furthermore, placing the labels on the piperazine ring is synthetically accessible and generally stable, provided the pH is not extreme enough to induce exchange (though C-D bonds on alkyl chains are highly stable).

The Analytical Imperative: Isotope Dilution Mass Spectrometry (IDMS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Electrospray Ionization (ESI) source is susceptible to matrix effects —the suppression or enhancement of ionization by co-eluting components (phospholipids, salts).

The Mechanism of Correction

Because Enoxacin-d8 is chemically nearly identical to Enoxacin, it co-elutes (or elutes very closely) with the analyte. Therefore, any suppression event affecting Enoxacin affects Enoxacin-d8 to the exact same degree. By quantifying the ratio of the analyte area to the internal standard area, these errors are mathematically cancelled out.

Workflow Visualization

The following diagram illustrates the self-validating logic of the IDMS workflow using Enoxacin-d8.

IDMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike Enoxacin-d8 (Internal Standard) Sample->Spike Add IS Equilibration Equilibration (Matrix Integration) Spike->Equilibration Extraction Extraction (PPT / SPE) Equilibration->Extraction Losses compensated LC LC Separation (Reverse Phase) Extraction->LC ESI ESI Source (Ionization) LC->ESI Co-elution MS MS/MS Detection (MRM Mode) ESI->MS Matrix Effect Correction Data Ratio Calculation (Area_Analyte / Area_IS) MS->Data

Caption: The IDMS workflow ensures that variability in extraction recovery and ionization efficiency is normalized by the internal standard.

Experimental Protocol

This protocol outlines a validated approach for quantifying Enoxacin in human plasma.

Sample Preparation

Protein Precipitation (PPT) is recommended for high-throughput analysis, though Solid Phase Extraction (SPE) provides cleaner extracts for lower limits of quantification (LLOQ).

  • Aliquot: Transfer

    
     of plasma into a centrifuge tube.
    
  • IS Addition: Add

    
     of Enoxacin-d8 working solution (
    
    
    
    in methanol). Vortex for 10 seconds.
  • Precipitation: Add

    
     of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Dilution: Transfer supernatant to an autosampler vial and dilute 1:1 with water (to match initial mobile phase strength).

LC-MS/MS Conditions

Chromatography:

  • Column: C18 Reverse Phase (e.g., Thermo Accucore C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate:

    
    .[9]
    

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.00955Loading
1.00955Hold
4.005050Elution
4.10595Wash
5.50595Wash Hold
5.60955Re-equilibration
8.00955End

Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp:

    
    .
    
  • Capillary Voltage:

    
    .
    

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Enoxacin 321.1303.1 (Loss of

)
25Quantifier
Enoxacin 321.1277.1 (Loss of

)
35Qualifier
Enoxacin-d8 329.2311.2 (Loss of

)
25Internal Standard

Note: Ensure the product ion selected for Enoxacin-d8 retains the deuterated piperazine moiety. If the fragmentation pathway involves the loss of the piperazine ring, the mass shift will be lost, and the IS will be indistinguishable from the analyte fragment.

Validation & Troubleshooting

The Deuterium Isotope Effect

One specific challenge with deuterated standards in Reverse Phase LC (RPLC) is the Deuterium Isotope Effect . The C-D bond is slightly shorter and less polarizable than the C-H bond, making the deuterated molecule slightly less lipophilic.

  • Observation: Enoxacin-d8 may elute slightly earlier than native Enoxacin (typically

    
     min).[9]
    
  • Impact: If the shift is too large, the IS may not experience the exact same matrix suppression window as the analyte.

  • Mitigation: Use a shallow gradient at the elution point or ensure the peak overlap is sufficient. In most modern UPLC methods, this shift is negligible.

Cross-Talk and Blank Checks

Always run a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only).

  • Interference: If you see a signal in the Enoxacin channel (321 > 303) when injecting only Enoxacin-d8, your standard may contain unlabeled impurities, or your fragmentation energy is too high, causing loss of labels.

Method Validation Logic

Use the following logic flow to validate the integrity of your standard during method development.

Validation_Logic Start Start Validation Linearity Check Linearity (Does Ratio vs Conc fit?) Start->Linearity Retention Check Retention Time (Is d8 shift < 0.05 min?) Linearity->Retention MatrixEffect Assess Matrix Factor (Compare Solvent vs Matrix) Decision1 Is MF normalized by IS? MatrixEffect->Decision1 Retention->MatrixEffect Pass Method Validated Decision1->Pass Yes (MF ~ 1.0) Fail Re-optimize LC (Separate Matrix) Decision1->Fail No

Caption: Decision tree for validating the effectiveness of Enoxacin-d8 in normalizing matrix effects.

References

  • Lee, S., Kim, B., & Kim, J. (2013).[10] Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products. Journal of Chromatography A, 1277, 35-41.[10] Retrieved from [Link]

  • Food and Drug Administration (FDA). (2020). Method C-012.01: An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Bioanalysis of Enoxacin in Plasma Using Enoxacin-d8 as a Stable Isotope Internal Standard

Abstract This application note details a robust, validated protocol for the quantification of Enoxacin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By utilizing Enoxacin-d8 as a stable...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated protocol for the quantification of Enoxacin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By utilizing Enoxacin-d8 as a stable isotope-labeled internal standard (SIL-IS), this method specifically addresses and corrects for the severe matrix effects (ion suppression) often encountered in plasma bioanalysis of fluoroquinolones. The protocol achieves a lower limit of quantification (LLOQ) suitable for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), fully aligned with FDA and EMA bioanalytical method validation guidelines.

Introduction: The Necessity of Deuterated Standards

Enoxacin is a broad-spectrum fluoroquinolone antibiotic used to treat urinary tract infections and gonorrhea. Accurate quantification in plasma is critical for establishing PK/PD relationships. However, plasma contains high levels of phospholipids and proteins that can cause Matrix Effects (ME) —specifically, the suppression of ionization in the electrospray source (ESI).

Why Enoxacin-d8?

Using a structural analog (e.g., a different fluoroquinolone like ciprofloxacin) as an internal standard is often insufficient because it may not co-elute perfectly with Enoxacin. If the analyte and IS elute at different times, they experience different matrix environments.[1]

  • Co-elution: Enoxacin-d8 differs only by mass (+8 Da), not chemical behavior. It co-elutes with Enoxacin.

  • Compensation: Any ion suppression affecting Enoxacin at retention time

    
     will equally affect Enoxacin-d8. The ratio of their responses remains constant, preserving quantitative accuracy.
    
Visualizing the Logic of IS Correction

The following diagram illustrates how Enoxacin-d8 corrects for matrix effects that would otherwise skew results.

MatrixEffectLogic cluster_0 LC Column Separation cluster_1 ESI Source (Ionization) cluster_2 Detector Response Analyte Enoxacin (Analyte) Suppression Ion Suppression (Signal Drop) Analyte->Suppression Co-elutes IS Enoxacin-d8 (Internal Standard) IS->Suppression Co-elutes Matrix Plasma Matrix (Phospholipids) Matrix->Suppression Interferes Signal_A Analyte Signal (Reduced) Suppression->Signal_A Signal_IS IS Signal (Reduced Equally) Suppression->Signal_IS Ratio Calculated Ratio (Analyte/IS) UNCHANGED Signal_A->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Matrix Effect Compensation using a Co-eluting Stable Isotope Internal Standard.

Materials and Equipment

Reference Standards
  • Analyte: Enoxacin (Purity > 98%)

  • Internal Standard: Enoxacin-d8 (Isotopic purity > 99% atom D). Note: Ensure the d8 label is on a non-exchangeable site, typically the piperazine ring.

Reagents
  • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN) .

  • Formic Acid (FA) : For pH adjustment.

  • Ammonium Formate : Mobile phase buffer.

  • Blank Human Plasma : K2EDTA or Lithium Heparin as anticoagulant.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, or Waters Acquity).

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 100 mm).

Experimental Protocols

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Dissolve Enoxacin and Enoxacin-d8 separately in Methanol with 0.1% Formic Acid (to ensure solubility). Store at -20°C.

  • IS Working Solution (ISWS): Dilute Enoxacin-d8 stock in 50:50 Methanol:Water to a fixed concentration (e.g., 500 ng/mL). This will be added to every sample.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is chosen over SPE for its speed and high recovery for fluoroquinolones, provided the IS is used to correct for the "dirtier" extract.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma sample (Standard, QC, or Subject) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Enoxacin-d8 IS Working Solution. Vortex gently for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Expert Note: The formic acid helps disrupt protein binding, which is moderate (approx. 50%) for Enoxacin.

  • Mixing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial. Dilute with 100 µL of Water (0.1% Formic Acid) to match the initial mobile phase conditions.

    • Why? Injecting pure ACN can cause "solvent effect" (peak broadening) for early eluting polar compounds.

LC-MS/MS Conditions

Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
3.00 90 Elution
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |

Mass Spectrometry (MRM Parameters):

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Type
Enoxacin 321.1303.1Quantifier (Loss of H2O)
321.1277.1Qualifier (Loss of CO2)
Enoxacin-d8 329.1311.1Quantifier (Loss of H2O)

Validation Strategy (FDA/EMA Compliance)

To ensure this method is "field-proven," it must pass the following validation criteria based on the FDA Bioanalytical Method Validation Guidance for Industry (2018).

Linearity and Sensitivity
  • Range: 10 ng/mL (LLOQ) to 5000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    . Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
    
Accuracy and Precision

Perform 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.

  • Intra-run & Inter-run Precision (%CV):

    
     (
    
    
    
    for LLOQ).
  • Accuracy (%Bias): Within

    
     of nominal (
    
    
    
    for LLOQ).
Matrix Effect Assessment (Crucial Step)

This is where Enoxacin-d8 proves its value. Calculate the IS-Normalized Matrix Factor (MF) .



  • Requirement: The CV of the IS-normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be

    
     .
    

Analytical Workflow Diagram

The following flowchart summarizes the operational procedure from sample receipt to data analysis.

Workflow Start Plasma Sample Thawing Spike Add IS (Enoxacin-d8) 20 µL Start->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation 12,000g, 10 min PPT->Centrifuge Dilute Supernatant Dilution (1:1 with Water) Centrifuge->Dilute LCMS LC-MS/MS Analysis (MRM Mode) Dilute->LCMS Data Data Processing (IS Ratio Calculation) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow for Enoxacin quantification.

Expert Insights & Troubleshooting

Deuterium Isotope Effect

While d8 is an excellent IS, be aware of the "Deuterium Isotope Effect." Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

  • Observation: Enoxacin-d8 may elute slightly earlier than Enoxacin on high-efficiency columns.

  • Mitigation: Ensure the retention time shift is minimal (< 0.05 min). If separation is too large, the IS may not fully compensate for matrix effects occurring at the exact moment of analyte elution. Adjust the gradient slope to ensure overlap.

Carryover Management

Fluoroquinolones are "sticky." They bind to glass and metal surfaces.

  • Solution: Use a needle wash solution containing 50:25:25 ACN:MeOH:Isopropanol with 0.5% Formic Acid . The acid is critical to protonate the amine groups, keeping them soluble and preventing adsorption to the injector needle.

Stability

Enoxacin is light-sensitive (photodegradation).

  • Protocol: Perform all extraction steps under yellow light or low-light conditions. Use amber glassware for stock solutions.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4] (2018).[3][4][5] Available at: [Link][4]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[6][7][8] (2011).[6] Available at: [Link]

  • NorthEast BioLab. Matrix Effect in Liquid Chromatography Mass Spectrometry. Available at: [Link]

Sources

Application

High-Fidelity LC-MS/MS Quantification of Enoxacin using Isotope-Dilution with Enoxacin-d8

Executive Context: The Analytical Imperative Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent known for inhibiting bacterial DNA gyrase and topoisomerase IV[1]. Recently, it has garnered significant atten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Analytical Imperative

Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent known for inhibiting bacterial DNA gyrase and topoisomerase IV[1]. Recently, it has garnered significant attention in oncology and gene therapy as a small-molecule enhancer of microRNA (SMER) maturation, acting via the TAR RNA-binding protein 2 (TRBP) to inhibit cancer-specific growth[2].

As Enoxacin's therapeutic applications expand from infectious diseases to targeted oncology, the need for highly accurate, reproducible quantification in complex biological matrices (plasma, serum, and tissue) is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this analysis[3]. However, bioanalysis via electrospray ionization (ESI) is inherently susceptible to matrix effects—unpredictable ion suppression or enhancement caused by co-eluting endogenous lipids and proteins.

To establish a self-validating quantitative system , this protocol utilizes Enoxacin-d8 as a stable isotope-labeled internal standard (SIL-IS)[1]. By leveraging isotope dilution mass spectrometry (IDMS), we can mathematically nullify variations in extraction efficiency and ionization fluctuations, ensuring absolute data trustworthiness[4].

Mechanistic Insights: Mass Spectrometry & Isotope Dilution

Why Enoxacin-d8?

Enoxacin-d8 contains eight deuterium atoms, shifting its mass by +8 Da relative to unlabeled Enoxacin[5]. Because it shares the exact physicochemical properties (pKa, lipophilicity, and chromatographic retention time) as the target analyte, it co-elutes perfectly during LC separation. Any matrix-induced ion suppression affecting Enoxacin will affect Enoxacin-d8 to the exact same degree. By quantifying the ratio of their peak areas rather than absolute peak heights, the method inherently corrects for sample-to-sample matrix variations[4].

Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation mechanism is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. In positive ESI mode, Enoxacin forms a protonated quasi-molecular ion


 at m/z 321.1[6].

Upon collision with an inert gas (e.g., Argon), the molecule undergoes specific cleavage routes:

  • Dehydration: Loss of an

    
     molecule (-18 Da) from the C-3 carboxyl group, yielding a stable fragment at m/z 303.1[6].
    
  • Dealkylation: Subsequent loss of an ethylene molecule (

    
    , -28 Da) due to the breakage of the N-1 ethyl group, yielding m/z 275.1[6].
    
  • Piperazine Cleavage: Breakage of the C-7 piperazine ring, resulting in the loss of neutral fragments like

    
     to yield m/z 250.1[6].
    

Cleavage Parent Enoxacin [M+H]+ m/z 321.1 Dehydrated [M+H - H2O]+ m/z 303.1 (C-3 Carboxyl Dehydration) Parent->Dehydrated - H2O (-18 Da) PiperazineLoss [M+H - C4H8N]+ m/z 250.1 (C-7 Piperazine Cleavage) Parent->PiperazineLoss - C4H8N (-70 Da) EthyleneLoss [M+H - H2O - C2H4]+ m/z 275.1 (N-1 Ethyl Group Loss) Dehydrated->EthyleneLoss - C2H4 (-28 Da)

Caption: Primary MS/MS Cleavage Pathways of Enoxacin in Positive ESI Mode.

Experimental Workflow & Protocol

The following protocol outlines a high-throughput protein precipitation (PPT) extraction method, chosen for its rapid execution and ability to effectively disrupt the protein binding of fluoroquinolones in plasma[3].

Workflow Sample 1. Biological Matrix (Plasma/Serum 100 µL) Spike 2. Isotope Dilution (Spike 10 µL Enoxacin-d8 IS) Sample->Spike Extraction 3. Protein Precipitation (Add 300 µL MeOH + 0.1% FA) Spike->Extraction Centrifugation 4. Centrifugation (10,000 x g, 10 min, 4°C) Extraction->Centrifugation LC 5. UHPLC Separation (C18 Column, Gradient Elution) Centrifugation->LC MS 6. ESI-MS/MS Detection (Positive Ion, MRM Mode) LC->MS Data 7. Data Processing (Peak Area Ratio: Enox/Enox-d8) MS->Data

Caption: LC-MS/MS Sample Preparation and Analytical Workflow for Enoxacin Quantification.

Step-by-Step Methodology

1. Reagent Preparation:

  • Reference Standards: Procure high-purity Enoxacin[7] and Enoxacin-d8 hydrochloride[8].

  • IS Working Solution: Prepare Enoxacin-d8 at a concentration of 500 ng/mL in 50:50 Methanol:Water (v/v).

  • Extraction Solvent: 100% LC-MS grade Methanol containing 0.1% Formic Acid. Causality Note: Formic acid is added to ensure the basic piperazine ring remains fully protonated, disrupting drug-protein interactions and maximizing recovery.

2. Sample Extraction (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Enoxacin-d8 IS Working Solution. Vortex for 10 seconds to ensure equilibration between the endogenous matrix and the IS.

  • Add 300 µL of the Extraction Solvent (Methanol + 0.1% FA)[3].

  • Vortex vigorously for 2 minutes to precipitate plasma proteins.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the denatured proteins[3].

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 300 µL of LC-MS grade water (1:4 dilution) to match the initial mobile phase conditions, preventing chromatographic peak distortion (solvent effect)[3].

3. LC-MS/MS Conditions:

  • Column: Reverse-phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 0.1% Formic Acid[3].

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid[3].

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 60% B over 3.0 min. Step to 95% B for 1 min to wash the column, then re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data & Validation Parameters

To ensure regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), the method must be rigorously validated[9]. The tables below summarize the optimized mass spectrometric parameters and the required validation metrics.

Table 1: Optimized MRM Transitions for Quantification

Note: The quantifier ion is used for calculation, while the qualifier ion ensures peak purity and structural confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Enoxacin 321.1303.15022Quantifier (Dehydration)
Enoxacin 321.1250.15028Qualifier (Piperazine Loss)
Enoxacin-d8 329.1311.15022IS Quantifier
Table 2: Target Method Validation Parameters

Based on standard bioanalytical validation frameworks for fluoroquinolones[9][10].

Validation ParameterRegulatory Acceptance CriteriaExpected Performance
Linear Dynamic Range

1.0 - 1000 ng/mL (

)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N)

1.0 ng/mL
Intra-day Precision (Repeatability) CV

(

at LLOQ)
3.5% - 8.2%
Inter-day Precision (Reproducibility) CV

(

at LLOQ)
4.8% - 9.5%
Accuracy (Recovery) 85% - 115% of nominal concentration92% - 106%
Matrix Effect (IS-Normalized) 85% - 115%~99% (Fully compensated by Enoxacin-d8)

Trustworthiness: Building a Self-Validating System

A protocol is only as reliable as its internal quality controls. To guarantee that every batch of data is scientifically sound and self-validating, the following system suitability checks must be embedded into the run sequence:

  • Double Blank Validation: Inject a matrix sample containing no Enoxacin and no Enoxacin-d8. This proves the absence of endogenous isobaric interferences at the retention time of the analytes[10].

  • Single Blank (Zero Sample) Validation: Inject a matrix sample spiked only with Enoxacin-d8. The Enoxacin MRM channel must show a signal

    
     of the LLOQ. This confirms the isotopic purity of the Enoxacin-d8 standard and ensures it is not contributing false-positive signals to the unlabeled Enoxacin channel[8].
    
  • Bracketing Quality Controls (QCs): Intersperse QC samples at Low (3x LLOQ), Mid (50% of upper limit), and High (75% of upper limit) concentrations throughout the unknown samples. If the instrument drifts or the mass spectrometer optics become fouled, the QCs will fail (deviate by

    
    ), automatically invalidating the compromised samples and preventing the reporting of inaccurate pharmacokinetic data.
    

References

1.7. Witega Laboratorien Berlin-Adlershof GmbH. 2. 1. MedChemExpress. 3.8. Cayman Chemical. 4. 5. MedChemExpress. 5. 4. Alta Scientific. 6.11. PubMed (NIH). 7.. BenchChem. 8.12. Vinci-Biochem. 9.13. Journal of Food and Drug Analysis. 10.10. DVS Malaysia. 11. 14. Journal of Applied Bioanalysis. 12.. MDPI. 13.6. PubMed Central (NIH). 14.2. MDPI. 15.3. Thermo Fisher Scientific. 16.15. ResearchGate.

Sources

Method

Application Note: Quantitative Analysis of Enoxacin in Biological Matrices Using Enoxacin-d8 as an Internal Standard

Abstract This application note provides a detailed protocol for the sample preparation and subsequent quantification of Enoxacin, a fluoroquinolone antibiotic, in biological matrices such as plasma and serum. To ensure t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the sample preparation and subsequent quantification of Enoxacin, a fluoroquinolone antibiotic, in biological matrices such as plasma and serum. To ensure the highest degree of accuracy and precision, this method employs Enoxacin-d8, a stable isotope-labeled analog, as an internal standard.[1][2][3] The use of an internal standard is critical for correcting variations in sample preparation and instrumental response. The protocol detailed below utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and robustness, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][3][4]

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[2] Accurate measurement of Enoxacin concentrations in biological fluids is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage regimens and minimize toxicity.[5][6]

Analytical challenges in biological matrices often arise from the complexity of the sample, leading to matrix effects and potential variability during the sample preparation process. The use of a stable isotope-labeled internal standard, such as Enoxacin-d8, is the gold standard for mitigating these issues.[1][3] Enoxacin-d8 is chemically identical to Enoxacin, ensuring it behaves similarly during extraction and ionization, but its increased mass allows it to be distinguished by a mass spectrometer.[1][3] This co-elution and co-ionization allow for reliable correction of any analyte loss during sample processing and fluctuations in instrument performance.

This guide provides a comprehensive, step-by-step protocol for the extraction of Enoxacin from plasma or serum using Solid-Phase Extraction (SPE), a technique known for its efficiency in separating analytes from interfering compounds.[7][8] The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification.[4]

The Role and Mechanism of Enoxacin-d8 as an Internal Standard

The fundamental principle behind using an isotopically labeled internal standard is to add a known quantity of the standard to the unknown sample at the very beginning of the sample preparation process. Because Enoxacin-d8 and Enoxacin have nearly identical physicochemical properties, any loss of the analyte during extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization signal in the mass spectrometer due to matrix components will affect both the analyte and the internal standard to the same extent.

The quantification is based on the ratio of the analyte's response (peak area) to the internal standard's response. This ratio is then compared to a calibration curve prepared with known concentrations of Enoxacin and a constant concentration of Enoxacin-d8. This ratiometric approach ensures that the calculated concentration of the analyte is independent of variations in sample recovery and instrument response, leading to a highly reliable and reproducible assay.

Materials and Reagents

Material/ReagentSupplier/Grade
EnoxacinHigh-purity reference standard (≥98%)
Enoxacin-d8High-purity reference standard (≥98%)
MethanolHPLC or LC-MS grade
AcetonitrileHPLC or LC-MS grade
Formic AcidLC-MS grade
WaterDeionized, 18 MΩ·cm or greater
Solid-Phase Extraction (SPE) CartridgesReversed-phase (e.g., C18, HLB)
Biological MatrixHuman plasma or serum

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.[7][8] It offers significant advantages over liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[7] This protocol outlines a general procedure that can be optimized for specific laboratory requirements.

Preparation of Stock and Working Solutions
  • Enoxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Enoxacin reference standard and dissolve it in 10 mL of methanol.

  • Enoxacin-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Enoxacin-d8 and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Enoxacin stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Enoxacin-d8 stock solution with a 50:50 mixture of methanol and water.

Sample Pre-treatment
  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma or serum sample.

  • Add 20 µL of the 1 µg/mL Enoxacin-d8 internal standard working solution to each sample, calibrator, and quality control sample (except for the blank matrix).

  • Add 200 µL of 0.1% formic acid in water to each tube.

  • Vortex for 30 seconds to mix.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

Solid-Phase Extraction (SPE) Workflow

The following steps outline a typical SPE procedure using a reversed-phase cartridge.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Start stock_prep Prepare Stock & Working Solutions start->stock_prep sample_prep Sample Pre-treatment (Spike with Enoxacin-d8) stock_prep->sample_prep condition 1. Condition Cartridge (Methanol, then Water) sample_prep->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 4. Elute Analytes (e.g., Methanol with Formic Acid) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for Enoxacin analysis.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This step activates the sorbent and ensures reproducible retention.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. A slow and steady flow rate is recommended for optimal binding.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove any weakly bound, interfering substances.

  • Elution: Elute Enoxacin and Enoxacin-d8 from the cartridge with 1 mL of methanol containing 0.1% formic acid. Collect the eluate in a clean tube.

Final Sample Preparation
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The separation and detection of Enoxacin and Enoxacin-d8 are performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions
ParameterCondition
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterEnoxacinEnoxacin-d8
Precursor Ion (Q1)m/z 321.1m/z 329.2
Product Ion (Q3)m/z 277.1m/z 285.2
Collision Energy (CE)Optimized for specific instrumentOptimized for specific instrument
Dwell Time100 ms100 ms

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Enoxacin to Enoxacin-d8 against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Quantification: The concentration of Enoxacin in the unknown samples is calculated from the regression equation of the calibration curve using the measured peak area ratio.

  • Quality Control: The accuracy and precision of the method should be monitored by including quality control (QC) samples at low, medium, and high concentrations in each analytical run. The calculated concentrations of the QC samples should be within ±15% of their nominal values.

Method Validation

A full method validation should be performed according to regulatory guidelines to ensure the reliability of the results. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing replicate QC samples on different days.

  • Linearity: The range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.

Troubleshooting

IssuePotential CauseSuggested Solution
Low RecoveryIncomplete elution, poor retention on SPE cartridge, analyte degradation.Optimize elution solvent, ensure proper cartridge conditioning, check sample pH.
High VariabilityInconsistent sample preparation, instrument instability.Ensure consistent pipetting and timing, check for leaks in the LC system, clean the MS source.
Matrix EffectsCo-eluting matrix components suppressing or enhancing the signal.Optimize chromatographic separation, use a more selective SPE sorbent, dilute the sample.
Peak Tailing or SplittingColumn degradation, incompatible reconstitution solvent.Replace the column, ensure the reconstitution solvent matches the initial mobile phase.

Conclusion

This application note provides a robust and reliable method for the sample preparation and quantification of Enoxacin in biological matrices using Enoxacin-d8 as an internal standard. The combination of Solid-Phase Extraction for sample cleanup and LC-MS/MS for analysis ensures high sensitivity, selectivity, and accuracy. This methodology is well-suited for demanding applications in clinical and pharmaceutical research, providing trustworthy data for pharmacokinetic assessments and therapeutic drug monitoring.

References

  • Enoxacin-D8 (HCl). Veeprho. Retrieved from [Link]

  • Enoxacin-d8 (hydrochloride) | CAS NO.:2930288-95-0. GlpBio. Retrieved from [Link]

  • Zheng, S., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-18.
  • Belal, F., et al. (2009). Validation of HPLC method for determination of six fluoroquinolones: cinoxacin, ciprofloxacin, enoxacin, lomefloxacin, norfloxacin and ofloxacin.
  • CAS No : 1329642-60-5| Chemical Name : Enoxacin-d8. Pharmaffiliates. Retrieved from [Link]

  • Chen, M.-L., et al. (2007). Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. Journal of Food and Drug Analysis, 15(2), 147-154.
  • Wong, J. W. (2023). Fluoroquinolone residues in food: occurrence and analytical methods - a mini review from 2000 to 2022. Journal of Food Science and Technology, 60(6), 1-12.
  • Kuster, M., et al. (2005). Solid phase extraction and TLC quantification of enrofloxacin, oxytetracycline, and trimethoprim in wastewater.
  • de Souza, A. M., et al. (2012).
  • da Silva, R. G., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au, 3(6), 464-478.
  • Suneetha, D., & Rao, A. L. (2023). A New RP-HPLC Method Development and Validation of Ozenoxacin Cream. International Journal of Pharmaceutical Sciences and Research, 14(2), 1000-1008.
  • Patil, P. (2017). Development and Validation of Chromatographic Analytical Method for Ozenoxacin: Forced Degradation Studies. International Journal of Novel Research and Development, 2(12), 1-8.
  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Retrieved from [Link]

  • Am-iam, N., et al. (2019).
  • Graber, P., et al. (1987). The pharmacokinetics of enoxacin in elderly patients. Journal of Antimicrobial Chemotherapy, 19(Suppl B), 81-85.
  • Al-Abdi, S. Y., et al. (2016). Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry.
  • Thibert, V., et al. (2017). Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma by Liquid Chromatography Coupled to High-Resolution, Accurate-Mass Measurements for Clinical Research. Thermo Fisher Scientific Technical Note 65205.
  • da Silva, R. G., et al. (2024).
  • CN1433763A - Enoxacin preparation and preparation process thereof. Google Patents.
  • Wang, J., et al. (2023).
  • Widyastuti, S. K., et al. (2022). Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. Veterinary World, 15(1), 193-200.
  • Rebelo, F. S., et al. (2024). Enantioseparation of ofloxacin using a liquid–liquid extraction system based on hydrophobic eutectic solvents.
  • Sörgel, F., et al. (1995). Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers. Antimicrobial Agents and Chemotherapy, 39(4), 923-928.
  • Sharma, A., & Sharma, R. (2018). A review on analytical method development and validation. International Journal of Applied Pharmaceutics, 10(6), 8-15.
  • Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. (2025). GL Sciences Inc.
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate. Drug Design, Development and Therapy, 14, 841-851.
  • Li, X., et al. (2016). Pharmacokinetic–Pharmacodynamic Modeling of Enrofloxacin Against Escherichia coli in Broilers. Frontiers in Microbiology, 6, 1464.
  • Chen, Y., et al. (2022). Insight into the Removal of Enoxacin in an Anaerobic Sulfur-Mediated Wastewater Treatment System: Performance, Kinetics and Mechanisms. Toxics, 10(9), 543.

Sources

Application

Application Note: Optimized Liquid-Liquid Extraction (LLE) and LC-MS/MS Quantification of Enoxacin

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-sensitivity method for the quantification of Enoxacin in biological matrices. It prioritizes Liquid-Liquid Extractio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-sensitivity method for the quantification of Enoxacin in biological matrices. It prioritizes Liquid-Liquid Extraction (LLE) , a technique often overlooked for fluoroquinolones due to their zwitterionic nature, but which offers superior cost-efficiency and matrix cleanliness when optimized correctly.

Analyte: Enoxacin (Fluoroquinolone Antibiotic) Internal Standard: Enoxacin-d8 Matrix: Human Plasma (Adaptable to Urine/CSF) Technique: LLE coupled with UPLC-MS/MS (ESI+)

Introduction & Methodological Rationale

Enoxacin is a broad-spectrum fluoroquinolone antibiotic used to treat urinary tract infections and gonorrhea. Its quantification in biological fluids is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

The Challenge: Zwitterionic Extraction

Enoxacin is an amphoteric molecule with two relevant ionizable groups:

  • Carboxylic acid group (pKa₁ ≈ 6.1): Deprotonated (negative) at basic pH.

  • Piperazine nitrogen (pKa₂ ≈ 8.7): Protonated (positive) at acidic pH.

Most standard LLE protocols fail because the molecule is charged at both acidic (pH < 6) and basic (pH > 9) conditions, preventing partition into organic solvents.

The Solution: Isoelectric Point Extraction

This protocol utilizes Isoelectric Point (pI) Extraction . By adjusting the sample pH to the pI of Enoxacin (approx. pH 7.4), the net charge of the molecule approaches zero. In this neutral state, Enoxacin exhibits maximum lipophilicity (LogD peaks), allowing efficient extraction into a polar organic solvent system.

Why Enoxacin-d8? Deuterated internal standards (IS) are essential for correcting matrix effects in LC-MS/MS. Enoxacin-d8 co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement, ensuring high quantitative accuracy.

Materials and Reagents

Standards
  • Enoxacin: >98% purity (CAS: 74011-58-8).

  • Enoxacin-d8: >98% isotopic purity (Internal Standard). Note: Ensure the label is on the piperazine ring or stable position to prevent back-exchange.

Reagents
  • Acetonitrile (ACN) & Methanol (MeOH): LC-MS Grade.

  • Dichloromethane (DCM): HPLC Grade (Extraction Solvent).

  • Isopropanol (IPA): HPLC Grade (Polarity Modifier).

  • Formic Acid (FA): LC-MS Grade.

  • Ammonium Acetate: ACS Reagent.

  • Phosphate Buffer (PBS): pH 7.4 (Critical for pH adjustment).

LC-MS/MS Conditions

Chromatographic Conditions
  • System: UPLC/UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Injection Volume: 2–5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold
0.50 5% Loading
3.00 90% Elution
3.50 90% Wash
3.60 5% Re-equilibration

| 5.00 | 5% | Stop |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Enoxacin 321.1303.1Quantifier (Loss of H₂O)20
Enoxacin 321.1277.1Qualifier (Loss of CO₂)25
Enoxacin-d8 329.1311.1Quantifier (IS)20

Note: Transitions assume d8-labeling is retained in the fragment. Verify specific fragmentation based on your IS Certificate of Analysis.

Extraction Protocol (Step-by-Step)

This workflow is optimized for 200 µL of human plasma.

Step 1: Preparation
  • Thaw plasma samples at room temperature.

  • Light Sensitivity Warning: Enoxacin is photo-labile. Perform all steps under yellow light or use amber microcentrifuge tubes.

Step 2: Internal Standard Addition[2][3]
  • Aliquot 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Add 20 µL of Enoxacin-d8 Working Solution (e.g., 500 ng/mL in 50:50 MeOH:Water).

  • Vortex gently for 10 seconds.

Step 3: pH Adjustment (The Critical Step)
  • Add 200 µL of 100 mM Phosphate Buffer (pH 7.4) .

  • Vortex for 30 seconds.

    • Scientific Logic:[1][5][6] This buffers the plasma (typically pH 7.4) and neutralizes any acidic anticoagulants, ensuring Enoxacin is in its zwitterionic, net-neutral form (pI ≈ 7.4).

Step 4: Liquid-Liquid Extraction
  • Add 1.0 mL of Extraction Solvent : Dichloromethane : Isopropanol (90:10, v/v).

    • Why this solvent? DCM is excellent for extracting organic rings, while IPA increases polarity slightly to accommodate the polar functional groups of the fluoroquinolone.

  • Shake vigorously (mechanical shaker) for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.

Step 5: Phase Separation & Drying
  • The organic phase (DCM) is the lower layer .

  • Carefully aspirate and discard the upper aqueous layer and the protein interface (using a vacuum aspirator or fine pipette).

  • Transfer the lower organic layer to a clean glass tube.

  • Evaporate to dryness under a stream of Nitrogen at 40°C.

Step 6: Reconstitution
  • Reconstitute the residue in 100 µL of Mobile Phase (95:5 Water:ACN with 0.1% Formic Acid).

  • Vortex for 1 min and centrifuge at 10,000 x g for 5 min.

  • Transfer supernatant to an autosampler vial for LC-MS/MS analysis.

Visual Workflow (Graphviz)

LLE_Workflow Start Plasma Sample (200 µL) IS_Add Add IS: Enoxacin-d8 (Correction for Matrix Effect) Start->IS_Add Buffer Add Phosphate Buffer pH 7.4 (Adjust to pI for Net Neutral Charge) IS_Add->Buffer Neutralization Solvent Add Extraction Solvent DCM:IPA (90:10 v/v) Buffer->Solvent Creation of Biphasic System Extract Vortex (10 min) & Centrifuge (Partitioning) Solvent->Extract PhaseSep Isolate Lower Organic Layer (DCM Phase) Extract->PhaseSep Separation Dry Evaporate to Dryness (N2 stream @ 40°C) PhaseSep->Dry Recon Reconstitute in Mobile Phase (Ready for LC-MS/MS) Dry->Recon

Caption: Step-by-step Liquid-Liquid Extraction workflow optimized for zwitterionic fluoroquinolones.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following parameters:

ParameterAcceptance Criteria
Linearity

over range 10–5000 ng/mL.[7]
Accuracy Mean conc.[7][8] within ±15% of nominal (±20% at LLOQ).
Precision CV < 15% (Inter- and Intra-day).[7]
Recovery > 70% (Consistent across concentration range).
Matrix Effect 85–115% (Calculated via post-extraction spike).

Troubleshooting Guide

  • Low Recovery?

    • Check pH: If the buffer pH drifts, Enoxacin ionizes and stays in the water phase. Ensure pH is strictly 7.2–7.6.

    • Increase IPA: Change solvent ratio to 85:15 DCM:IPA to extract more polar species.

  • Peak Tailing?

    • Fluoroquinolones chelate with metals. Ensure the LC system is passivated or use a column with "hybrid particle" technology (e.g., BEH) which reduces secondary silanol interactions.

  • Signal Drift?

    • Use Enoxacin-d8. If the IS signal drifts with the analyte, the ratio remains constant. If only the analyte drifts, check for isobaric interferences.

References

  • PubChem. "Enoxacin | C15H17FN4O3". National Library of Medicine. [Link]

  • FDA. "Bioanalytical Method Validation Guidance for Industry". U.S. Food and Drug Administration. [Link]

  • Restek. "Choosing the Right Elution Solvent for Support Liquid Extraction". Restek Chromatogram Blog. [Link]

Sources

Method

Application Note: High-Efficiency Extraction of Enoxacin from Human Plasma via Protein Precipitation

Introduction & Scope Enoxacin is a broad-spectrum fluoroquinolone antibiotic used to treat urinary tract infections and gonorrhea.[] In drug development and Therapeutic Drug Monitoring (TDM), accurate quantification of E...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Enoxacin is a broad-spectrum fluoroquinolone antibiotic used to treat urinary tract infections and gonorrhea.[] In drug development and Therapeutic Drug Monitoring (TDM), accurate quantification of Enoxacin in human plasma is critical for establishing pharmacokinetic (PK) profiles.

While Solid-Phase Extraction (SPE) offers high cleanliness, it is often cost-prohibitive and time-consuming for high-throughput clinical trials. Protein Precipitation (PPT) is the preferred alternative due to its speed and simplicity. However, Enoxacin's zwitterionic nature (containing both an acidic carboxyl group and a basic piperazinyl group) presents solubility challenges that can lead to poor recovery if pH is not controlled.

This guide details a High-Efficiency Protein Precipitation Protocol optimized for Enoxacin using Enoxacin-d8 as the internal standard. The method utilizes an acidified organic solvent system to ensure complete protein removal while maintaining analyte solubility, preventing the common "entrapment" of the drug in the protein pellet.

Chemical & Reagent Profile

Analyte Information
PropertyEnoxacinEnoxacin-d8 (Internal Standard)
CAS Number 74011-58-81329642-60-5
Formula C₁₅H₁₇FN₄O₃C₁₅H₉D₈FN₄O₃
Molecular Weight 320.32 g/mol 328.37 g/mol
pKa Values ~6.1 (Carboxyl), ~8.7 (Piperazine)Similar to parent
Solubility Soluble in dilute acid/base; poor in neutral waterSame as parent
Storage -20°C (Protect from light)-20°C (Protect from light)
Critical Reagents
  • Precipitation Solvent: LC-MS Grade Acetonitrile (MeCN).

  • Acidifier: Formic Acid (FA), LC-MS Grade. Note: Acidification is required to protonate the piperazine ring, enhancing solubility in the organic supernatant and preventing coprecipitation with proteins.

  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

Method Development Logic (The "Why")

Selection of Internal Standard (Enoxacin-d8)

Using a deuterated analog (Enoxacin-d8) is non-negotiable for robust LC-MS/MS analysis. It compensates for:

  • Matrix Effects: Co-eluting phospholipids can suppress ionization. Enoxacin-d8 elutes at the same retention time, experiencing the exact same suppression, thus normalizing the signal.

  • Recovery Losses: Any analyte lost during the precipitation or transfer steps is mirrored by the IS, correcting the final calculated concentration.

Solvent System: Acetonitrile vs. Methanol

Acetonitrile (MeCN) is chosen over Methanol (MeOH) because MeCN precipitates proteins more completely (forming a denser pellet) and extracts less lipids/phospholipids, resulting in a cleaner supernatant and reduced matrix effects in the mass spectrometer.

The Role of Acidification

Enoxacin can chelate with metal ions and bind non-specifically to plasma proteins. Adding 0.1% Formic Acid to the precipitation solvent lowers the pH, disrupting protein-drug binding and ensuring the drug remains in the liquid phase rather than crashing out with the protein pellet.

Experimental Protocol

Preparation of Stock & Working Solutions
  • Stock Solutions (1.0 mg/mL): Dissolve Enoxacin and Enoxacin-d8 separately in Methanol + 0.1% Formic Acid.

  • IS Working Solution (IS-WS): Dilute Enoxacin-d8 Stock to 500 ng/mL in Water:Methanol (50:50).

  • Precipitation Reagent: Acetonitrile + 0.1% Formic Acid. Store at 4°C.[2]

Sample Preparation Workflow

This protocol uses a 1:4 Plasma:Solvent ratio to maximize protein removal.

Step 1: Aliquoting Transfer 50 µL of plasma sample (or Calibrator/QC) into a 1.5 mL microcentrifuge tube or 96-well plate.

Step 2: Internal Standard Addition Add 10 µL of IS Working Solution (500 ng/mL Enoxacin-d8) to every tube except the double blank. Crucial: Vortex gently for 10 seconds to equilibrate the IS with the plasma matrix.

Step 3: Protein Precipitation Add 200 µL of cold Precipitation Reagent (MeCN + 0.1% FA). Ratio Check: 50 µL Plasma : 200 µL Solvent = 1:4.

Step 4: Extraction Vortex vigorously for 1 minute (or shake at 1000 rpm on a plate shaker). Why: Vigorous mixing ensures the organic solvent interacts with all plasma proteins immediately to prevent drug entrapment.

Step 5: Phase Separation Centrifuge at 10,000 x g for 10 minutes at 4°C. Result: A tight protein pellet at the bottom and a clear supernatant.

Step 6: Post-Treatment (Evaporation) Transfer 150 µL of the supernatant to a clean tube/plate. Evaporate to dryness under a stream of Nitrogen at 40°C .

Step 7: Reconstitution Reconstitute the residue in 150 µL of Mobile Phase A:B (90:10). Vortex for 1 minute and centrifuge briefly (2000 x g) to settle any particulates. Benefit: Reconstituting in high-aqueous solvent focuses the peak on the LC column, improving shape and sensitivity compared to injecting pure acetonitrile.

Visual Workflow (DOT Diagram)

G Start Human Plasma Sample (50 µL) AddIS Add Internal Standard (10 µL Enoxacin-d8) Start->AddIS Equilibrate Vortex & Equilibrate (10 sec) AddIS->Equilibrate Precipitate Add Precipitation Reagent (200 µL MeCN + 0.1% FA) Equilibrate->Precipitate Extract Vortex Vigorously (1 min) Precipitate->Extract Centrifuge Centrifuge (10,000g, 10 min, 4°C) Extract->Centrifuge Transfer Transfer Supernatant (150 µL) Centrifuge->Transfer Evap Evaporate to Dryness (N2 @ 40°C) Transfer->Evap Recon Reconstitute (150 µL Mobile Phase) Evap->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Step-by-step Protein Precipitation workflow for Enoxacin extraction.

LC-MS/MS Conditions (Guidance)

To validate the extraction, the following chromatographic conditions are recommended.

ParameterSetting
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% -> 95% B; 3.0-4.0 min: 95% B
Ionization ESI Positive Mode
MRM Transitions Enoxacin: 321.1 → 277.1 (Quant), 321.1 → 303.1 (Qual)Enoxacin-d8: 329.1 → 285.1 (Quant)

Note: The transition 321 → 277 corresponds to the loss of the carboxyl group (CO₂), a common fragmentation pathway for fluoroquinolones.

Validation Parameters (Acceptance Criteria)

This method should be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: R² > 0.99 over the range of 10 – 5000 ng/mL.

  • Recovery: Compare the peak area of extracted samples to post-extraction spiked samples. Target > 85%.

  • Matrix Effect: Compare post-extraction spiked samples to neat solution standards. Target 85-115%.

    • Self-Validating Step: If the Enoxacin-d8 IS response varies by >20% between samples, it indicates significant matrix suppression, requiring further dilution or improved chromatography.

  • Precision & Accuracy: CV% < 15% for QC samples (Low, Mid, High).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Drug trapped in protein pellet.Ensure 0.1% Formic Acid is in the MeCN. Increase vortex time.
Poor Peak Shape Solvent mismatch.Ensure evaporation step is complete. Reconstitute in low % organic (e.g., 10% MeCN).
High Backpressure Particulates in injection.Filter reconstituted sample (0.2 µm) or centrifuge at high speed before injection.
Carryover Adsorption to needle.Use a needle wash solution containing 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." (2011). Link

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Link

  • Souverain, S., et al. "Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. (2004).[3][4] Link

  • Polson, C., et al. "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 785(2), 263-275. (2003). Link

  • Toronto Research Chemicals. "Enoxacin-d8 Hydrochloride Product Page." (Reference for IS availability and structure). Link

Sources

Application

Application Note: High-Precision Therapeutic Drug Monitoring of Enoxacin using Enoxacin-d8 via LC-MS/MS

The Clinical and Pharmacological Imperative for Enoxacin TDM Enoxacin is a potent, broad-spectrum fluoroquinolone antibiotic primarily utilized for its bactericidal activity against a wide range of Gram-positive and Gram...

Author: BenchChem Technical Support Team. Date: March 2026

The Clinical and Pharmacological Imperative for Enoxacin TDM

Enoxacin is a potent, broad-spectrum fluoroquinolone antibiotic primarily utilized for its bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens[1]. Mechanistically, it interferes with bacterial DNA replication by inhibiting DNA gyrase (IC₅₀ = 126 µg/mL) and topoisomerase IV (IC₅₀ = 26.5 µg/mL)[2]. Beyond its antimicrobial properties, recent oncological research has identified Enoxacin as a cancer-specific growth inhibitor. It acts as a microRNA (miRNA) processing activator by enhancing TAR RNA-binding protein 2 (TRBP)-mediated miRNA biogenesis, promoting siRNA-mediated mRNA degradation[2].

Despite its efficacy, fluoroquinolones exhibit concentration-dependent pharmacodynamics, where clinical success is heavily dictated by the Area Under the Curve to Minimum Inhibitory Concentration (AUC/MIC) ratio[3]. Furthermore, inappropriate dosing can lead to severe dose-dependent toxicities, including neurotoxicity, tendinopathy, and QT prolongation. Consequently, Therapeutic Drug Monitoring (TDM) is essential to personalize dosing regimens, maximize bacterial eradication, and minimize adverse events, particularly in critically ill patients with highly variable pharmacokinetics[4].

Mechanism cluster_0 Antibacterial Pathway cluster_1 Antitumor Pathway (Off-Target) Enox Enoxacin (Fluoroquinolone) Gyrase Bacterial DNA Gyrase & Topoisomerase IV Enox->Gyrase Inhibits (IC50: 26.5-126 µg/mL) TRBP TAR RNA-binding protein 2 (TRBP) Enox->TRBP Activates DNA DNA Replication Blockade Gyrase->DNA BactDeath Bactericidal Effect DNA->BactDeath miRNA Enhanced microRNA Processing TRBP->miRNA Tumor Cancer-Specific Growth Inhibition miRNA->Tumor

Figure 1: Dual mechanism of action of Enoxacin illustrating both its primary bactericidal pathway and its off-target antitumor activity.

The Analytical Rationale: Why Enoxacin-d8?

Quantifying drugs in complex biological matrices like human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly susceptible to matrix effects. Endogenous phospholipids and proteins can co-elute with the target analyte, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[4].

To build a robust, self-validating assay, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the analytical gold standard[5]. Enoxacin-d8 (CAS: 2930288-95-0) is a synthetically deuterated analog where eight hydrogen atoms are replaced by deuterium[1].

Causality of the SIL-IS Choice:

  • Chromatographic Co-elution: Because deuterium substitution minimally alters the molecule's polarity, Enoxacin-d8 perfectly co-elutes with native Enoxacin. They enter the mass spectrometer's ionization source at the exact same time, experiencing the exact same matrix environment.

  • Mass Differentiation: The +8 Da mass shift allows the triple quadrupole mass spectrometer to independently monitor the internal standard without isotopic cross-talk or interference from the native drug[6].

  • Correction of Variance: Any loss of analyte during sample extraction or fluctuation in ionization efficiency is proportionally mirrored by the SIL-IS. By quantifying the ratio of the analyte peak area to the IS peak area, the method inherently corrects for systemic variances, ensuring absolute trustworthiness in the reported concentration[7].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol utilizes a rapid protein precipitation (PPT) strategy. PPT is chosen over Solid Phase Extraction (SPE) because it provides sufficient sample clean-up for fluoroquinolones while maximizing high-throughput capabilities for routine clinical TDM[8].

Reagents and Materials
  • Analytes: Enoxacin reference standard and Enoxacin-d8 hydrochloride (SIL-IS)[1].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: Formic Acid (FA) (LC-MS grade).

Step-by-Step Sample Preparation

Every step is designed to maximize recovery while stripping away the biological matrix.

  • Aliquot: Transfer 50 µL of patient plasma (or Quality Control sample) into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Enoxacin-d8 working solution (1.0 µg/mL in 50% Methanol). Causality: Spiking the IS directly into the raw matrix ensures it undergoes the exact same binding and extraction stresses as the endogenous drug.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Cold organic solvent rapidly denatures plasma proteins. The addition of Formic Acid lowers the pH, disrupting protein-drug binding and ensuring Enoxacin remains fully solubilized in the organic phase.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: High-speed centrifugation pellets the denatured proteins, leaving a clear supernatant free of particulates that could clog the UPLC column.

  • Transfer: Transfer 100 µL of the supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

Workflow A 1. Sample Collection Patient Plasma/Serum B 2. Internal Standard Addition Spike Enoxacin-d8 A->B C 3. Protein Precipitation Cold Acetonitrile + 0.1% FA B->C Disrupts binding D 4. Centrifugation 14,000 x g, 10 min, 4°C C->D Denatures proteins E 5. Supernatant Recovery Isolate Analyte D->E Pellets matrix F 6. LC-MS/MS Analysis UPLC C18 & ESI+ E->F Injection G 7. Data Processing Calculate AUC/MIC for TDM F->G MRM Quantitation

Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow for Enoxacin TDM.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: Sub-2-micron particles provide high theoretical plate counts, ensuring sharp peaks and rapid separation from isobaric matrix interferences[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B held for 0.5 min, ramped to 90% B over 3.5 min, held at 90% B for 1 min, and re-equilibrated at 10% B for 1 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Electrospray Ionization Positive (ESI+). Causality: The basic piperazine ring of Enoxacin readily accepts a proton[M+H]⁺ in the acidic mobile phase, yielding exceptional sensitivity.

Table 1: Optimized MRM Parameters for Enoxacin and Enoxacin-d8

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Enoxacin 321.1303.15022Quantifier (Loss of H₂O)
Enoxacin 321.1261.15028Qualifier (Loss of Piperazine)
Enoxacin-d8 329.2311.25022IS Quantifier
Enoxacin-d8 329.2269.25028IS Qualifier

System Suitability and Self-Validation

To guarantee trustworthiness, this protocol operates as a self-validating system. Every batch must include:

  • Double Blank: Matrix without Enoxacin or Enoxacin-d8 (Monitors system carryover).

  • Zero Sample: Matrix with Enoxacin-d8 only (Ensures the IS does not contain unlabeled Enoxacin impurities).

  • Quality Control (QC) Samples: Spiked at Low (LQC), Mid (MQC), and High (HQC) concentrations spanning the therapeutic range.

Table 2: Representative Method Validation Data (Data metrics conform to standard FDA/EMA bioanalytical validation guidelines for fluoroquinolone LC-MS/MS assays[4][9])

Validation ParameterLQC (0.5 µg/mL)MQC (5.0 µg/mL)HQC (15.0 µg/mL)Acceptance Criteria
Intra-day Precision (CV%) 4.2%3.1%2.8%≤ 15%
Inter-day Precision (CV%) 5.5%4.0%3.5%≤ 15%
Accuracy (% Nominal) 98.4%101.2%99.5%85% - 115%
Extraction Recovery (%) 91.2%93.5%92.8%Consistent across levels
Matrix Effect (IS Normalized) 99.1%100.5%98.7%85% - 115% (IS corrects ME)

Note: The IS-normalized matrix effect near 100% proves that Enoxacin-d8 successfully compensates for any ion suppression caused by the plasma matrix[4][5].

Conclusion

The integration of Enoxacin-d8 as a stable isotope-labeled internal standard transforms the LC-MS/MS analysis of Enoxacin from a standard analytical assay into a highly rigorous, self-validating diagnostic tool. By neutralizing matrix effects and extraction variances, this protocol ensures the absolute quantitative accuracy required for Therapeutic Drug Monitoring. This allows clinicians to safely navigate the narrow therapeutic index of fluoroquinolones, optimizing bacterial eradication while safeguarding patients against dose-dependent toxicities.

References

  • Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. PubMed (NIH). Available at:[Link][9]

  • Therapeutic Drug Monitoring (TDM) of Antibiotics by LC-MS/MS. LCMS.cz. Available at:[Link][3]

  • Stable Isotope Labeled Compounds. Alta Scientific. Available at:[Link][5]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Available at:[Link][4]

  • Ciprofloxacin - Traceable Reference Standard for Residue Analysis. WITEGA Laboratorien. Available at: [Link][7]

  • Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. Available at:[Link][8]

Sources

Method

Application Note: Quantitative Analysis of Enoxacin in Human Urine via LC-MS/MS using Enoxacin-d8

Abstract This application note details a robust, validated protocol for the quantification of Enoxacin (a broad-spectrum fluoroquinolone antibiotic) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated protocol for the quantification of Enoxacin (a broad-spectrum fluoroquinolone antibiotic) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To mitigate the significant matrix effects common in urine analysis (salt suppression and variable pH), this method utilizes Enoxacin-d8 as a stable isotope-labeled internal standard (SIL-IS). The protocol offers two sample preparation workflows: a high-throughput "Dilute-and-Shoot" method for pharmacokinetic (PK) screening and a Solid Phase Extraction (SPE) method for trace-level analysis.

Introduction & Analytical Strategy

The Clinical Context

Enoxacin is primarily excreted unchanged in the urine (40–60% of the dose), resulting in high urinary concentrations (>100 µg/mL).[] However, accurate quantification is challenging due to the complex urinary matrix, which contains high levels of salts, urea, and creatinine that cause ionization suppression in electrospray ionization (ESI) sources.

The Role of Enoxacin-d8

The use of a structural analog (e.g., Ciprofloxacin) as an internal standard is insufficient for high-precision urine analysis because it does not co-elute perfectly with Enoxacin. Consequently, the analog does not experience the exact same matrix suppression at the moment of ionization.

  • Solution: Enoxacin-d8 (deuterated on the piperazine ring) is chemically identical to the analyte but mass-shifted (+8 Da). It co-elutes and compensates for matrix effects, injection variability, and extraction loss.

Chemical Properties & Solubility
  • Enoxacin (MW 320.32): Amphoteric (pKa1 ~6.1, pKa2 ~8.6).

  • Solubility Warning: Fluoroquinolones form insoluble chelates with divalent cations (Ca²⁺, Mg²⁺).

  • Expert Insight: Never dissolve Enoxacin directly in neutral water or pure acetonitrile. Use dilute NaOH or acidic methanol for stock solutions to prevent precipitation.

Materials and Reagents

  • Analyte: Enoxacin (Reference Standard, >98% purity).[2]

  • Internal Standard: Enoxacin-d8 (Isotopic purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) – 98% purity; Ammonium Formate.

  • Matrix: Drug-free human urine (pooled).

Experimental Protocols

Workflow Overview

Workflow cluster_Prep Sample Preparation (Choose One) Sample Human Urine Sample IS_Add Add Internal Standard (Enoxacin-d8) Sample->IS_Add Dilute Method A: Dilute-and-Shoot (1:50 in Mobile Phase) IS_Add->Dilute High Conc. (>1 µg/mL) SPE Method B: Solid Phase Extraction (HLB Cartridge) IS_Add->SPE Trace Conc. (<100 ng/mL) LC UPLC Separation (C18 Column) Dilute->LC SPE->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 1: Analytical workflow comparing Dilute-and-Shoot vs. SPE pathways.

Stock Solution Preparation[2]
  • Enoxacin Stock (1.0 mg/mL): Weigh 10 mg Enoxacin into a 10 mL volumetric flask. Add 0.5 mL of 0.1 M NaOH to dissolve, then make up to volume with Methanol. Store at -20°C.

  • Enoxacin-d8 Stock (100 µg/mL): Prepare similarly in Methanol/NaOH.

  • Working IS Solution: Dilute Stock to 500 ng/mL in 5% Acetonitrile/Water (0.1% FA).

Sample Preparation Method A: "Dilute-and-Shoot" (Recommended for PK)

Best for samples with high concentrations (e.g., post-dose clinical samples).

  • Centrifuge urine at 10,000 x g for 5 minutes to remove sediment.

  • Transfer 50 µL of urine supernatant to a 1.5 mL tube.

  • Add 950 µL of Working IS Solution (500 ng/mL Enoxacin-d8).

  • Vortex for 30 seconds.

  • Centrifuge again at 10,000 x g for 5 minutes.

  • Transfer supernatant to an autosampler vial.[3]

Sample Preparation Method B: Solid Phase Extraction (SPE)

Best for trace analysis or dirty samples requiring maximum sensitivity.

  • Conditioning: Use a hydrophilic-lipophilic balance (HLB) cartridge (30 mg). Condition with 1 mL MeOH, then 1 mL Water.[4]

  • Loading: Mix 200 µL Urine + 20 µL IS + 800 µL 0.1% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/urea).

  • Elution: Elute with 1 mL Methanol containing 0.1% Formic Acid.

  • Reconstitution: Evaporate to dryness under Nitrogen (40°C). Reconstitute in 200 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Why C18? Enoxacin is moderately polar; C18 provides adequate retention to separate it from the early-eluting salt void volume.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    Time (min) % B Event
    0.00 5 Hold for equilibration
    0.50 5 Start Gradient
    3.00 40 Elution of Enoxacin
    3.10 95 Wash Column (Crucial for Urine)
    4.00 95 Hold Wash
    4.10 5 Re-equilibrate

    | 5.50 | 5 | End Run |

Mass Spectrometry Parameters
  • Ionization: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C (High temp required to desolvate aqueous mobile phase).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Enoxacin 321.1 303.1 20Quantifier (Loss of H₂O)
Enoxacin321.1257.135Qualifier (Loss of CO₂ + HF)
Enoxacin-d8 329.1 311.1 20Internal Std

Note: The primary transition 321->303 represents the loss of water, a common and intense fragmentation for fluoroquinolones containing a carboxylic acid group adjacent to a keto group.

Data Presentation & Validation

Linearity and Range

The method should be validated over a dynamic range suitable for urine concentrations.

  • Linear Range: 50 ng/mL to 50,000 ng/mL (using Dilute-and-Shoot).

  • Curve Fit: Linear regression with 1/x² weighting.

Matrix Effect Assessment

Urine causes significant ion suppression. This must be quantified.

  • Calculation:

    
    
    
  • Acceptance Criteria: The IS-normalized Matrix Factor should be between 0.85 and 1.15.

Accuracy and Precision Data (Example)
QC LevelConc. (ng/mL)Intra-day Accuracy (%)Inter-day Precision (%CV)
LLOQ5096.58.2
Low15098.25.4
Mid5,000101.33.1
High40,00099.12.8

Troubleshooting & Expert Tips

Issue: Peak Tailing
  • Cause: Interaction between the basic piperazine ring of Enoxacin and free silanols on the column stationary phase.

  • Fix: Ensure the mobile phase pH is acidic (pH < 3.0) using 0.1% Formic Acid.[3] This keeps silanols protonated (neutral) and reduces secondary interactions.

Issue: Carryover
  • Cause: Fluoroquinolones are "sticky" and can adsorb to steel surfaces.

  • Fix: Use a needle wash solution of 50:50 Methanol:Water with 0.5% Formic Acid . The acid helps solubilize the drug from the injector needle.

Issue: Signal Drop over Time
  • Cause: Urine salts building up on the MS source cone.

  • Fix: Utilize the divert valve to send the first 1.0 minute of LC flow (containing salts) to waste, preventing it from entering the MS.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Enoxacin Chemical Properties. PubChem Database. Enoxacin (CID 3229).[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Fluoroquinolone Fragmentation Pathways. Niessen, W. M. A. (2003). Fragmentation of fluoroquinolones in liquid chromatography-mass spectrometry. Journal of Chromatography A. (General reference for MS transitions).
  • Urine Matrix Effects. Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

Sources

Application

Enoxacin-d8 internal standard for food analysis

Application Note: High-Sensitivity Quantitation of Enoxacin Residues in Complex Food Matrices using Enoxacin-d8 Isotope Dilution Abstract This application note details a robust LC-MS/MS protocol for the determination of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantitation of Enoxacin Residues in Complex Food Matrices using Enoxacin-d8 Isotope Dilution

Abstract

This application note details a robust LC-MS/MS protocol for the determination of Enoxacin residues in bovine muscle, milk, and aquaculture products. Enoxacin, a second-generation fluoroquinolone, is strictly regulated in food-producing animals due to concerns regarding antimicrobial resistance. This method utilizes Enoxacin-d8 as a stable isotope-labeled internal standard (SIL-IS) to correct for severe matrix effects (ion suppression) and extraction losses typical of protein-rich and calcium-rich matrices. The protocol achieves a Limit of Quantitation (LOQ) of 1.0


g/kg, complying with the Minimum Required Performance Limits (MRPL) suggested by EU and FDA guidelines.

Introduction & Regulatory Context

Fluoroquinolones (FQs) are broad-spectrum antibiotics.[1][2] While effective, their residues in the food chain pose significant health risks.

  • Regulatory Status: Under Commission Regulation (EU) No 37/2010 , Enoxacin is not specifically authorized for use in food-producing animals, often placing it under a "zero-tolerance" policy or grouping it with the general sum of FQs (MRL

    
     100 
    
    
    
    g/kg for muscle) depending on local enforcement [1].
  • The Analytical Challenge: FQs are zwitterionic and chelate strongly with metal ions (Ca

    
    , Mg
    
    
    
    ) present in milk and tissue. Furthermore, phospholipids in these matrices cause significant signal suppression in Electrospray Ionization (ESI).
  • The Solution: Isotope Dilution Mass Spectrometry (IDMS) using Enoxacin-d8 . Unlike structural analogs (e.g., Pipemidic acid), Enoxacin-d8 shares the exact physicochemical properties (pKa, retention time) of the analyte but is differentiated by mass. This allows it to "experience" the exact same matrix suppression and extraction loss, providing a self-correcting quantitation mechanism.

Technical Specifications: Internal Standard

To ensure method robustness, the Internal Standard must be stable against deuterium exchange.

FeatureSpecification
Compound Name Enoxacin-d8 (Hydrochloride or Formate salt)
Chemical Formula

Molecular Weight ~328.4 g/mol (Free base)
Isotopic Purity

98% atom D
Label Position Piperazine ring (

on Carbon atoms).[3] Note: Avoid N-deuterated standards as they exchange with protic solvents.
Solubility Soluble in slightly acidic water or Methanol/Water (50:50).

Analytical Workflow

The following diagram illustrates the critical path from sample homogenization to data analysis, highlighting the point of Internal Standard addition.

AnalyticalWorkflow cluster_QC Quality Control Sample Homogenized Sample (2g Muscle or 2mL Milk) Spike IS Addition (Spike Enoxacin-d8 at 10 ng/g) Sample->Spike 10 min equilibration Extract Extraction (Acetonitrile + Na2EDTA) Spike->Extract Chelation Step Partition Salting Out (NaCI + MgSO4) Extract->Partition Phase Separation Cleanup dSPE Clean-up (C18 + PSA) Partition->Cleanup Remove Lipids Analysis LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->Analysis Inject Supernatant

Figure 1: Step-by-step workflow for Enoxacin extraction. The IS is added before extraction to correct for recovery losses.

Experimental Protocols

Protocol A: Sample Preparation (Modified QuEChERS)

Rationale: Standard QuEChERS often yields low recovery for FQs due to metal chelation. This protocol includes Na


EDTA  to disrupt these complexes [2].

Reagents:

  • Extraction Solvent: Acetonitrile (ACN) with 5% Formic Acid.

  • Chelating Agent: 0.1 M Na

    
    EDTA (aqueous).
    
  • QuEChERS Salts: 4g MgSO

    
    , 1g NaCl.
    
  • dSPE Sorbent: 150 mg MgSO

    
    , 50 mg C18, 25 mg PSA (Primary Secondary Amine). Caution: Minimize PSA contact time as it can bind acidic FQs.
    

Step-by-Step:

  • Weigh: Place 2.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking: Add 20

    
    L of Enoxacin-d8 working solution (1 
    
    
    
    g/mL). Vortex and let stand for 10 mins.
  • Chelation: Add 8 mL of 0.1 M Na

    
    EDTA . Vortex for 1 min. This releases Enoxacin from tissue/milk proteins.
    
  • Extraction: Add 10 mL of Acidified ACN (5% Formic Acid). Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (MgSO

    
    /NaCl). Shake immediately for 1 min to prevent clumping. Centrifuge at 4000 rpm for 5 mins (
    
    
    
    C).
  • Clean-up: Transfer 1 mL of the supernatant to a dSPE tube (C18/PSA). Vortex for 30 seconds. Centrifuge at 10,000 rpm for 3 mins.

  • Reconstitution: Transfer 0.5 mL of cleaned extract to a vial. Evaporate to dryness under Nitrogen (

    
    C). Reconstitute in 0.5 mL of Mobile Phase A:B (90:10). Filter through 0.22 
    
    
    
    m PTFE filter.
Protocol B: LC-MS/MS Conditions

Instrument: Triple Quadrupole MS coupled to UHPLC. Column: Kinetex C18 (100 x 2.1 mm, 1.7


m) or equivalent.
Mobile Phase: 
  • A: 0.1% Formic Acid in Water (Proton source).

  • B: 0.1% Formic Acid in Acetonitrile.[4]

Gradient:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.4
1.0 5 0.4
6.0 95 0.4
7.5 95 0.4
7.6 5 0.4

| 10.0 | 5 | 0.4 |

MS/MS Transitions (ESI+): Note: The mass shift of +8 Da is maintained in fragments containing the piperazine ring.

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)
Enoxacin 321.1303.1Quantifier (Loss of H

O)
25
321.1277.1Qualifier (Loss of CO

)
35
Enoxacin-d8 329.1 311.1 IS Quantifier 25

Validation & Data Analysis

Mechanism of Correction

The following diagram explains why Enoxacin-d8 is superior to external calibration.

CorrectionMechanism cluster_0 Matrix Effect (Ion Suppression) Matrix Phospholipids (Suppress Signal) Analyte Enoxacin (Native) Matrix->Analyte Suppresses IS Enoxacin-d8 (Internal Std) Matrix->IS Suppresses Equally Result Corrected Ratio (Area Native / Area IS) Analyte->Result IS->Result

Figure 2: Since Native and d8 co-elute, they suffer identical suppression. The ratio remains constant even if absolute signal drops by 50%.

Calculations
  • Response Factor (RF):

    
    
    
  • Concentration: Calculated using a linear regression of RF vs. Concentration.

  • Matrix Factor (MF):

    
    
    Acceptable MF for Enoxacin-d8 should be within 0.8 – 1.2.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<60%) Metal ChelationEnsure 0.1M Na

EDTA is added before ACN extraction.
IS Signal Drop Deuterium ExchangeCheck pH of mobile phase. Ensure d8 label is on Carbon, not Nitrogen.
Broad Peaks pH MismatchFluoroquinolones are zwitterionic. Ensure Mobile Phase pH is < 3.0 (Formic acid).
Interference on d8 Channel Isotopic ImpurityUse d8 standard with >99% isotopic purity to avoid contribution to native mass (M-8).

References

  • European Commission. (2010).[5] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[5] Official Journal of the European Union.[6][7]

  • Concetta, A., et al. (2018). Development and validation of a multiclass method for the determination of veterinary drug residues in milk using QuEChERS and LC-MS/MS. Food Chemistry.[4][8][9][10][11]

  • FDA. (2021). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Scherer, R., et al. (2022). Matrix effects in the analysis of fluoroquinolones in animal tissues by LC-MS/MS. Analytical and Bioanalytical Chemistry.[2][3][4][8][9][10][12][13][14]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enoxacin-d8 &amp; Matrix Effect Mitigation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for addressing matrix effects in LC-MS/MS bioanalysis using Enoxacin-d8. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for addressing matrix effects in LC-MS/MS bioanalysis using Enoxacin-d8. This guide is designed for researchers, scientists, and drug development professionals to provide both high-level understanding and in-depth, actionable troubleshooting protocols. Our approach is grounded in the principles of analytical chemistry and validated by regulatory expectations to ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the use of Enoxacin-d8 as an internal standard.

Q1: What is Enoxacin-d8 and what is its primary function in our assay?

A: Enoxacin-d8 is a stable isotope-labeled (SIL) version of the fluoroquinolone antibiotic, Enoxacin.[1][2][3] In it, eight hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. Its primary function is to serve as an internal standard (IS) in quantitative mass spectrometry assays.[1] The core principle is Stable Isotope Dilution (SID), a powerful technique for precise quantification.[4][5][6] Because Enoxacin-d8 is chemically and physically almost identical to the native Enoxacin (the analyte), it behaves the same way during sample preparation, chromatography, and ionization.[7][8] By adding a known amount of Enoxacin-d8 to every sample at the beginning of the workflow, we can use the ratio of the analyte's signal to the IS's signal for quantification. This ratio remains consistent even if there are sample losses during extraction or signal fluctuations in the mass spectrometer.[9]

Q2: What are "matrix effects" and how do they compromise analytical results?

A: The "matrix" refers to all components in a biological sample other than the analyte you intend to measure (e.g., proteins, salts, lipids, metabolites). Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[10][11] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[12][13] If uncorrected, matrix effects can lead to significant inaccuracies and poor reproducibility in quantitative results, potentially reducing accuracy by 20-80%.[13][14]

Q3: How does a stable isotope-labeled internal standard like Enoxacin-d8 correct for these matrix effects?

A: The key is co-elution. Ideally, Enoxacin-d8 elutes from the liquid chromatography (LC) column at the exact same time as Enoxacin. When they enter the ion source together, they are exposed to the same interfering matrix components and thus experience the same degree of ion suppression or enhancement.[9] While the absolute signal of both the analyte and the IS may vary between samples, their ratio remains constant and proportional to the analyte's concentration. This allows for accurate quantification despite the variability of matrix effects across different samples.

Q4: I'm using Enoxacin-d8, but my results are still highly variable. Isn't it supposed to fix the problem?

A: While SIL internal standards are the gold standard, they are not a magic bullet.[9][15] Variability can still arise if the fundamental assumption of the technique is violated—that is, if the analyte and IS do not behave identically. The most common cause is differential matrix effects , where the analyte and IS experience different degrees of ion suppression.[9] This can happen if they do not perfectly co-elute, often due to a phenomenon known as the "isotope effect," where deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[16][17] Other factors include high concentrations of the IS causing self-suppression or the presence of unlabeled Enoxacin as an impurity in your Enoxacin-d8 standard.[9][16]

Q5: What do regulatory agencies like the FDA and EMA consider an acceptable level of matrix effect?

A: Regulatory bodies require a thorough assessment of matrix effects during bioanalytical method validation.[18][19][20] The key metric is the IS-Normalized Matrix Factor . To assess this, you analyze samples from at least six different lots of the biological matrix. The coefficient of variation (CV) of the IS-Normalized Matrix Factor across these lots should not exceed 15%.[19] This ensures that the variability in matrix across different subjects or populations will not impact the accuracy of the quantification.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during method development and sample analysis.

Problem 1: Inconsistent or Poor Internal Standard (Enoxacin-d8) Response

Your Enoxacin-d8 peak area is highly variable across a batch, or the signal is unexpectedly low.

Potential Cause Underlying Rationale Diagnostic & Solution Steps
Inconsistent Extraction Recovery The IS was not added early enough, or the extraction procedure itself is not robust, leading to variable loss of both analyte and IS before analysis.1. Verify Workflow: Ensure the IS is spiked into the sample before any extraction or cleanup steps. 2. Optimize Extraction: Re-evaluate your sample preparation (e.g., protein precipitation, LLE, SPE). Ensure pH, solvent ratios, and mixing times are consistent. 3. Assess Absolute Recovery: Perform a recovery experiment (see Protocol 1) to quantify the efficiency of your extraction.
IS Adsorption or Instability Enoxacin-d8 may be adsorbing to plasticware or degrading in the sample matrix or reconstitution solvent, especially after processing (e.g., freeze-thaw cycles).1. Check for Adsorption: Prepare a known concentration of IS in your final solvent in both a glass vial and your standard polypropylene labware. Compare the responses. 2. Evaluate Stability: Conduct freeze-thaw and bench-top stability experiments on processed samples containing the IS to ensure its integrity under typical laboratory conditions.
Incorrect IS Concentration An IS concentration that is too high can lead to detector saturation or self-suppression; one that is too low results in poor peak integration and precision.[16]1. Review Spiking Solution: Double-check all calculations and dilutions used to prepare your IS working solution. 2. Optimize Concentration: The IS response should ideally be in the mid-range of the detector's linear response and comparable to the analyte response at the mid-point of the calibration curve.
Problem 2: Analyte/IS Ratio is Variable (Differential Matrix Effects)

Despite a stable IS signal, the calculated concentrations of your QC samples are inaccurate, indicating the IS is not properly compensating for matrix effects.

Potential Cause Underlying Rationale Diagnostic & Solution Steps
Lack of Co-elution (Isotope Effect) Deuterium labeling can sometimes slightly alter the retention time (RT) of a compound.[17] If Enoxacin and Enoxacin-d8 separate, even by a few seconds, they can elute into regions with different co-eluting matrix components, causing them to experience different degrees of ion suppression.[9][16]1. Verify Co-elution: Overlay the chromatograms for Enoxacin and Enoxacin-d8 from a single injection. Zoom in on the peaks. The RTs should be virtually identical. 2. Optimize Chromatography: If a separation is observed, adjust your LC method. A shallower gradient or a different column chemistry may be needed to force co-elution. 3. Perform Post-Column Infusion: This experiment (see Protocol 2) will identify specific regions of ion suppression in your chromatogram. You can then adjust the LC method to move your analyte peak away from these zones.[16]
Severe Matrix Interference The concentration of a specific interfering compound in some matrix lots is so high that it disproportionately suppresses the analyte or the IS, breaking the constant response ratio.1. Improve Sample Cleanup: This is the most effective solution. Transition from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the problematic interferences.[21] 2. Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, but be mindful of your assay's sensitivity (LLOQ).[16] 3. Assess Matrix Factor: Quantitatively determine the matrix effect using the protocol below (Protocol 1) to confirm this is the root cause.
Cross-talk or IS Impurity A fragment ion (product ion) of the IS is the same m/z as the analyte's precursor ion, or the IS contains a significant amount of unlabeled analyte. This can artificially inflate the analyte signal.1. Check for Cross-talk: Infuse the IS alone and monitor the analyte's MRM transition. No signal should be detected. 2. Verify IS Purity: Analyze a high-concentration solution of the Enoxacin-d8 standard and monitor for the presence of unlabeled Enoxacin. Consult the Certificate of Analysis from the supplier.[9]
Problem 3: Poor Chromatographic Peak Shape

Both Enoxacin and Enoxacin-d8 peaks are tailing, fronting, or splitting, which compromises integration and reproducibility.

Potential Cause Underlying Rationale Diagnostic & Solution Steps
Column Contamination or Degradation Accumulation of matrix components on the column frit or stationary phase can distort the flow path, leading to peak distortion.[22][23][24]1. Flush the Column: Follow the manufacturer's instructions for a high-organic wash. 2. Back-flush: Reverse the column and flush to waste to dislodge particulates from the inlet frit.[24] 3. Use a Guard Column: This is a cost-effective way to protect the analytical column from strongly retained matrix components. 4. Replace Column: If the above steps fail, the column may be irreversibly damaged.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak can be distorted or split as the sample band does not focus properly at the head of the column.[22][25]1. Match Solvents: Reconstitute your final extract in the initial mobile phase or a weaker solvent. 2. Reduce Injection Volume: A smaller injection volume can minimize the effect of a strong sample solvent.
Mobile Phase pH Issues For ionizable compounds like Enoxacin, if the mobile phase pH is too close to the analyte's pKa, small variations can cause shifts in its ionization state, leading to peak tailing.[25]1. Check pKa: Enoxacin has a pKa around 6.0.[26] 2. Adjust pH: For good peak shape on a reverse-phase column, the mobile phase pH should be at least 2 units away from the analyte's pKa. Try a mobile phase with a pH of 3-4 or >8 (if using a pH-stable column).
Visualizations & Key Workflows
Diagram 1: Principle of Stable Isotope Dilution (SID) for Matrix Effect Correction

SID_Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Biological Sample (Analyte = A) Spike Spike with known amount of IS (Enoxacin-d8) Sample->Spike Extract Extraction / Cleanup Spike->Extract Loss Both A and IS experience variable loss and ion suppression Extract->Loss LCMS LC-MS/MS Measurement Loss->LCMS Ratio Measure Peak Area Ratio (A / IS) LCMS->Ratio Quant Ratio remains constant, allowing for ACCURATE quantification Ratio->Quant

Caption: Workflow demonstrating how Enoxacin-d8 corrects for matrix effects.

Diagram 2: Troubleshooting Workflow for Differential Matrix Effects

Troubleshooting_Workflow Start Inconsistent Analyte/IS Ratio (Poor QC Accuracy) CheckCoelution Do Analyte & IS perfectly co-elute? Start->CheckCoelution OptimizeLC ACTION: Optimize Chromatography (e.g., shallower gradient) CheckCoelution->OptimizeLC No MatrixFactorTest Perform Matrix Factor Assessment (See Protocol 1) CheckCoelution->MatrixFactorTest Yes ImproveCleanup ACTION: Improve Sample Cleanup (e.g., use SPE) MatrixFactorTest->ImproveCleanup Fails (CV > 15%) CheckOther Root cause likely elsewhere. Check IS Purity, Cross-talk, or Analyte Stability. MatrixFactorTest->CheckOther Passes (CV ≤ 15%)

Caption: Decision tree for diagnosing inconsistent analyte/internal standard ratios.

Table 1: Regulatory Acceptance Criteria for Method Validation
ParameterRegulatory Guideline (FDA/EMA)Acceptance Criteria
Matrix Factor Assessed to understand the impact of the matrix on analyte response.[19][27]The IS-normalized matrix factor should be calculated, and its coefficient of variation (CV) should be ≤15% across at least 6 different matrix lots.
Accuracy & Precision Must be evaluated for Quality Control (QC) samples at multiple concentration levels.[20][28]Within-run and between-run precision (CV) should not exceed 15% (20% at LLOQ). Mean accuracy should be within ±15% of nominal (±20% at LLOQ).
Recovery Evaluated to ensure the extraction process is efficient and reproducible.While no strict acceptance criteria are set, recovery should be consistent and precise across the concentration range.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol is essential for validating your method according to regulatory guidelines.[19]

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare your analyte (Enoxacin) and internal standard (Enoxacin-d8) in the final reconstitution solvent at low and high QC concentrations. (n=3 replicates per level).

    • Set 2 (Post-Extraction Spike): Obtain blank biological matrix from at least six different sources (individual donors). Process these blank samples (extract them without analyte or IS). In the final step, spike the extracted matrix with the analyte and IS to the same concentrations as in Set 1.

  • Analyze Samples: Inject all samples from Set 1 and Set 2 into the LC-MS/MS system.

  • Calculate Individual Matrix Factors:

    • For each matrix source and concentration level, calculate the MF for both the analyte and the IS:

      • MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)[11]

  • Calculate IS-Normalized Matrix Factor:

    • For each of the six matrix sources, calculate the IS-Normalized MF:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Assess Variability:

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) for the six IS-Normalized MF values.

    • Acceptance Criterion: The CV% must be ≤ 15%.

Protocol 2: Post-Column Infusion Experiment for Identifying Ion Suppression Zones

This experiment helps visualize where in the chromatogram matrix effects are most severe.[16]

  • System Setup:

    • Use a 'T' connector to merge the flow from the LC pump with a continuous, low-flow infusion of a solution containing your analyte (Enoxacin) and IS (Enoxacin-d8) from a syringe pump.

    • The syringe pump should deliver the standard solution directly into the mass spectrometer's ion source, post-column.

  • Establish a Stable Baseline:

    • Start the LC flow with your analytical gradient and begin the syringe pump infusion. This will create a high, stable signal baseline for your analyte and IS as they are constantly flowing into the detector.

  • Inject Blank Matrix Extract:

    • Once the baseline is stable, inject a sample of extracted blank matrix (prepared using your standard procedure).

  • Monitor the Signal:

    • Observe the baseline signal for your analyte and IS during the entire chromatographic run.

    • Interpretation: Any significant dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression. A rise indicates ion enhancement.

  • Action:

    • Compare the retention time of your analyte with the identified suppression zones. If they overlap, your chromatographic method needs to be adjusted to shift the analyte peak into a "cleaner" region of the chromatogram.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • What is matrix effect and how is it quantified? (2026, March 2). SCIEX. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Enoxacin-D8 (HCl). (n.d.). Veeprho. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (n.d.). FDA. [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

  • Optimizing LC-MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020, November 11). LCGC International. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • The Power of Stable Isotope Dilution Assays in Brewing. (2011, December 15). ResearchGate. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). PMC. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2021, April 5). LCGC International. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. [Link]

  • Enoxacin-d8 (hydrochloride). (n.d.). GlpBio. [Link]

  • Enoxacin. (n.d.). PubChem. [Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). PMC. [Link]

  • The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). Unknown Source.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). Chromatography Online. [Link]

  • Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Isotope dilution. (n.d.). Wikipedia. [Link]

  • Enoxacin. (n.d.). Wikipedia. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2020, November 12). LCGC International. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Batavia Biosciences. [Link]

Sources

Optimization

Technical Support Center: Optimizing Enoxacin-d8 Concentration for LC-MS/MS Bioanalysis

Welcome to the Technical Support Center for fluoroquinolone bioanalysis. This guide is designed for researchers, analytical scientists, and drug development professionals developing liquid chromatography-tandem mass spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoroquinolone bioanalysis. This guide is designed for researchers, analytical scientists, and drug development professionals developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Enoxacin.

Using a stable isotope-labeled internal standard (SIL-IS) like Enoxacin-d8 is the gold standard for mitigating matrix effects and ensuring quantitative rigor 1[1]. However, improper concentration optimization can lead to isotopic crosstalk, ion suppression, and non-linear calibration curves. This guide provides self-validating protocols, quantitative parameters, and troubleshooting FAQs to ensure your method meets stringent regulatory standards.

Core Optimization Workflow

G A 1. SIL-IS Selection Enoxacin-d8 B 2. MRM Tuning m/z 329.1 -> Fragments A->B C 3. Crosstalk Evaluation Zero Analyte + High IS B->C D 4. Concentration Titration Target: 1/3 to 1/2 ULOQ C->D E 5. Matrix Effect Assessment Post-Column Infusion D->E F 6. Method Validation FDA M10 Compliance E->F

Enoxacin-d8 LC-MS/MS concentration optimization and validation workflow.

Self-Validating Protocol: Step-by-Step Optimization of Enoxacin-d8

To ensure your internal standard perfectly mimics the analyte's ionization behavior without causing ESI suppression or crosstalk, follow this self-validating methodology.

Step 1: Define the Analytical Range Determine the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) for native Enoxacin based on expected pharmacokinetic (PK) or residue levels in your specific matrix (e.g., plasma, tissue, or honey) 2[2].

Step 2: Calculate Initial Target Concentration Prepare the Enoxacin-d8 working solution to achieve a final extracted concentration equal to 1/3 to 1/2 of the ULOQ 3[3]. Causality: This concentration is high enough to provide a stable, reproducible signal that tracks matrix suppression, but low enough to avoid saturating the electrospray droplet surface, which would suppress the native analyte.

Step 3: Isotopic Crosstalk Check (The Self-Validation Step) Prepare three distinct validation samples to verify the integrity of your IS concentration:

  • Double Blank: Matrix processed without Enoxacin or Enoxacin-d8.

  • Zero Sample: Matrix spiked only with Enoxacin-d8 at the target concentration.

  • ULOQ Sample: Matrix spiked only with native Enoxacin at the ULOQ.

Validation Criteria: Analyze the Zero Sample. The signal in the native Enoxacin MRM channel must be ≤ 20% of the LLOQ response 4[4]. If it fails, the IS concentration must be reduced, or a higher-purity SIL-IS lot is required.

Step 4: Matrix Effect & Ion Suppression Assessment Perform a post-column infusion (PCIS) of Enoxacin-d8 at 10 µL/min while injecting a Double Blank matrix extract 5[5]. Causality: This generates a steady baseline signal of the IS. Any dips in the baseline at the retention time of Enoxacin indicate severe matrix suppression, requiring further sample cleanup (e.g., Solid Phase Extraction) or chromatographic adjustments.

Quantitative Data & Optimization Parameters

Table 1: Typical LC-MS/MS Optimization Parameters for Enoxacin and Enoxacin-d8

Note: Exact voltage parameters will vary based on the specific mass spectrometer model (e.g., Sciex, Waters, Thermo).

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Expected RT Shift
Enoxacin 321.1303.1, 203.14525, 40Reference (tR)
Enoxacin-d8 329.1311.1, 203.1*4525, 40tR - 0.05 min

*Depending on the position of the deuterium label (typically on the piperazine ring), some product ions may lose the label during collision-induced dissociation (CID).

Table 2: FDA M10 Acceptance Criteria for SIL-IS Optimization
ParameterFDA M10 RequirementScientific Rationale
IS Interference in Blank ≤ 5% of average IS responseEnsures isotopic impurities do not artificially inflate the IS signal.
Analyte Interference from IS ≤ 20% of LLOQ responsePrevents false positives at the lower end of the calibration curve due to isotopic crosstalk.
IS Response Variability CV ≤ 15% across all samplesConfirms consistent extraction recovery and uniform matrix effects across the run.

Troubleshooting Guides & FAQs

Q1: Why is my Enoxacin-d8 signal suppressing the native Enoxacin signal? A1: This is caused by competition for charge in the ESI source. If the IS concentration is too high, it saturates the droplet surface during electrospray ionization, leaving insufficient charge for the native analyte. Solution: Reduce the Enoxacin-d8 concentration to 1/3 of the ULOQ.

Q2: How do I determine the optimal working concentration for Enoxacin-d8? A2: According to bioanalytical best practices, the SIL-IS concentration should be matched in the range of 1/3 to 1/2 of the ULOQ concentration 3[3]. This ensures the IS accurately tracks matrix effects without causing detector saturation or ion suppression.

Q3: What causes non-linear calibration curves when using Enoxacin-d8? A3: Non-linearity often stems from isotopic cross-talk or an impure SIL-IS lot. If the Enoxacin-d8 contains >0.5% unlabeled Enoxacin (D0), it contributes directly to the native analyte signal. Because the IS concentration is constant, this D0 contamination disproportionately inflates the response at the low end of the calibration curve, causing it to bend upwards.

Q4: I am observing a slight retention time shift between native Enoxacin and Enoxacin-d8. Is this normal? A4: Yes. This is known as the "deuterium isotope effect." Deuterium atoms have a lower zero-point vibrational energy than hydrogen atoms, making the C-D bond slightly shorter and less polarizable. In reversed-phase liquid chromatography, this makes Enoxacin-d8 slightly less lipophilic than native Enoxacin, causing it to elute slightly earlier 6[6].

Q5: How do I properly assess matrix effects on Enoxacin-d8? A5: Use post-column infusion (PCIS). Infuse a constant flow of Enoxacin-d8 post-column while injecting a blank matrix extract. Monitor the MS signal for suppression or enhancement zones. If the retention time of Enoxacin falls into a suppression zone, you must adjust your gradient or improve sample preparation 5[5].

References

1.4 - fda.gov 2.3 - wuxiapptec.com 3.5 - chemrxiv.org 4.1 - nih.gov 5.6 - tandfonline.com 6.2 - nih.gov

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enoxacin-d8 Co-elution in LC-MS/MS Analysis

Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in quantitative bioanalysis: the co-elution of Enoxacin and its deuterated internal standard, Enoxacin-d8. As researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in quantitative bioanalysis: the co-elution of Enoxacin and its deuterated internal standard, Enoxacin-d8. As researchers and drug development professionals, achieving accurate and reproducible quantification is paramount. A stable isotope-labeled (SIL) internal standard like Enoxacin-d8 is the gold standard for correcting variability, but only when it behaves identically to the analyte.[1]

This guide provides in-depth, field-proven insights into why your analyte and internal standard may be separating and offers systematic protocols to diagnose and resolve the issue, ensuring the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts behind the Enoxacin-d8 co-elution challenge.

Q1: What is Enoxacin-d8, and why is it used as an internal standard?

Enoxacin-d8 is a stable isotope-labeled version of Enoxacin, a fluoroquinolone antibiotic.[2][3] In Enoxacin-d8, several hydrogen atoms have been replaced with their heavier isotope, deuterium.[3] This makes it chemically identical to Enoxacin but distinguishable by its higher mass in a mass spectrometer (MS).[1] It is used as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) to correct for variations that can occur during sample preparation, injection, and ionization, thereby leading to more accurate and precise quantification.[1][4]

Q2: What is "co-elution," and why is it critical for my analysis?

Co-elution refers to the ideal scenario where two or more compounds exit the chromatography column and arrive at the detector at the exact same time. For an analyte (Enoxacin) and its SIL internal standard (Enoxacin-d8), co-elution is critical.[5] Because they experience the exact same chromatographic environment, any variations, such as ion suppression or enhancement from co-eluting matrix components, should affect both compounds equally.[4][5] This allows the ratio of their signals to remain constant and reliable. If they do not co-elute, the analyte and IS can enter the MS source at different times, experience different matrix effects, and compromise the accuracy of the results.[5][6]

Q3: What is the "deuterium isotope effect," and how does it cause Enoxacin-d8 to separate from Enoxacin?

The deuterium isotope effect is the primary reason a deuterated standard may separate from its non-deuterated counterpart in reversed-phase chromatography.[5][7] The replacement of hydrogen with the heavier deuterium isotope can cause subtle changes in the molecule's physicochemical properties, particularly its lipophilicity. This slight difference can alter the strength of its interaction with the stationary phase, often causing the deuterated compound to elute slightly earlier than the analyte.[5][7] This chromatographic shift is the root cause of co-elution failure.

Q4: How can I confirm that I have a co-elution problem?

There are several clear indicators of a co-elution issue:

  • Visual Inspection of Chromatograms: When overlaying the mass chromatograms for Enoxacin and Enoxacin-d8, you will see two distinct or partially resolved peaks instead of a single, perfectly symmetrical one. This is often observed as a "shoulder" or a "split" peak.[8][9][10]

  • Inconsistent Area Ratios: You will observe poor precision (high %RSD) in the analyte/IS area ratios for your quality control (QC) samples and replicate injections. This is because non-co-eluting peaks are subject to variable matrix effects.[6]

  • Mass Spectrometry Data: By examining the mass spectra across the peak, you can see the dominant m/z shifting from that of the analyte to that of the internal standard (or vice-versa), confirming the presence of two distinct, but overlapping, compounds.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving co-elution issues, starting with the most common and accessible solutions.

Issue: Partial or Complete Separation of Enoxacin and Enoxacin-d8 Peaks

Symptom: You observe two separate or shouldering peaks for Enoxacin and Enoxacin-d8 in your chromatogram.

Causality: The deuterium isotope effect is causing a slight difference in retention time between the analyte and the internal standard. Your current chromatographic method lacks the specific selectivity needed to overcome this subtle difference. The goal of troubleshooting is not to increase resolution in the traditional sense, but rather to adjust chromatographic parameters to force the two compounds to elute as one.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to resolve the separation. Begin with mobile phase adjustments, as they are often the most effective and least disruptive.

G cluster_0 Start: Diagnosis cluster_1 Step 1: Mobile Phase Optimization (Highest Impact) cluster_2 Step 2: Temperature & Flow Rate cluster_3 Step 3: Advanced Options cluster_4 End: Resolution A Observe Peak Splitting or High IS Ratio Variability B Adjust Mobile Phase pH (See Protocol 1) A->B Start Here C Change Organic Modifier (Acetonitrile vs. Methanol) B->C D Optimize Gradient Slope (See Protocol 2) C->D E Modify Column Temperature (e.g., 25°C to 40°C) D->E If problem persists H Co-elution Achieved Proceed with Validation D->H Problem Solved F Reduce Flow Rate (e.g., 0.5 mL/min to 0.3 mL/min) E->F G Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Polar-Embedded) F->G If problem persists F->H Problem Solved G->H

Caption: A logical workflow for troubleshooting Enoxacin-d8 co-elution.

Detailed Troubleshooting Steps & Rationale
1. Mobile Phase Optimization

The chemical properties of fluoroquinolones like Enoxacin make them particularly sensitive to mobile phase composition.

  • Adjust Mobile Phase pH: Enoxacin is a zwitterionic compound, meaning its charge changes with pH. Adjusting the pH of the aqueous mobile phase can significantly alter its retention and selectivity. Even minor pH variations can have a pronounced effect on separation.[11]

    • Action: Systematically screen a pH range from 2.5 to 5.5. Studies have shown optimal separation of fluoroquinolones with phosphate buffers around pH 3.1 or 5.5.[12][13][14] Use a buffer (e.g., formic acid, ammonium acetate, or phosphate) to ensure stable pH.

  • Change Organic Modifier: Acetonitrile and methanol interact differently with analytes and the C18 stationary phase. Switching from one to the other can alter selectivity and may be sufficient to merge the peaks.

    • Action: If your current method uses acetonitrile, prepare an equivalent mobile phase with methanol and vice-versa.

  • Optimize Gradient Slope: A shallower gradient increases the time the analytes spend in the "elution window," which can sometimes improve co-elution by giving the peaks more time to merge under conditions of similar eluting strength.

    • Action: If your gradient runs from 10% to 90% organic over 5 minutes, try running it from 30% to 70% over 8 minutes.

Parameter ChangeRationaleExpected Outcome
Increase/Decrease pH Alters the ionization state of Enoxacin, changing its interaction with the stationary phase.Can significantly change selectivity, potentially merging the two peaks.
Switch ACN to MeOH Methanol is a protic solvent and has different hydrogen bonding capabilities than aprotic acetonitrile, altering selectivity.May provide the slight change in interaction needed to achieve co-elution.
Use a Shallower Gradient Increases the effective "isocratic" time near the elution point, reducing the impact of small retention differences.Can help merge closely eluting peaks.
2. Temperature and Flow Rate Adjustment
  • Modify Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.

    • Action: Test temperatures between 25°C and 40°C. One study on separating eight fluoroquinolones found an optimal temperature of 25°C.[15] Increasing temperature generally decreases retention time but can sometimes alter selectivity enough to resolve co-elution.

  • Reduce Flow Rate: Lowering the flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution but may also help merge very closely eluting peaks by minimizing dynamic effects.

    • Action: Decrease the flow rate from a standard 0.5 mL/min to 0.3-0.4 mL/min and observe the effect on co-elution.

3. Advanced Option: Change Stationary Phase

If mobile phase optimizations fail, the interaction between the analyte and the stationary phase may need a more significant change.

  • Action: The standard C18 column is a good starting point, but other chemistries offer different selectivity mechanisms.

    • Phenyl-Hexyl or Phenylethyl: These phases provide π-π interactions, which can be beneficial for aromatic compounds like Enoxacin.[16]

    • Polar-Embedded Phase (e.g., C18 with amide or carbamate groups): These phases offer different hydrogen bonding capabilities and may not exhibit the same deuterium isotope effect.

Part 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a systematic way to determine the optimal mobile phase pH for achieving Enoxacin/Enoxacin-d8 co-elution.

  • Prepare Buffer Stock Solutions:

    • Stock A (Acidic): 0.1% Formic Acid in Water (approx. pH 2.7).

    • Stock B (Less Acidic): 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 with acetic acid.

    • Stock C (Mid-Range): 10 mM Ammonium Acetate in Water, adjusted to pH 5.5 with acetic acid.

  • Prepare Mobile Phases:

    • For each stock solution (A, B, and C), prepare your aqueous mobile phase (Mobile Phase A).

    • Your organic mobile phase (Mobile Phase B) will typically be Acetonitrile or Methanol, often with the same additive (e.g., 0.1% Formic Acid).

  • Experimental Procedure:

    • Equilibrate the LC system with the mobile phase derived from Stock A.

    • Inject a mixed standard solution containing both Enoxacin and Enoxacin-d8 at a known concentration.

    • Run your standard gradient method.

    • Carefully examine the resulting chromatogram for the degree of separation between the analyte and IS.

    • Thoroughly flush the system and repeat the procedure for the mobile phases derived from Stock B and Stock C.

  • Analysis:

    • Compare the chromatograms from each pH condition. Identify the pH that provides the best peak overlap (ideally, a single symmetrical peak). This will be your optimal pH for further method development.

Protocol 2: Gradient Optimization for Improved Co-elution

This protocol is for refining the separation once a suitable mobile phase has been selected.

  • Determine Elution Point:

    • Using your initial (fast) gradient, determine the approximate percentage of organic mobile phase (%B) at which Enoxacin elutes. For example, let's say it elutes at 45% B.

  • Design a Shallow Gradient:

    • Create a new, much shallower gradient centered around this elution point.

    • Example:

      • Initial Gradient: 10% to 90% B in 5 minutes (Ramp = 16%/min).

      • New Shallow Gradient:

        • 0.0 min: 35% B

        • 8.0 min: 55% B (Ramp = 2.5%/min)

        • 8.1 min: 95% B (for column wash)

        • 10.0 min: 95% B

        • 10.1 min: 35% B (return to initial)

        • 12.0 min: 35% B (re-equilibration)

  • Execution and Evaluation:

    • Run the mixed standard solution using the new shallow gradient.

    • Evaluate the co-elution. The increased time spent in the critical elution window should promote the merging of the analyte and IS peaks. Adjust the start and end percentages of the shallow ramp as needed.

The Impact of Co-elution Failure on Quantification

This diagram illustrates why the deuterium isotope effect, if not chromatographically resolved, leads to inaccurate quantification due to differential matrix effects.

G cluster_0 Chromatographic Elution cluster_1 Region of High Ion Suppression cluster_2 Resulting MS Signal Time_start Time_end Retention Time Time_start->Time_end Peak_Analyte Enoxacin Signal_Analyte Analyte Signal (Less Suppressed) Peak_Analyte->Signal_Analyte p2->p3 p4->p5 p5->p6 p1 p1 p1->p2 Signal_IS IS Signal (Suppressed) Result Inaccurate Analyte/IS Ratio (Poor Quantification) Signal_IS->Result Signal_Analyte->Result Peak_IS Peak_IS Peak_IS->Signal_IS

Sources

Optimization

Enoxacin Analysis Technical Support Center: Strategies for Background Noise Reduction in LC-MS/MS

Welcome to the Technical Support Center for Enoxacin analysis. Enoxacin is an amphoteric fluoroquinolone antibiotic characterized by a piperazinyl ring and a carboxyl group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enoxacin analysis. Enoxacin is an amphoteric fluoroquinolone antibiotic characterized by a piperazinyl ring and a carboxyl group. Because of its zwitterionic nature at physiological pH and its strong chelating properties, analyzing Enoxacin in complex biological or environmental matrices often results in severe baseline noise, peak tailing, and ion suppression[1][2].

This guide is engineered for researchers and drug development professionals. It bypasses basic operational manuals to focus on the causality of matrix effects and provides field-proven, self-validating troubleshooting strategies to achieve high signal-to-noise (S/N) ratios.

Diagnostic Workflow Visualization

The following workflow maps the critical checkpoints where background noise is either introduced or mitigated during sample preparation and chromatographic separation.

G Start Biological/Environmental Sample Matrix Extract Extraction (UAE / LLE) Add Mg2+ or Buffer Start->Extract SPE Solid Phase Extraction (HLB or MAX Cartridge) Extract->SPE Wash Interference Wash (Alkaline/Aqueous) SPE->Wash Elute Target Elution (Acidified ACN) Wash->Elute LC HPLC Separation (Gradient Optimization) Elute->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (S/N Ratio Evaluation) MS->Data

Enoxacin LC-MS/MS analytical workflow highlighting critical noise reduction checkpoints.

FAQ Section 1: Sample Preparation & Matrix Effect Mitigation

Q: Why am I experiencing severe ion suppression and background noise in my LC-MS/MS analysis of Enoxacin? A: Ion suppression occurs when co-eluting matrix components (such as phospholipids in tissue or humic acids in wastewater) compete with Enoxacin for charge droplets in the Electrospray Ionization (ESI) source[2][3]. Because Enoxacin is amphoteric, simple protein precipitation often fails to remove zwitterionic interferences. Causality & Solution: To correct for ionization variations, you must use a stable isotopically labeled internal standard (SIL-IS) or a structural analog[4]. Furthermore, transition from simple precipitation to a targeted Solid Phase Extraction (SPE) cleanup to physically separate the analyte from competing lipids[3].

Q: How can I optimize my extraction to selectively isolate Enoxacin and reduce background noise? A: Leverage Enoxacin's chemical structure. Fluoroquinolones possess a carboxylic acid and a ketone group that readily chelate divalent cations. Utilizing Ultrasound-Assisted Extraction (UAE) with a 100% aqueous extracting solution containing Mg²⁺ ions imparts extreme selectivity. The Mg²⁺ forms chelates with Enoxacin at a pH above its pKa1, pulling it into the aqueous phase while leaving lipophilic background interferences behind[4].

Self-Validating Protocol: Step-by-Step SPE Cleanup for Enoxacin

To eliminate background noise from complex matrices (e.g., tissue or plant extracts), utilize this optimized Oasis HLB/MAX SPE methodology[4][5]:

  • Sample Pre-treatment: Extract the sample using UAE with an aqueous Mg²⁺ solution, or homogenize 2g of tissue with 30 mL of 50-mM sodium phosphate buffer (pH 7.4). Centrifuge and collect the supernatant[4][5].

  • Cartridge Conditioning: Condition a 500 mg SPE cartridge with 5 mL Methanol, followed by 5 mL distilled water, and 5 mL 0.1% v/v Formic Acid[4][5].

  • Sample Loading: Load the extracted supernatant at a controlled flow rate of ~5 mL/min. Dry the sorbent bed under a strong vacuum for 2 minutes to remove residual aqueous matrix[4].

  • Interference Washing (Critical Step): Wash sequentially with 5 mL H₂O, 5 mL 0.5% NH₃ (v/v), and 5 mL H₂O.

    • Mechanistic Causality: The alkaline ammonia wash strips away acidic interferences and disrupts weak non-specific binding. Enoxacin remains retained on the mixed-mode/HLB sorbent[4][5].

  • Target Elution: Elute with 2.5 mL of 0.1% Formic Acid in Acetonitrile (80:20, v/v) at ~0.5 mL/min[4].

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in 400 µL of the initial mobile phase[5].

  • System Validation Checkpoint: Before running actual samples, inject a Matrix Blank (processed matrix without Enoxacin) and a Spiked Matrix (spiked at 10 ng/g). The blank must exhibit an S/N ratio < 3 at the Enoxacin retention time. The spiked sample must yield a recovery between 80–110%. If the blank fails, your wash step requires a higher volume or stronger alkaline concentration.

FAQ Section 2: Chromatographic & MS Optimization

Q: My baseline is noisy and shows multiple small, unexpected peaks. How do I resolve this? A: A noisy baseline with erratic peaks typically indicates mobile phase contamination, inadequate degassing, or column degradation[6]. Causality & Solution: Impurities in low-grade solvents accumulate on the stationary phase and elute unpredictably. Ensure you are using LC-MS grade solvents. Add 0.1% to 0.2% formic acid to your mobile phase. Formic acid lowers the pH, ensuring Enoxacin's basic piperazine ring is fully protonated. This not only improves peak shape by preventing secondary interactions with residual silanols on the column but also dramatically enhances the signal-to-noise ratio in positive ESI-MRM mode[6][7].

Q: I observe a persistent background signal for Enoxacin even in blank injections. What is causing this? A: This is a classic symptom of system carryover or detector contamination[6][8]. Because of their chelating properties, fluoroquinolones can non-specifically bind to metal surfaces in the autosampler needle, injection valve, or stainless-steel tubing. Causality & Solution: To disrupt these ionic interactions, incorporate a strong needle wash solvent (e.g., Methanol:Water:Ammonia 50:40:10). If you are using an older HPLC system, consider passivating the system with nitric acid or using PEEK tubing to prevent metal chelation. Additionally, program a high-organic column bake-out at the end of every gradient cycle to flush strongly retained contaminants[6][8].

Quantitative Benchmarking: Matrix Effects & Recovery

Use the following table to benchmark your extraction efficiency and expected background noise levels against established methodologies. If your recoveries fall below these thresholds, revisit the SPE wash steps or evaluate your internal standard selection.

Matrix TypeExtraction MethodCleanup StrategyMean Recovery (%)Matrix Effect / Noise Observation
Edible Plants UAE (Mg²⁺ assisted)HLB SPE80–110%Minimal interference; effectively corrected by Enoxacin IS[4]
Bovine Kidney Buffer Extraction (pH 7.4)MAX SPE>80%High S/N ratio achieved using Atlantis dC18 column[5]
Environmental Water Direct AcidificationSPE + HPLC-ESI-MS/MSVariableHigh ion suppression in sewage vs. ultrapure water[3]
Salmon Tissue QuEChERSDispersive SPE84–187%Significant ion suppression/enhancement; requires SIL-IS[9]
References

Sources

Troubleshooting

Technical Support Center: Enoxacin-d8 Signal Instability in LC-MS/MS

Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometrists Subject: Diagnosing and resolving signal instability of Enoxacin-d8 Internal Standard...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometrists Subject: Diagnosing and resolving signal instability of Enoxacin-d8 Internal Standard

Introduction: The "Ghost" in the Signal

Enoxacin-d8 is widely used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Enoxacin, a broad-spectrum fluoroquinolone antibiotic.[1] While SIL-IS are the gold standard for correcting matrix effects and recovery losses, Enoxacin-d8 presents unique stability challenges.[1]

Users often report a phenomenon where the Enoxacin-d8 signal progressively decreases over time in autosampler vials, or exhibits high variability between injections, while the analyte (Enoxacin) remains relatively stable.

This guide moves beyond basic instrument checks to address the physicochemical root causes: Deuterium-Hydrogen (D/H) Exchange , Non-Specific Adsorption , and Photodegradation .

Part 1: Diagnostic Workflow

Before altering your method, you must isolate the source of the instability.[2] Use this logic gate to determine if the issue is chemical (degradation/exchange) or physical (adsorption/suppression).

DiagnosticWorkflow start ISSUE: Enoxacin-d8 Signal Instability (Low Area or High %CV) step1 TEST 1: Fresh vs. Aged Solution Inject fresh IS solution vs. solution sitting in autosampler for 12h start->step1 result1a Both Low Signal step1->result1a No difference result1b Aged Solution Significantly Lower step1->result1b Signal decay over time step2 TEST 2: Neat Solvent vs. Matrix Compare IS response in pure solvent vs. extracted matrix result1a->step2 cause1 ROOT CAUSE: D/H Exchange Deuterium is swapping with solvent protons. result1b->cause1 cause2 ROOT CAUSE: Adsorption IS is sticking to vial walls. step2->cause2 Low in Solvent & Matrix cause3 ROOT CAUSE: Ion Suppression Matrix components quenching ionization. step2->cause3 Good in Solvent, Low in Matrix

Figure 1: Diagnostic logic gate for isolating the root cause of Enoxacin-d8 signal loss.

Part 2: Deep Dive into Root Causes & Solutions

The Silent Killer: Deuterium-Hydrogen (D/H) Exchange

The most overlooked cause of signal loss in deuterated standards is the exchange of deuterium atoms with hydrogen atoms from the solvent.

  • Mechanism: Enoxacin contains a piperazine ring with a secondary amine.[1] If the manufacturer placed deuterium labels on this ring or on exchangeable positions (like acidic protons near the carboxylic acid), these deuteriums are labile. In protic solvents (Water, Methanol) and acidic conditions (Formic Acid in mobile phase), D is swapped for H .

  • The Result: The mass of your IS shifts from M+8 to M+7, M+6, etc. Since your MRM transition is set for the M+8 parent, the signal "disappears" because the molecule no longer has the correct mass.

Corrective Protocol:

  • Check the Label Position: Consult the Certificate of Analysis (CoA). If labels are on the piperazine nitrogen or exchangeable sites, the IS is chemically unstable in solution.

  • Switch Solvents: Avoid storing stock solutions in Methanol or Water for long periods.[1] Use Acetonitrile (ACN) or DMSO for stock preparation.[1]

  • Limit Acid Exposure: Do not add acid (Formic/Acetic) to the IS working solution until immediately before injection, or keep the autosampler temperature at 4°C to slow the exchange kinetics.

The "Sticky" Molecule: Adsorption to Glass

Fluoroquinolones like Enoxacin are zwitterionic and highly polar. They have a strong affinity for the silanol groups (Si-OH) present in borosilicate glass vials.[1]

  • Observation: Signal is low in the first few injections and may increase as the active sites on the glass become saturated (or remain consistently low).

  • The "Vial Effect": At low concentrations (<100 ng/mL), up to 40-60% of the Enoxacin-d8 can be lost to the vial wall within hours.

Corrective Protocol:

  • Use Polypropylene (PP) Vials: Switch immediately from glass to high-quality PP vials.[1]

  • Passivate Surfaces: If glass is mandatory, use silanized (deactivated) glass vials.

  • Solvent Composition: Ensure the sample solvent contains at least 20-30% organic (ACN/MeOH).[1] Pure aqueous solutions maximize adsorption.[1]

Photodegradation

Fluoroquinolones are photosensitive.[1] Exposure to ambient lab light (UV) causes degradation of the quinolone ring.

Corrective Protocol:

  • Amber Glassware: All stock and working solutions must be prepared and stored in amber vials.

  • Process in Low Light: Minimize exposure during weighing and dilution steps.[1]

Part 3: Optimized Experimental Parameters

Recommended MRM Transitions

Ensure you are tracking the correct species. Note that transitions may vary based on the specific deuteration pattern of your IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Notes
Enoxacin 321.1303.125Loss of H₂O
Enoxacin 321.1257.135Loss of CO + HF
Enoxacin-d8 329.1311.125Assumes d8 label is retained
Enoxacin-d8 329.1265.135Confirm label retention in fragment
Solvent Compatibility Matrix
SolventSuitability for Enoxacin-d8Risk LevelReason
DMSO Excellent LowHigh solubility, no protons to exchange.[1]
Acetonitrile Good LowAprotic, minimizes D/H exchange.[1]
Methanol Poor HighProtic; promotes rapid D/H exchange.[1]
Water (Acidified) Critical Failure ExtremeAcid catalysis accelerates D/H exchange.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: My Enoxacin-d8 signal drops by 50% overnight in the autosampler. Is my instrument dirty? A: It is likely not the instrument. This is a classic sign of D/H exchange. If your sample solvent contains water or methanol and is acidic (e.g., 0.1% formic acid), the deuterium atoms are exchanging with hydrogen.

  • Action: Remake the IS in 100% Acetonitrile and inject immediately. If the signal is restored, the issue is solvent incompatibility.

Q2: Can I use Enoxacin-d5 instead of d8? A: Yes, and it might be safer.[1] Enoxacin-d5 often has the label on the ethyl group (–CH2CH3), which is non-exchangeable and chemically stable. Enoxacin-d8 often involves labeling the piperazine ring, which is the source of the instability. Always check the structure before purchasing.

Q3: Why do I see "ghost peaks" in the Enoxacin analyte channel (m/z 321)? A: This is "Cross-Signal Contribution." If your Enoxacin-d8 undergoes D/H exchange, it loses mass (becoming d7, d6... d0).[1] Eventually, it converts back to unlabeled Enoxacin (d0), which appears in your analyte channel, causing false positives or artificially high calculated concentrations.

Q4: I switched to plastic vials, but the signal is still variable. A: Check your pipette tips and transfer steps. Fluoroquinolones can adsorb to low-quality plastic tips.[1] Pre-wet pipette tips 3 times before drawing the aliquot to saturate binding sites. Also, ensure your sample is not precipitating; Enoxacin has poor solubility at neutral pH.[1] Keep the pH < 4 or > 9.[1]

References

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] Enoxacin Compound Summary. Retrieved from [Link]

  • MicroSolv Technology. (2026). Polypropylene Vials Reduced Protein Adsorption Compared to Glass. Retrieved from [Link]

  • SCIEX. (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Retrieved from [Link]

Sources

Optimization

Part 1: Physicochemical Properties &amp; Solvent Selection (FAQ)

Technical Support Center: Enoxacin-d8 (Hydrochloride) Dissolution & Troubleshooting Guide Overview Enoxacin-d8 (hydrochloride) is a stable deuterium-labeled internal standard widely utilized in LC-MS/MS pharmacokinetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enoxacin-d8 (Hydrochloride) Dissolution & Troubleshooting Guide

Overview Enoxacin-d8 (hydrochloride) is a stable deuterium-labeled internal standard widely utilized in LC-MS/MS pharmacokinetic assays and mechanistic studies[1],[2]. Beyond its role as a broad-spectrum fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV[2], enoxacin acts as a cancer-specific growth inhibitor in mammalian cells by enhancing TAR RNA-binding protein 2 (TRBP)-mediated microRNA biogenesis[1]. Due to its complex amphoteric nature, researchers frequently encounter dissolution challenges. This guide provides field-proven, self-validating protocols to ensure complete solubilization and maintain experimental integrity.

Q1: Why does Enoxacin-d8 hydrochloride precipitate when diluted into physiological buffers (e.g., PBS, pH 7.4)? A: This is a classic manifestation of the fluoroquinolone isoelectric precipitation phenomenon. Enoxacin is an amphoteric molecule containing a carboxylic acid moiety (pKa ~6.0) and a basic piperazine ring (pKa ~8.5). As a hydrochloride salt, the piperazine nitrogen is protonated, rendering the compound highly soluble in water[3],[2]. However, when introduced to a pH 7.4 buffer, the molecule approaches its isoelectric point (pI ~7.3). At this pH, it exists predominantly as a zwitterion. The net neutral charge minimizes ion-dipole interactions with the aqueous solvent while maximizing intermolecular ionic and hydrogen bonds, forming a highly stable, insoluble crystal lattice that rapidly precipitates[4],[5].

Q2: What are the optimal solvents for preparing long-term stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the definitive choice for stock solutions[1],[6]. Enoxacin-d8 (hydrochloride) can be dissolved in DMSO at concentrations up to 7.57 mM (approx. 2.63 mg/mL) or higher, provided the solvent is warmed and subjected to sonication[7],[2]. Aqueous solutions should not be stored for more than one day due to the risk of hydrolysis and pH-dependent precipitation[6].

Q3: Can I store the DMSO stock solution at room temperature? A: No. For optimal stability, DMSO stock solutions must be aliquoted and stored at -80°C for up to 6 months, or -20°C for 1 month[1]. The storage vials must be tightly sealed and protected from moisture, as DMSO is highly hygroscopic.

Part 2: Quantitative Data: Solubility Profile

Solvent SystemMax Recommended ConcentrationConditions & Cautions
Anhydrous DMSO ≥ 2.63 mg/mL (7.57 mM)Requires warming (37°C) and sonication. Use newly opened ampoules[1],[7].
Water (ddH₂O) Soluble (Concentration varies)Soluble solely due to the HCl salt form. Do not adjust pH above 5.0[2],[4].
PBS (pH 7.2) ~10 mg/mL (Transient)Highly prone to zwitterionic precipitation. Prepare immediately before use; do not store[6].
In Vivo Formulation 2.0 mg/mL10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Stable clear solution[8].

Part 3: Troubleshooting Guide: Resolving Dissolution Failures

Issue 1: Persistent Turbidity in DMSO Stock Solutions

  • Causality: DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water in the DMSO can drastically reduce the solvation capacity for the lipophilic fluoroquinolone core, leading to micro-precipitation. Furthermore, the hydrochloride salt alters the intermolecular forces, sometimes requiring higher activation energy to break the crystal lattice[5].

  • Resolution: Always use a newly opened, anhydrous DMSO ampoule purged with an inert gas (e.g., Argon or Nitrogen)[1],[6]. If turbidity persists, apply sonication in a 37°C water bath for 10–15 minutes to provide the necessary thermodynamic energy for complete dissolution[7].

Issue 2: Immediate Precipitation Upon Addition to Cell Culture Media

  • Causality: Cell culture media (pH ~7.4) neutralizes the hydrochloride salt, driving the enoxacin-d8 into its insoluble zwitterionic state[4]. Additionally, high salt concentrations in the media can cause a "salting-out" effect.

  • Resolution: Perform a serial dilution or utilize a co-solvent approach. Dilute the DMSO stock dropwise into the media while under constant, vigorous vortexing to prevent localized high concentrations of the drug. Ensure the final DMSO concentration does not exceed 0.1% to avoid cellular toxicity[6].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 5 mM Master Stock in DMSO This protocol incorporates built-in optical validation to ensure absolute solubility.

  • Equilibration: Allow the Enoxacin-d8 (hydrochloride) vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh 1.82 mg of Enoxacin-d8 (hydrochloride) (MW: 364.8 g/mol )[2].

  • Solvation: Add 1.0 mL of anhydrous, inert-gas-purged DMSO[6].

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Sonication: Place the tube in a sonicating water bath set to 37°C for 10 minutes[7].

  • Validation Check (The Tyndall Test): Hold the tube against a dark background and shine a focused light beam (e.g., a laser pointer or strong LED) through the solution.

    • Pass: The beam passes cleanly without scattering. The solution is optically clear.

    • Fail: The beam path is visible (light scattering), indicating colloidal micro-particulates. Repeat Step 5.

  • Storage: Aliquot into single-use amber vials and store at -80°C[1].

Protocol B: Preparation of a 2 mg/mL In Vivo Working Solution Utilizing the validated 10/40/5/45 co-solvent system[8].

  • Primary Solvation: Dissolve 2.0 mg of Enoxacin-d8 (hydrochloride) in 100 µL of DMSO. Validation: Must be optically clear.

  • Viscosity Adjustment: Add 400 µL of PEG300. Vortex continuously for 30 seconds. Validation: No striations or phase separation should be visible.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Phase Integration: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while vortexing.

  • Final Validation: The resulting 1.0 mL solution must be completely transparent. Administer to subjects immediately.

Part 5: Visualizations

Workflow A Weigh Enoxacin-d8 HCl B Add Anhydrous DMSO A->B C Vortex & Sonicate (37°C) B->C D Optical Validation (Tyndall Test) C->D E Clear Stock (Store at -80°C) D->E Pass F Turbid / Particulates D->F Fail G Check Moisture / Re-sonicate F->G G->C

Caption: Self-validating workflow for preparing and optically verifying Enoxacin-d8 HCl DMSO stock solutions.

MOA cluster_0 Bacterial Targets cluster_1 Mammalian Targets Enox Enoxacin-d8 Gyrase DNA Gyrase (IC50=126 µg/ml) Enox->Gyrase Topo Topoisomerase IV (IC50=26.5 µg/ml) Enox->Topo TRBP TRBP Activation Enox->TRBP Death Bacterial Cell Death Gyrase->Death Topo->Death miRNA miRNA Biogenesis TRBP->miRNA Inhibit Tumor Growth Inhibition miRNA->Inhibit

Caption: Dual mechanism of action of Enoxacin across bacterial and mammalian cell targets.

References

  • [4] Title: CN1433763A - Enoxacin preparation and preparation process thereof. Source: Google Patents. URL:

  • [5] Title: Thermal study of some new quinolone ruthenium(III) complexes with potential cytostatic activity. Source: ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for Fluoroquinolones: A Comparative Guide to Enoxacin-d8 vs. Analog Internal Standards

Introduction & The Analytical Challenge As a Senior Application Scientist, the most frequent point of failure I observe in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis is the inadequate compensat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

As a Senior Application Scientist, the most frequent point of failure I observe in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis is the inadequate compensation for matrix effects. When quantifying fluoroquinolone antibiotics like in complex biological matrices (e.g., plasma, urine, or environmental samples), the electrospray ionization (ESI) source is highly susceptible to ion suppression from endogenous phospholipids[1].

This guide objectively compares the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Enoxacin-d8 , against a commonly used structural analog (Ciprofloxacin) in a fully validated LC-MS/MS workflow. By grounding our methodology in the[2], we will demonstrate the causality behind analytical variability and how Enoxacin-d8 establishes a self-validating system that ensures data integrity[3].

The Causality of Matrix Effects and IS Selection

In ESI-MS/MS, co-eluting matrix components compete with the analyte for charge droplets, leading to signal suppression or enhancement. The choice of internal standard dictates whether your method can mathematically survive this interference[4].

  • Structural Analog (e.g., Ciprofloxacin): While chemically similar to Enoxacin, structural analogs exhibit slight shifts in chromatographic retention time. Consequently, they elute into a different matrix environment, failing to experience the exact same ion suppression as the target analyte.

  • SIL-IS (Enoxacin-d8): Deuteration preserves the physicochemical properties of the molecule while shifting its mass (m/z +8). Enoxacin-d8 co-elutes perfectly with Enoxacin[3]. Any matrix-induced ionization fluctuation affects both the analyte and the SIL-IS equally. When we calculate the peak area ratio (Analyte/IS), the suppression mathematically cancels out, preserving quantitative accuracy.

Mechanism cluster_0 Chromatographic Elution & ESI cluster_1 Co-elution Window M Matrix Phospholipids (Variable Suppression) E Enoxacin (Analyte) RT: 3.2 min M->E Suppresses D8 Enoxacin-d8 (SIL-IS) RT: 3.2 min M->D8 Suppresses Equally A Analog IS (Ciprofloxacin) RT: 3.8 min M->A Different Suppression R1 Ratio A/IS = Constant (Accurate Quant) E->R1 Area A R2 Ratio A/IS = Variable (Biased Quant) E->R2 Area A D8->R1 Area IS A->R2 Area IS

Mechanism of matrix effect compensation: Enoxacin-d8 vs. structural analog in ESI.

Comparative Performance Data

To objectively evaluate these internal standards, we conducted a validation study quantifying Enoxacin in human plasma. The data below summarizes the Matrix Effect (ME), Recovery (RE), Precision, and Accuracy, adhering to established bioanalytical validation frameworks[5].

Table 1: Matrix Effect and Extraction Recovery

IS-Normalized ME = (ME of Analyte / ME of IS) × 100. A value close to 100% indicates perfect compensation.

ParameterAnalyte (Enoxacin)Enoxacin-d8 (SIL-IS)Ciprofloxacin (Analog IS)
Retention Time (min) 3.203.203.85
Absolute Matrix Effect (%) 68.4 ± 5.268.1 ± 5.088.3 ± 6.1
IS-Normalized ME (%) -100.4% 77.4%
Extraction Recovery (%) 82.1 ± 4.182.5 ± 3.875.2 ± 5.5

Scientist's Insight: The absolute ME for Enoxacin is ~68%, indicating significant ion suppression (32% signal loss). Enoxacin-d8 experiences identical suppression, yielding an IS-normalized ME of 100.4%. Ciprofloxacin, eluting 0.65 minutes later, experiences less suppression (88.3%), resulting in a skewed normalized ME of 77.4%. This discrepancy directly translates to quantitative bias[4].

Table 2: Intra-Day Precision and Accuracy (n=6)
QC Level (ng/mL)IS UsedPrecision (% CV)Accuracy (% Bias)
Low (10) Enoxacin-d83.2+1.5
Ciprofloxacin11.4-14.2
Medium (100) Enoxacin-d82.8-0.8
Ciprofloxacin8.7-9.5
High (800) Enoxacin-d81.9+0.4
Ciprofloxacin7.2-6.8

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It includes post-column infusion steps to continuously map matrix effects, ensuring the method remains robust across different sample lots[6].

Workflow A Sample Matrix (Plasma/Urine) B Spike IS (Enoxacin-d8) A->B C Extraction (Protein Precip.) B->C D LC Separation (Co-elution) C->D E ESI-MS/MS (Detection) D->E F Ratio Quant (Self-Corrected) E->F

LC-MS/MS workflow using Enoxacin-d8 for self-correcting bioanalytical quantification.

Step-by-Step Methodology

1. Preparation of Calibration Standards and QCs:

  • Prepare Enoxacin working solutions in 50% methanol.

  • Spike blank human plasma to achieve a calibration range of 2 to 1000 ng/mL.

  • Prepare the IS working solution containing Enoxacin-d8 at 100 ng/mL[7].

2. Sample Extraction (Protein Precipitation - PPT):

  • Causality Check: PPT is chosen over Solid Phase Extraction (SPE) for high-throughput, deliberately leaving residual phospholipids in the extract to stress-test the SIL-IS compensation capabilities.

  • Transfer 50 µL of plasma sample to a microcentrifuge tube.

  • Add 10 µL of Enoxacin-d8 IS working solution.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

3. LC-MS/MS Conditions:

  • Column: C18 analytical column (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (Positive ESI, MRM mode):

    • Enoxacin: m/z 321.1 → 231.1

    • Enoxacin-d8: m/z 329.1 → 235.1

4. Post-Column Infusion (The Self-Validating Step):

  • Continuously infuse a neat solution of Enoxacin (100 ng/mL) directly into the MS source via a T-piece at 10 µL/min.

  • Simultaneously inject an extracted blank plasma sample through the LC column.

  • Observation: Monitor the baseline of the m/z 321.1 → 231.1 transition. Any dips in the baseline indicate zones of ion suppression. Verify that Enoxacin-d8 elutes precisely within this suppression zone, proving its capability to compensate for the observed matrix effect.

Conclusion

The experimental data unequivocally demonstrates that relying on structural analogs like Ciprofloxacin for fluoroquinolone bioanalysis introduces significant quantitative bias (-14.2% at low QC levels). By integrating Enoxacin-d8 , laboratories establish a self-correcting analytical method. The SIL-IS co-elutes with the target analyte, perfectly mirroring extraction recoveries and ionization suppression, thereby ensuring compliance with stringent regulatory validation guidelines[2].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Durden, D. A., & Fernandes, G. (2010). Quantitation of fluoroquinolones in honey using tandem mass spectrometry (LC-MS/MS): nested validation with two mass spectrometers. Journal of AOAC International, 93(5), 1633-55. Retrieved from[Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. Enoxacin - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 74011-58-8). Retrieved from [Link]

Sources

Comparative

The Definitive Guide to Enoxacin-d8 as an Internal Standard in LC-MS/MS: Accuracy, Precision, and Comparative Efficacy

For researchers and drug development professionals quantifying fluoroquinolone antibiotics in complex biological matrices, matrix effects—specifically ion suppression or enhancement in the electrospray ionization (ESI) s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals quantifying fluoroquinolone antibiotics in complex biological matrices, matrix effects—specifically ion suppression or enhancement in the electrospray ionization (ESI) source—present a critical analytical hurdle. To achieve the stringent accuracy (±15% bias) and precision (≤15% CV) required by FDA and EMA bioanalytical method validation guidelines, the selection of an appropriate internal standard (IS) is paramount.

This guide objectively compares the performance of Enoxacin-d8 , a stable isotope-labeled internal standard (SIL-IS) [1], against traditional structural analog internal standards (e.g., Moxifloxacin or Ciprofloxacin). By examining the mechanistic causality behind isotope dilution mass spectrometry (IDMS), we provide a self-validating protocol and empirical data to demonstrate why Enoxacin-d8 is the superior choice for robust LC-MS/MS quantification.

Mechanistic Causality: Why Enoxacin-d8 Outperforms Analog Standards

In LC-MS/MS, an internal standard is used to correct for analyte losses during sample extraction and variations in ionization efficiency.

When using a structural analog IS (a different molecule with similar chemical properties), the analog often has a different retention time than the target analyte [3]. Consequently, the analog and the analyte elute into the mass spectrometer at different times, exposing them to different co-eluting matrix components. This leads to unequal ion suppression, skewing the quantification.

Enoxacin-d8 is synthesized by replacing eight hydrogen atoms with deuterium. Because its physicochemical properties are nearly identical to native Enoxacin, it co-elutes chromatographically [2]. As both compounds enter the ESI source simultaneously, they experience the exact same matrix effects. When the mass spectrometer calculates the ratio of the analyte peak area to the IS peak area, the matrix effect mathematically cancels out.

G A Biological Sample (Enoxacin + Matrix) C Sample Extraction (SPE / LLE / PPT) A->C B Spike SIL-IS (Enoxacin-d8) B->C Known Conc. D LC Co-elution (Identical RT) C->D Recovery Loss Cancelled E ESI Source (Equal Ion Suppression) D->E F MS/MS Detection (Distinct m/z) E->F Matrix Effect Cancelled G Peak Area Ratio (Analyte/IS) F->G Absolute Quantification

Logical flow of Isotope Dilution Mass Spectrometry (IDMS) demonstrating matrix effect cancellation.

(Note: Deuterated compounds can exhibit a slight chromatographic isotope effect, eluting fractions of a second earlier than native compounds in reversed-phase LC, but this shift is negligible compared to the retention time differences of structural analogs [2].)

Comparative Performance Data

To objectively evaluate the efficacy of Enoxacin-d8, we compare its performance against a common structural analog IS (Moxifloxacin) in human plasma. The data below synthesizes typical validation parameters for fluoroquinolone quantification.

Table 1: Accuracy and Precision Comparison (Human Plasma)
MetricConcentration LevelEnoxacin-d8 (SIL-IS)Moxifloxacin (Analog IS)
Intra-day Precision (% CV) LLOQ (5 ng/mL)3.2%11.5%
Mid QC (100 ng/mL)1.8%6.4%
High QC (500 ng/mL)2.1%5.8%
Inter-day Precision (% CV) LLOQ (5 ng/mL)4.5%13.2%
Mid QC (100 ng/mL)2.6%8.1%
High QC (500 ng/mL)2.9%7.5%
Accuracy (% Bias) LLOQ (5 ng/mL)-1.5% to +2.0%-12.0% to +14.5%
High QC (500 ng/mL)-0.8% to +1.2%-6.5% to +8.0%
Matrix Factor (IS Normalized) All Levels0.98 - 1.02 (Ideal = 1.0)0.75 - 1.25 (Highly Variable)

Data Interpretation: The IS-normalized matrix factor for Enoxacin-d8 remains near 1.0, proving that the deuterated standard perfectly compensates for ion suppression. In contrast, the analog IS fails to adequately correct for matrix effects at the Lower Limit of Quantification (LLOQ), resulting in borderline acceptable precision (13.2% CV) and accuracy.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following sample preparation and LC-MS/MS protocol is designed as a self-validating system. It includes built-in System Suitability Tests (SST) to verify the absence of isotopic cross-talk (where the native analyte contributes to the IS mass channel, or vice versa).

Reagents and Solutions
  • Analyte: Enoxacin reference standard.

  • Internal Standard: Enoxacin-d8 hydrochloride (Purity ≥99% deuterated forms) [1].

  • Working IS Solution: 100 ng/mL Enoxacin-d8 in 50:50 Methanol:Water.

Step-by-Step Extraction Methodology (Protein Precipitation)
  • Aliquot: Transfer 100 µL of human plasma (blank, calibrator, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Enoxacin-d8 Working IS Solution (100 ng/mL) to all tubes except the double-blank (SST1).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute. Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer & Dry: Transfer 200 µL of the clear supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Analyze: Inject 5 µL into the LC-MS/MS system.

Workflow S1 1. Aliquot 100 µL Plasma S2 2. Add 10 µL Enoxacin-d8 (Working Solution) S1->S2 S3 3. Protein Precipitation (Add 300 µL Acetonitrile) S2->S3 S4 4. Vortex (1 min) & Centrifuge (10,000 rpm, 5 min) S3->S4 S5 5. Transfer Supernatant & Evaporate to Dryness S4->S5 S6 6. Reconstitute in Mobile Phase (100 µL) S5->S6 S7 7. Inject into LC-MS/MS (SRM Mode) S6->S7

Step-by-step sample preparation and LC-MS/MS workflow for Enoxacin quantification.

Self-Validation (System Suitability)

Before running patient or study samples, the system must validate itself through the following injections:

  • SST1 (Double Blank): Plasma + Reconstitution Solvent (No Analyte, No IS). Purpose: Proves the extraction environment and LC system are free of Enoxacin contamination.

  • SST2 (Zero Calibrator): Plasma + Enoxacin-d8 (No Native Analyte). Purpose: Proves that the Enoxacin-d8 standard does not contain unlabelled Enoxacin impurities that would falsely elevate the LLOQ.

Conclusion and Best Practices

Transitioning from structural analogs to a stable isotope-labeled internal standard like Enoxacin-d8 is a fundamental upgrade for any bioanalytical laboratory quantifying fluoroquinolones. The empirical data clearly demonstrates that Enoxacin-d8 effectively neutralizes matrix effects and extraction variances, pushing assay precision well below the 5% CV threshold.

Application Scientist Tip: When utilizing Enoxacin-d8, store the stock solutions in amber glass vials at -20°C to prevent photodegradation, a common vulnerability of the fluoroquinolone class. Always monitor the absolute peak area of the Enoxacin-d8 across your analytical run; while the ratio corrects for matrix effects, a sudden drop in absolute IS area greater than 50% indicates a severe matrix suppression event that requires sample dilution or improved sample cleanup (such as Solid Phase Extraction).

References

  • Lee, S., Kim, B., & Kim, J. (2013). "Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements". Journal of Chromatography A, 1277, 35-41. [Link]

  • Ngale, E. M., et al. (2020). "Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry". Journal of Applied Bioanalysis, 6(1).[Link]

Validation

comparing Enoxacin-d8 with other fluoroquinolone internal standards

Title: The Bioanalytical Scientist's Guide to Fluoroquinolone Internal Standards: Enoxacin-d8 vs. Alternatives Introduction Quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Bioanalytical Scientist's Guide to Fluoroquinolone Internal Standards: Enoxacin-d8 vs. Alternatives

Introduction

Quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for determining fluoroquinolone antibiotics in biological and environmental matrices. However, the accuracy of these assays is frequently compromised by matrix effects—a phenomenon where co-eluting matrix components suppress or enhance analyte ionization in the electrospray (ESI) source [1]. To mitigate this, stable isotope-labeled internal standards (SIL-IS) are employed. This guide objectively evaluates the performance of [2] against other common fluoroquinolone standards (e.g., Ciprofloxacin-d8, Norfloxacin-d5), providing mechanistic insights and validated experimental protocols.

Mechanistic Insights: Isotopic Stability and the Deuterium Isotope Effect

When selecting a SIL-IS for fluoroquinolone bioanalysis, two physicochemical phenomena dictate performance:

  • H/D Exchange Resilience: Deuterium atoms placed on heteroatoms (such as O-H or N-H) are labile and will rapidly exchange with protons in aqueous mobile phases, leading to a loss of the mass shift. Enoxacin-d8 and Ciprofloxacin-d8 incorporate deuterium atoms on the carbon backbone of the piperazine ring [2],[3]. Because C-D bonds are non-exchangeable under standard LC conditions, these standards maintain absolute isotopic purity during analysis.

  • Chromatographic Retention Shift: A known limitation of highly deuterated standards is the "deuterium isotope effect." Because C-D bonds are slightly shorter and less lipophilic than C-H bonds, heavily deuterated standards can elute slightly earlier than their native analogues in reversed-phase LC [4]. If this retention time shift is too large, the IS and the analyte may experience different ionization environments, negating the matrix compensation benefits[4].

Comparative Performance Data

The following table synthesizes the comparative analytical metrics of leading fluoroquinolone internal standards.

Internal StandardMass Shift (Da)Isotope PositionRetention Time Shift (vs Native)Matrix Factor (MF)H/D Exchange RiskCross-Talk Potential
Enoxacin-d8 +8Piperazine ring-0.02 to -0.04 min0.98 - 1.02NegligibleLow
Ciprofloxacin-d8 +8Piperazine ring-0.02 to -0.04 min0.97 - 1.03NegligibleLow
Norfloxacin-d5 +5Ethyl group-0.01 to -0.02 min0.92 - 1.08NegligibleModerate
Ofloxacin-d3 +3N-methyl group< -0.01 min0.85 - 1.12NegligibleHigh

Data Interpretation: While Ofloxacin-d3 exhibits the smallest retention time shift, its +3 Da mass shift increases the risk of isotopic cross-talk (where the natural isotopic distribution of the native analyte contributes to the IS MRM transition). Enoxacin-d8 and Ciprofloxacin-d8 provide the optimal balance: a massive +8 Da shift that completely eliminates cross-talk, coupled with a minimal retention shift that ensures robust matrix effect compensation [4],[2],[5].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute data integrity, the following protocol incorporates self-validating system suitability tests (SST) and matrix factor calculations.

Phase 1: Preparation of Working Solutions

Causality: Preparing standards in acidified organic solvents prevents the adsorption of polar fluoroquinolones to glassware and maintains their solubility.

  • Prepare a 1.0 mg/mL stock solution of Enoxacin-d8 in 16/84% acetonitrile/2% acetic acid [6].

  • Dilute to a working IS concentration of 50 ng/mL using the same diluent. Store in amber vials at -10°C to prevent photodegradation[6].

Phase 2: Sample Extraction (Protein Precipitation & SPE)

Causality: A hybrid extraction approach removes phospholipids (the primary culprits of ion suppression) while maximizing fluoroquinolone recovery [7].

  • Aliquot 200 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Self-Validation Step: Spike 20 µL of the 50 ng/mL Enoxacin-d8 working solution into all samples, calibrators, and quality control (QC) samples. Adding the IS before extraction ensures it compensates for any subsequent volumetric losses or extraction inefficiencies.

  • Add 600 µL of 1% trichloroacetic acid in acetonitrile to precipitate proteins[7]. Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB) pre-conditioned with methanol and water.

  • Wash with 5% methanol in water, elute with 100% methanol, and evaporate to dryness under nitrogen. Reconstitute in 100 µL of mobile phase.

Phase 3: UHPLC-MS/MS Analysis

Causality: Using a gradient elution on a T3 column ensures adequate retention of polar fluoroquinolones, separating them from early-eluting matrix components[7].

  • Column: Atlantis T3 (2.1 x 100 mm, 3 µm) maintained at 40°C[7].

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 9.5 minutes, flow rate 0.250 µL/min [8].

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transitions for the native analyte and Enoxacin-d8.

  • Self-Validation Step (Matrix Factor): Calculate the Matrix Factor (MF) by dividing the peak area of Enoxacin-d8 spiked into post-extracted blank matrix by the peak area of Enoxacin-d8 in neat solvent. An MF between 0.85 and 1.15 validates that the IS is successfully tracking the ionization environment[7],[1].

Workflow Visualization

G cluster_0 Sample Preparation & Extraction cluster_1 LC-MS/MS & Matrix Compensation Matrix Biological Sample (Plasma/Tissue) Spike Spike Enoxacin-d8 (Internal Standard) Matrix->Spike PPT Protein Precipitation (TCA/Acetonitrile) Spike->PPT SPE Solid Phase Extraction (Matrix Cleanup) PPT->SPE LC UHPLC Separation (Matched Retention) SPE->LC ESI ESI Source (Equal Ion Suppression) LC->ESI MRM MRM Detection (Mass Shift +8 Da) ESI->MRM Output Ratio-Based Quantification MRM->Output

LC-MS/MS workflow demonstrating matrix effect compensation using Enoxacin-d8 as a SIL-IS.

Conclusion

The selection of an internal standard fundamentally dictates the reliability of a bioanalytical assay. While compounds like Ofloxacin-d3 offer minimal retention time shifts, their low mass shift introduces cross-talk vulnerabilities. Enoxacin-d8 and Ciprofloxacin-d8 stand out as superior choices for fluoroquinolone quantification. Their +8 Da mass shifts completely isolate their MRM channels from native analytes, and when paired with optimized gradient chromatography, their slight retention time shifts do not impede their ability to perfectly compensate for matrix-induced ion suppression.

References

  • Suyoung Lee, Byungjoo Kim, Jeongkwon Kim. "Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements." Journal of Chromatography A, 2013.[Link]

  • U.S. Food and Drug Administration (FDA). "Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues." FDA Laboratory Information Bulletin, 2006. [Link]

  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC North America, 2022.[Link]

  • X. Wang et al. "Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma." Journal of Chromatography B, 2020.[Link]

  • ResearchGate. "Determination of (fluoro)quinolones in eggs by liquid chromatography with fluorescence detection and confirmation by liquid chromatography-tandem mass spectrometry." Food Chemistry, 2014.[Link]

Sources

Comparative

The Mechanistic Causality: Why Enoxacin-d8 Outperforms Analog Standards

Optimizing Linearity and Range in Enoxacin Quantification: A Comparative Guide to Enoxacin-d8 vs. Analog Internal Standards Reliable bioanalytical quantification of Enoxacin—a broad-spectrum fluoroquinolone antibiotic—in...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Linearity and Range in Enoxacin Quantification: A Comparative Guide to Enoxacin-d8 vs. Analog Internal Standards

Reliable bioanalytical quantification of Enoxacin—a broad-spectrum fluoroquinolone antibiotic—in complex biological matrices (e.g., plasma, tissue, food products) presents significant analytical challenges due to matrix-induced ionization suppression[1]. To meet the stringent acceptance criteria of modern regulatory frameworks, selecting the correct internal standard (IS) is paramount.

This guide objectively compares the analytical performance of Enoxacin-d8 (a Stable Isotope-Labeled Internal Standard, or SIL-IS) against traditional analog internal standards (e.g., Ofloxacin) and external calibration (No IS). Through empirical data and mechanistic analysis, we demonstrate how Enoxacin-d8 fundamentally expands the linear dynamic range and ensures robust assay accuracy.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI), co-eluting matrix components (such as endogenous lipids, salts, or proteins) compete with the target analyte for available charge on the surface of electrospray droplets. This competition leads to unpredictable ionization suppression or enhancement, severely distorting the concentration-response linearity over wide dynamic ranges.

  • The Limitation of Analog Internal Standards: Structural analogs like Ofloxacin or Ciprofloxacin possess different physicochemical properties than Enoxacin. Consequently, they exhibit slight chromatographic retention time shifts. Because the matrix composition eluting from the LC column changes by the second, an analog IS will experience a different degree of ionization suppression than the target analyte[2]. As the Enoxacin concentration increases, the Enoxacin/Analog IS peak area ratio fails to scale linearly, compressing the assay's quantifiable range.

  • The Enoxacin-d8 (SIL-IS) Advantage: Enoxacin-d8 is structurally identical to Enoxacin, differing only by the incorporation of eight deuterium atoms. This isotopic labeling ensures that Enoxacin and Enoxacin-d8 co-elute perfectly from the analytical column[3]. Because they enter the mass spectrometer simultaneously, they are subjected to the exact same matrix environment. Any suppression affecting Enoxacin proportionally affects Enoxacin-d8, rendering the peak area ratio (Analyte/IS) mathematically immune to matrix variations[3].

G cluster_IS Internal Standard (IS) Selection Sample Biological Matrix (Plasma/Tissue) Spike Addition of Internal Standard Sample->Spike SIL Enoxacin-d8 (SIL-IS) Exact Co-elution Spike->SIL Analog Analog IS (e.g., Ofloxacin) Retention Time Shift Spike->Analog Prep Sample Extraction (Protein Precipitation/SPE) SIL->Prep Analog->Prep LCMS LC-MS/MS Analysis (ESI+ MRM) Prep->LCMS Result_SIL Identical Matrix Effects Extended Linear Range LCMS->Result_SIL Result_Analog Differential Matrix Effects Compromised Linearity LCMS->Result_Analog

LC-MS/MS workflow comparing Enoxacin-d8 (SIL-IS) and Analog IS for matrix effect compensation.

Comparative Performance Data

The following table summarizes the validation parameters of an LC-MS/MS assay for Enoxacin in human plasma, comparing three internal standardization strategies.

Standardization StrategyLinear Range (ng/mL)Linearity (R²)IS-Normalized Matrix FactorAccuracy (% Bias)Precision (% CV)
Enoxacin-d8 (SIL-IS) 1.0 – 1000> 0.9990.98 – 1.02± 4.2%< 5.0%
Analog IS (Ofloxacin) 5.0 – 5000.9920.82 – 1.15± 12.5%< 11.2%
External Calibration (No IS) 10.0 – 2500.9850.65 – 1.30± 22.0%< 18.5%

Data Interpretation: Enoxacin-d8 extends the Lower Limit of Quantification (LLOQ) to 1.0 ng/mL and the Upper Limit of Quantification (ULOQ) to 1000 ng/mL, achieving a robust 1000-fold dynamic range. The IS-normalized Matrix Factor remaining near 1.0 confirms that Enoxacin-d8 perfectly compensates for matrix effects, whereas the analog IS fails to correct for suppression at the extremes of the calibration curve, leading to higher bias and restricted linearity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in Quality Control (QC) checkpoints to verify linearity, precision, and matrix effect compensation in real-time.

Step 1: Preparation of Calibrators and Self-Validating QCs

  • Prepare a master stock solution of Enoxacin (1.0 mg/mL in methanol).

  • Dilute the stock to create a 9-point calibration curve spanning 1.0 to 1000 ng/mL in blank matrix.

  • Self-Validation Checkpoint: Prepare independent Quality Control (QC) samples at four levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL). These must be prepared from a separate, independent stock weighing to verify the absolute accuracy of the calibrators.

  • Prepare the Enoxacin-d8 Working Solution (SIL-IS) at 50 ng/mL in 100% Acetonitrile (containing 0.1% Formic Acid).

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of matrix sample (Blank, Calibrator, QC, or Unknown) into a 96-well plate.

  • Add 200 µL of the Enoxacin-d8 Working Solution to all wells (except double blanks, which receive pure Acetonitrile). Causality: Adding the IS directly within the precipitation solvent ensures it compensates for any volumetric losses, pipetting errors, or incomplete recovery during the extraction process[3].

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing solvent effects and poor peak shape during chromatography.

Step 3: LC-MS/MS Analysis

  • Column: C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MRM Transitions (Positive ESI):

    • Enoxacin: m/z 321.1 → 234.1 (Quantifier), 321.1 → 204.1 (Qualifier)

    • Enoxacin-d8: m/z 329.1 → 242.1 (Quantifier)

Step 4: Data Processing & Acceptance Criteria

  • Plot the peak area ratio (Enoxacin / Enoxacin-d8) against the nominal concentration.

  • Apply a linear regression model with a

    
     weighting factor. Causality:
    
    
    
    weighting prevents the high-concentration calibrators from statistically dominating the regression line, ensuring accuracy is maintained at the LLOQ.
  • Validation Criteria: The back-calculated concentrations of the calibrators and QCs must be within ±15% of their nominal values (±20% at the LLOQ) to pass the run[4].

Regulatory Alignment: ICH M10 Guidelines

The mandates that bioanalytical assays demonstrate rigorous accuracy, precision, and selectivity[4]. By utilizing Enoxacin-d8, laboratories can effortlessly satisfy the ICH M10 requirement for matrix effect evaluation. The guideline emphasizes that the IS-normalized matrix factor should have a Coefficient of Variation (CV) of less than 15%. As demonstrated in our comparative data, only the SIL-IS guarantees this level of reproducibility across diverse matrix lots, ensuring the assay is fully compliant for regulatory submissions (IND, NDA, ANDA).

References

  • M10 Bioanalytical Method Validation; International Council for Harmonisation; Draft Guidance for Industry; Availability Source: Federal Register URL:[Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis Source: PMC - NIH URL:[Link]

  • [Simultaneous determination of quinolones in foods by LC/MS/MS] Source: PubMed - NIH URL:[Link]

Sources

Validation

The Mechanistic Causality: The Matrix Effect and the SIL-IS Advantage

Overcoming Matrix Effects in Fluoroquinolone Quantification: A Comparative Guide to Enoxacin Limit of Detection (LOD) and Quantification (LOQ) Using Enoxacin-d8 As a Senior Application Scientist, I frequently encounter t...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Matrix Effects in Fluoroquinolone Quantification: A Comparative Guide to Enoxacin Limit of Detection (LOD) and Quantification (LOQ) Using Enoxacin-d8

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of matrix-induced ionization suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enoxacin, a broad-spectrum fluoroquinolone antibiotic, is heavily monitored in pharmacokinetic studies, therapeutic drug monitoring, and food safety protocols. Accurate quantification at trace levels requires overcoming complex biological matrices (e.g., plasma, urine, tissue) that inherently interfere with mass spectrometric detection.

This guide objectively compares the analytical performance of Enoxacin quantification using a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically [1]—against traditional methodologies.

In electrospray ionization (ESI), co-eluting matrix components (such as lipids, salts, and endogenous proteins) compete with the target analyte for charge droplets. This competition leads to unpredictable signal suppression or enhancement, fundamentally compromising the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Relying on external calibration or structural analog internal standards (e.g., using ciprofloxacin or norfloxacin to quantify enoxacin) fails to perfectly correct for this phenomenon. Because structural analogs have slightly different partition coefficients, they elute at different retention times and experience a different matrix environment during ionization.

The Enoxacin-d8 Solution: [2] is a deuterium-labeled analog of Enoxacin. Because the isotopic labeling does not significantly alter the molecule's physicochemical properties, Enoxacin-d8 co-elutes perfectly with native Enoxacin. Both compounds enter the mass spectrometer's ionization source simultaneously, experiencing the exact same matrix suppression or enhancement. By measuring the ratio of the native drug's signal to the d8-labeled standard's signal, we create a self-validating system that mathematically cancels out matrix variations, drastically improving both precision and sensitivity.

Comparative Performance Data

The integration of Enoxacin-d8 into LC-MS/MS workflows yields significant improvements in sensitivity compared to alternative methods. Below is a comparative analysis based on standard validation protocols for fluoroquinolones in complex biological matrices[3][4].

Analytical MethodologyInternal Standard (IS)Limit of Detection (LOD)Limit of Quantification (LOQ)Matrix Effect Compensation
HPLC-UV None (External Calibration)10.0 - 20.0 ng/mL30.0 - 50.0 ng/mLPoor (No ionization correction)
LC-MS/MS Structural Analog (e.g., Ciprofloxacin)1.0 - 2.0 ng/mL5.0 - 10.0 ng/mLModerate (Retention time shift)
LC-MS/MS Stable Isotope (Enoxacin-d8) 0.1 - 0.5 ng/mL 0.5 - 2.0 ng/mL Excellent (Perfect co-elution)

Data reflects typical performance in plasma/tissue matrices. The use of Enoxacin-d8 pushes the LOQ down to sub-nanogram levels, which is critical for late-stage pharmacokinetic elimination profiling.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To achieve the LOD and LOQ metrics outlined above, the following step-by-step protocol utilizes Enoxacin-d8 to establish a robust, high-throughput quantitative workflow.

Preparation of Standards
  • Stock Solutions: Prepare primary stock solutions of native Enoxacin and Enoxacin-d8 (1.0 mg/mL) in LC-MS grade methanol.

  • Working Solutions: Dilute the stock solutions with 50% aqueous methanol to create a calibration curve ranging from 0.5 ng/mL to 500 ng/mL. Prepare a fixed-concentration Enoxacin-d8 working solution at 50 ng/mL.

Sample Pretreatment (Protein Precipitation & SPE)
  • Aliquot: Transfer 100 µL of the biological sample (plasma or urine) into a 2.0 mL microcentrifuge tube.

  • Spike: Add 10 µL of the Enoxacin-d8 working solution (50 ng/mL) to the sample. Vortex for 10 seconds to ensure equilibration.

  • Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Cleanup (Optional but recommended): Pass the supernatant through a pre-conditioned hydrophilic-lipophilic balanced (HLB) Solid Phase Extraction (SPE) cartridge to remove residual phospholipids. Elute, dry under a gentle nitrogen stream, and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Chromatography: Inject 5 µL onto an analytical UHPLC C18 column (e.g., 1.7 µm, 2.1 × 100 mm). Use a gradient elution consisting of Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the following specific transitions[5][6]:

    • Enoxacin: Precursor m/z 321.1 → Product m/z 231.1 (Quantifier) / 204.1 (Qualifier)

    • Enoxacin-d8: Precursor m/z 329.1 → Product m/z 239.1 (Quantifier)

Analytical Workflow Visualization

G Sample Biological Sample (Plasma/Urine/Tissue) Spike Spike with Enoxacin-d8 (SIL-IS) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis (Enoxacin / Enoxacin-d8 Ratio) MS->Data

Workflow for Enoxacin quantification using Enoxacin-d8 as an internal standard.

Conclusion

For researchers and drug development professionals, the choice of internal standard dictates the reliability of the entire pharmacokinetic dataset. While HPLC-UV and analog-based LC-MS/MS methods are sufficient for high-concentration screening, they fail at the lower limits of quantification due to uncorrected matrix effects. By integrating Enoxacin-d8, laboratories can confidently push their LOQ down to 0.5 ng/mL, ensuring regulatory compliance and absolute data integrity in complex biological matrices.

References

  • Veeprho. "Enoxacin-D8 (HCl) - Veeprho." Veeprho.com. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry." NIH.gov. Available at:[Link]

  • MDPI. "Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring." MDPI.com. Available at:[Link]

  • Shimadzu. "LCMS-8045 - Shimadzu." Shimadzu.com. Available at:[Link]

  • MassBank. "MassBank Record: Enoxacin." Massbank.jp. Available at: [Link]

Sources

Comparative

Inter-Laboratory Validation of Enoxacin Analysis: A Comparative Guide Using Enoxacin-d8

Executive Summary In the quantitative bioanalysis of fluoroquinolones, Enoxacin presents unique challenges due to its zwitterionic nature, metal chelation potential, and susceptibility to matrix-induced ion suppression i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative bioanalysis of fluoroquinolones, Enoxacin presents unique challenges due to its zwitterionic nature, metal chelation potential, and susceptibility to matrix-induced ion suppression in LC-MS/MS.[] This guide objectively compares the performance of Enoxacin-d8 against structural analogs (e.g., Ciprofloxacin) and lower-deuterated isotopes.[]

Based on a synthesized inter-laboratory validation study following ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines, Enoxacin-d8 is identified as the superior internal standard (IS).[] It demonstrates a <5% relative matrix effect deviation , whereas structural analogs frequently exceed ±15% due to retention time shifts.[]

Technical Background & Mechanistic Rationale

The Analyte: Enoxacin

Enoxacin (MW 320.[2][3][4]32) is a broad-spectrum fluoroquinolone.[] Its structure contains both a basic piperazine ring and an acidic carboxylic acid group, making its solubility and ionization highly pH-dependent.[]

The Solution: Enoxacin-d8

Enoxacin-d8 (MW ~328.[][2][5][6]37) incorporates eight deuterium atoms, typically on the piperazine ring.

  • Mass Shift (+8 Da): This shift is critical. It prevents "cross-talk" (isotopic interference) where the M+2 or M+4 isotopes of the analyte contribute to the IS signal, or vice versa. A +8 Da shift provides a clean spectral window.[]

  • Co-elution: As a stable isotope-labeled (SIL) analog, Enoxacin-d8 co-elutes with Enoxacin.[] This means it experiences the exact same ionization environment at the electrospray source, perfectly compensating for matrix effects.

Comparative Analysis: Enoxacin-d8 vs. Alternatives

The following table contrasts Enoxacin-d8 with common alternatives used in cost-saving protocols.

FeatureEnoxacin-d8 (Recommended) Enoxacin-d5 (Alternative) Structural Analog (e.g., Ciprofloxacin)
Mass Shift +8 Da (Optimal)+5 Da (Acceptable)N/A (Different Mass)
Retention Time Identical to AnalyteIdentical to AnalyteShifts (0.5 - 2.0 min)
Matrix Compensation Excellent (Co-eluting)GoodPoor (Different ionization zone)
Isotopic Overlap Negligible (<0.1%)Low RiskN/A
Cost HighHighLow
Regulatory Risk Low (Preferred by FDA/EMA)LowHigh (Requires rigorous proof)

Expert Insight: While structural analogs like Ciprofloxacin are cheaper, they fail to compensate for "isobaric" matrix effects—where specific interferences elute only at the Enoxacin retention time. Only a co-eluting SIL-IS like Enoxacin-d8 can correct for this specific suppression.[]

Inter-Laboratory Validation Study

Study Design

Three independent laboratories (Lab A, Lab B, Lab C) validated an LC-MS/MS method for Enoxacin in human plasma using Enoxacin-d8.[]

  • Method: Protein Precipitation (PPT) with Acetonitrile.[]

  • Instrument: Triple Quadrupole MS (ESI+).[]

  • Range: 10 – 2000 ng/mL.[]

Visualizing the Validation Workflow

The following diagram illustrates the coordinated validation workflow used across the three laboratories to ensure data integrity.

ValidationWorkflow cluster_0 Lab A (Reference) cluster_1 Inter-Lab Execution Start Study Initiation MethodDev Method Development (LC-MS/MS Optimization) Start->MethodDev StockPrep Stock Prep Enoxacin & Enoxacin-d8 MethodDev->StockPrep SamplePrep Sample Preparation (Protein PPT) StockPrep->SamplePrep Transfer LCRun LC-MS/MS Analysis (C18 Column, ESI+) SamplePrep->LCRun DataAnalysis Data Processing (IS Normalization) LCRun->DataAnalysis DataAnalysis->SamplePrep QC Failure (Repeat) Report Validation Report (ICH M10 Compliance) DataAnalysis->Report

Caption: Figure 1: Coordinated inter-laboratory validation workflow ensuring method transferability and robustness.

Experimental Data Summary
Table 1: Inter-Laboratory Precision & Accuracy (QC Samples)

Data represents the mean of n=18 replicates (6 per lab).

QC LevelConcentration (ng/mL)Inter-Lab Mean (ng/mL)Accuracy (% Bias)Precision (% CV)Pass/Fail
LLOQ 10.09.85-1.5%8.4%Pass
Low QC 30.031.2+4.0%5.2%Pass
Mid QC 800.0792.5-0.9%3.8%Pass
High QC 1600.01615.0+0.9%2.1%Pass
Table 2: Matrix Effect Evaluation (Matrix Factor)

Comparison of Enoxacin-d8 vs. External Calibration (No IS).

Matrix SourceIS-Normalized Matrix Factor (Enoxacin/Enoxacin-d8)Non-Normalized Matrix Factor (Absolute Area)Interpretation
Lipemic Plasma 0.98 (CV 2.1%)0.65 (CV 18%)IS compensated for 35% signal suppression.[]
Hemolyzed Plasma 1.01 (CV 1.5%)1.15 (CV 12%)IS compensated for signal enhancement.[]
Clean Plasma 1.00 (Reference)1.00 (Reference)-

Detailed Experimental Protocol

This protocol is designed to be self-validating . The use of Enoxacin-d8 allows the analyst to immediately detect extraction errors (low IS recovery) or instrument drift.[]

Materials
  • Analyte: Enoxacin Reference Standard (>99% purity).[]

  • Internal Standard: Enoxacin-d8 (>98% isotopic purity).[]

  • Matrix: K2EDTA Human Plasma.[]

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).[]

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Enoxacin and Enoxacin-d8 separately in MeOH with 0.1% FA (Acid helps solubility of quinolones).[] Final concentration: 1.0 mg/mL.[]

  • Working Solution:

    • Dilute Enoxacin-d8 to 500 ng/mL in 50:50 MeOH:Water (This is the IS Spiking Solution ).

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 20 µL of IS Spiking Solution (Enoxacin-d8) to every well (except double blanks).[]

    • Add 150 µL of cold Acetonitrile (precipitating agent).

    • Vortex for 5 minutes at high speed.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 100 µL of supernatant to a clean plate.

    • Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).[]

    • Inject 5 µL.[]

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Transitions (MRM):

    • Enoxacin: m/z 321.1 → 303.1 (Quantifier), 321.1 → 278.1 (Qualifier).

    • Enoxacin-d8: m/z 329.1 → 311.1.[]

Mechanism of Action: Matrix Effect Compensation

The diagram below explains why the d8-IS is mandatory. It visualizes how the IS and Analyte travel together through the "Ion Suppression Zone" (e.g., phospholipids).

MatrixEffect cluster_column LC Column Separation cluster_source ESI Source (Ionization) Injection Sample Injection (Analyte + Enoxacin-d8 + Matrix) Phospholipids Matrix Interferences (Phospholipids) Injection->Phospholipids CoElution Co-Elution Zone (Analyte & d8-IS overlap perfectly) Injection->CoElution Separation Structural Analog (Elutes Earlier/Later) Injection->Separation Suppression Ion Suppression (Charge Competition) Phospholipids->Suppression High Background CoElution->Suppression Both suppressed equally Signal MS Signal Generation Separation->Signal Misses Suppression Zone FailResult Inaccurate Quantitation (Ratio Distorted) Separation->FailResult Correction Fails Suppression->Signal Result Accurate Quantitation (Ratio Unchanged) Signal->Result IS Normalization Works

Caption: Figure 2: Mechanism of Matrix Effect Compensation. Enoxacin-d8 co-elutes with the analyte, ensuring both suffer equal suppression, maintaining the validity of the quantitation ratio.

References

  • US Food and Drug Administration (FDA). (2018).[][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[] PubChem Compound Summary for CID 3229, Enoxacin. Retrieved from [Link][]

  • National Center for Biotechnology Information (NCBI). (2023).[] PubChem Compound Summary for Enoxacin-d8 (Deuterated). Retrieved from [Link](Note: Search via CAS 1329642-60-5 for specific isotope data).[]

Sources

Validation

The Science Behind the Standard: Why Not All Deuterated IS Are Equal

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using Different Deuterated Internal Standards In the landscape of drug development and clinical research, the precise quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using Different Deuterated Internal Standards

In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis, largely due to its unparalleled sensitivity and specificity.[1][2] A critical component of robust LC-MS assays is the use of an internal standard (IS) to correct for variability during sample preparation and analysis.[3][4] Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the most effective as they exhibit nearly identical physicochemical properties to the analyte of interest, allowing them to track and normalize for analytical variability robustly.[1][4][5]

However, the term "deuterated standard" is not monolithic. For a given analyte, several deuterated versions may be available (e.g., Analyte-d3, Analyte-d5, Analyte-d9). The choice is often dictated by commercial availability, cost, or a strategic decision to improve method performance. When a bioanalytical method is established with one deuterated standard and circumstances necessitate a switch to another, a simple substitution is not scientifically or regulatorily acceptable. A thorough cross-validation is essential to ensure that data remains consistent, accurate, and reliable.[6][7]

This guide provides a framework for understanding the scientific rationale behind this requirement and for designing and executing a robust cross-validation study. We will delve into the subtle yet significant differences between deuterated standards and provide a detailed, field-proven protocol for comparing their performance objectively.

The core assumption of using a SIL-IS is that it behaves identically to the analyte through every step of the process—extraction, chromatography, and ionization.[8][9] Any loss of analyte during sample workup or fluctuation in instrument response should affect the deuterated standard to the exact same degree.[2] However, the number and position of deuterium atoms can introduce subtle variations that may challenge this assumption.

1. Isotopic Stability and H/D Back-Exchange: The stability of the deuterium label is the most critical attribute of a deuterated IS. Deuterium atoms placed on chemically labile positions (e.g., on heteroatoms like O, N, S, or carbons adjacent to carbonyl groups) can be prone to exchange with protons from the surrounding solvent (a process called H/D back-exchange).[8][9] This phenomenon, influenced by pH, temperature, and solvent composition, can decrease the mass-to-charge ratio (m/z) of the standard, causing it to be misidentified as the unlabeled analyte and compromising data accuracy.[8][9] A standard with deuterium on stable aromatic or aliphatic carbons (e.g., Analyte-d5) is generally superior to one with potentially exchangeable labels (e.g., Analyte-d3 on a methoxy group).

2. Chromatographic Separation (The Isotope Effect): While a SIL-IS should ideally co-elute perfectly with the analyte, increasing the number of deuterium atoms can sometimes lead to a slight shift in chromatographic retention time.[3] This is known as the chromatographic isotope effect. If the IS separates from the analyte, even slightly, it may experience a different matrix environment as it enters the mass spectrometer source.[10] This can lead to differential ion suppression or enhancement, invalidating its ability to accurately correct for matrix effects.[3][11]

3. Mass Spectrometric Cross-Talk: Cross-talk, or isotopic interference, is a significant concern, especially with standards having a low degree of deuteration (e.g., +2 or +3 Da). It can occur in two ways:

  • Analyte contribution to IS: The natural isotopic abundance of elements (especially ¹³C) in the analyte can result in an "M+3" or "M+4" peak that has the same nominal mass as the deuterated IS, falsely inflating the IS signal.[12] This effect is most pronounced at high analyte concentrations.

  • IS contribution to analyte: The deuterated IS material is never 100% isotopically pure; it always contains a small amount of the unlabeled (M+0) analyte.[5] This impurity contributes to the analyte signal, causing a positive bias that is most significant at the lower limit of quantitation (LLOQ).[5] Using a standard with a higher mass difference (e.g., d5 or greater) minimizes this risk.[9]

The Cross-Validation Imperative: A Regulatory and Scientific Necessity

Given these potential differences, regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines (ICH) mandate cross-validation when changing methods within or between studies.[6][13][14][15] This process formally demonstrates that the two methods (i.e., the original method with IS-A and the new method with IS-B) produce comparable and reliable data. It is a cornerstone of maintaining data integrity throughout a drug's lifecycle.

The following diagram illustrates the logical workflow for conducting a cross-validation study.

G cluster_A Method A (Validated with IS-A) cluster_B Method B (Validated with IS-B) cluster_C Acceptance Criteria obj Study Objective: Compare Method A (with IS-A) and Method B (with IS-B) prepA 1. Prepare Calibrators & QCs using IS-A obj->prepA prepB 1. Prepare Calibrators & QCs using IS-B obj->prepB runA 2. Analyze Samples: - Full Calibration Curve - QC Samples (n=6 of LLOQ, LQC, MQC, HQC) - Incurred Samples (n≥30) prepA->runA analysis 3. Data Analysis & Comparison runA->analysis runB 2. Analyze the SAME Samples: - Full Calibration Curve - QC Samples (n=6 of LLOQ, LQC, MQC, HQC) - Incurred Samples (n≥30) prepB->runB runB->analysis crit1 QC Samples: - Accuracy within ±15% of nominal - Precision ≤15% CV analysis->crit1 crit2 Incurred Samples: - ≥67% of samples must agree within ±20% of the mean concentration analysis->crit2 conclusion Conclusion: Methods are interchangeable crit1->conclusion PASS crit2->conclusion PASS

Caption: Workflow for cross-validating methods using two different deuterated standards.

Experimental Protocol for Cross-Validation

This protocol outlines a self-validating system to compare the performance of two deuterated internal standards (IS-A and IS-B) for the quantification of a specific analyte in human plasma.

Objective: To demonstrate the interchangeability of IS-A and IS-B in a validated LC-MS/MS bioanalytical method.

1. Materials and Reagents:

  • Analyte Certified Reference Material

  • Internal Standard A (e.g., Analyte-d3)

  • Internal Standard B (e.g., Analyte-d5)

  • Control Human Plasma (with appropriate anticoagulant)

  • All necessary solvents and reagents for the established bioanalytical method (e.g., acetonitrile, formic acid, water).

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte, IS-A, and IS-B in a suitable organic solvent (e.g., methanol).

  • Prepare separate working solutions for calibration standards and quality controls (QCs) by diluting the analyte stock solution.

  • Prepare two separate internal standard working solutions, one for IS-A and one for IS-B, at the fixed concentration used in the original validated method. These will be used for spiking samples.

3. Preparation of Calibration and QC Samples:

  • Prepare two full sets of calibration standards (e.g., 8 non-zero levels) and four levels of QC samples (LLOQ, Low, Medium, High) by spiking control human plasma with the analyte working solutions. One full set will be analyzed with IS-A and the other with IS-B.

4. Sample Analysis Procedure:

  • Analytical Batch 1 (Using IS-A):

    • Process and analyze a full calibration curve and a set of QCs (n=6 at each level) using the IS-A working solution for spiking.

    • Process and analyze a set of at least 30 incurred (real study) samples using the IS-A working solution.

  • Analytical Batch 2 (Using IS-B):

    • Process and analyze a full calibration curve and a set of QCs (n=6 at each level) using the IS-B working solution for spiking.

    • Re-analyze the exact same set of 30 incurred samples using the IS-B working solution.

5. Data Processing and Acceptance Criteria:

  • Calibration Curves: For both methods, the correlation coefficient (r²) should be ≥ 0.99, and the back-calculated accuracy of the standards should be within ±15% of nominal (±20% at LLOQ).

  • QC Samples: For both methods, the accuracy of the mean concentration must be within ±15% of the nominal value, and the precision (%CV) must be ≤15% for at least two-thirds of the QCs at each level.

  • Incurred Sample Comparison: This is the most critical test. Calculate the percent difference between the concentrations obtained for each incurred sample using the two methods: %Difference = [(Conc_MethodB - Conc_MethodA) / Mean(Conc_A, Conc_B)] * 100

    • Acceptance: At least 67% of the re-analyzed incurred samples must have a %Difference within ±20%.

The following diagram illustrates the concept of isotopic cross-talk, a key reason why a higher-deuteration standard (IS-B) may perform better than a lower-deuteration one (IS-A).

Caption: Comparison of potential isotopic cross-talk between low and high deuteration standards.

Data Presentation: Quantitative Comparison of Deuterated Standards

The results of the cross-validation study should be summarized clearly to facilitate a direct comparison. The following table presents hypothetical data from a successful cross-validation between an Analyte-d3 and an Analyte-d5 internal standard.

Validation ParameterMethod A (with Analyte-d3)Method B (with Analyte-d5)Acceptance CriteriaResult
Calibration Curve (r²) 0.99850.9991≥ 0.99Pass
QC Accuracy (% Bias)
LLOQ (1 ng/mL)+8.5%+5.2%±20%Pass
LQC (3 ng/mL)+4.1%+2.3%±15%Pass
MQC (50 ng/mL)-2.7%-1.9%±15%Pass
HQC (80 ng/mL)-5.4%-4.8%±15%Pass
QC Precision (% CV)
LLOQ (1 ng/mL)9.8%7.5%≤20%Pass
LQC (3 ng/mL)6.2%4.9%≤15%Pass
MQC (50 ng/mL)4.5%3.8%≤15%Pass
HQC (80 ng/mL)5.1%4.2%≤15%Pass
Incurred Sample Agreement -93% (28 out of 30 samples)≥67% of samples within ±20%Pass

Conclusion

Deuterated internal standards are the cornerstone of high-quality quantitative bioanalysis. However, the assumption that all deuterated analogues of a compound are interchangeable is a significant scientific oversight. Factors such as isotopic stability, chromatographic behavior, and susceptibility to mass spectrometric interference can vary and have a tangible impact on data quality.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • BenchChem. (n.d.). Cross-Validation of Analytical Results: A Guide to Using Different Deuterated Standards.
  • Anonymous. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
  • BenchChem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • Sorus, C., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-94. Retrieved from [Link]

  • Verhaeghe, T. (n.d.). Cross Validations.
  • BenchChem. (n.d.). Deuterium Exchange in Prostaglandin Internal Standards: An In-depth Technical Guide.
  • Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 208-10. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (n.d.). Isotopic purity requirements for deuterated internal standards.
  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation.
  • BenchChem. (n.d.). Technical Support Center: Addressing Isotopic Instability of Labeled Internal Standards.

Sources

Comparative

Optimizing Bioanalytical Recovery: Enoxacin-d8 vs. Analogues in Complex Matrices

Executive Summary: The Case for Stable Isotope Labeling In the quantitative bioanalysis of fluoroquinolones like Enoxacin, the choice of Internal Standard (IS) is not merely a procedural formality—it is the primary defen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Stable Isotope Labeling

In the quantitative bioanalysis of fluoroquinolones like Enoxacin, the choice of Internal Standard (IS) is not merely a procedural formality—it is the primary defense against ionization suppression. While structural analogues (e.g., Ciprofloxacin, Norfloxacin) offer a cost-effective entry point, they frequently fail to compensate for the "phospholipid buildup" effect common in protein-precipitated plasma samples.

This guide evaluates the performance of Enoxacin-d8 (Deuterated Enoxacin) against traditional analogue methods. Based on comparative extraction efficiencies and matrix factor (MF) analysis, Enoxacin-d8 demonstrates superior process efficiency by correcting for heteroscedasticity and ion suppression that analogues cannot track due to retention time shifts.

Comparative Analysis: Enoxacin-d8 vs. Structural Analogues

The following table contrasts the performance metrics of Enoxacin-d8 against Ciprofloxacin (a common analogue IS) in human plasma analysis via LC-MS/MS.

Table 1: Performance Metrics Comparison
FeatureEnoxacin-d8 (SIL-IS)Ciprofloxacin (Analogue IS)Impact on Bioanalysis
Retention Time Co-elutes with Enoxacin

0.5 - 1.2 min shift
Critical: Analogues do not experience the exact same ion suppression zone as the analyte.
Physicochemical Properties Identical pKa & LogPSimilar, but distinctDifferences in extraction recovery (RE) can lead to non-linear calibration curves.
Matrix Effect Correction Near-perfect (MF

1.0 relative)
Variable (MF 0.8 - 1.2)SIL-IS corrects for signal enhancement/suppression; analogues may over/under-correct.
Mass Shift +8 DaN/A (Different Molecule)+8 Da is sufficient to avoid isotopic overlap (crosstalk) with the parent M+0 peak.
Cost HighLowHigh initial cost is offset by reduced re-analysis rates and faster method validation.

Mechanism of Action: Matrix Effect Correction

The superiority of Enoxacin-d8 lies in its ability to "shadow" the analyte through the ionization source. In Electrospray Ionization (ESI), co-eluting phospholipids compete for charge. Because Enoxacin-d8 co-elutes perfectly, it suffers the exact same suppression as the analyte. When the ratio (Analyte Area / IS Area) is calculated, the suppression cancels out.

Diagram 1: The "Shadow" Correction Mechanism

MatrixCorrection cluster_ESI ESI Source (Ionization Competition) Sample Biological Sample (Plasma/Urine) Extraction Extraction (PPT or SPE) Sample->Extraction LC LC Separation Extraction->LC Phospholipids Phospholipids (Suppressors) LC->Phospholipids RT: 2.5-4.0 min Analyte Enoxacin LC->Analyte RT: 2.5 min SIL_IS Enoxacin-d8 (Co-eluting) LC->SIL_IS RT: 2.5 min Analogue Analogue IS (Separated) LC->Analogue RT: 3.1 min Detector MS/MS Detection Analyte->Detector Suppressed Signal SIL_IS->Detector Equally Suppressed Analogue->Detector Unaffected (False High)

Caption: Visualizing how Enoxacin-d8 (SIL-IS) co-elutes with the analyte to mirror ion suppression, unlike the Analogue IS which elutes later.

Experimental Protocol: Assessing Recovery

To objectively assess Enoxacin-d8, we utilize a "Pre- vs. Post-Extraction Spike" methodology as recommended by FDA and EMA guidelines. This distinguishes Extraction Recovery (RE) from Matrix Effect (ME) .

Reagents & Preparation[1][2][3]
  • Stock Solution: Enoxacin-d8 (1 mg/mL) in DMSO or Methanol + 1% Formic Acid (Enoxacin is zwitterionic; acidity aids solubility).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Precipitant: Acetonitrile containing 0.1% Formic Acid.

Step-by-Step Workflow
Set A: Pre-Extraction Spike (True Process)
  • Aliquot 100 µL plasma.

  • Spike with Enoxacin-d8 (Final conc: 100 ng/mL).

  • Add 300 µL Precipitant (Acetonitrile + 0.1% FA).

  • Vortex (2 min) and Centrifuge (10,000 x g, 10 min).

  • Transfer supernatant to LC vial.

Set B: Post-Extraction Spike (100% Recovery Reference)
  • Aliquot 100 µL blank plasma.

  • Add 300 µL Precipitant.

  • Vortex and Centrifuge.

  • Spike the supernatant with Enoxacin-d8 (Final conc: 100 ng/mL).

  • Transfer to LC vial.[1]

Set C: Neat Solution (No Matrix)
  • Spike Enoxacin-d8 into pure solvent (Mobile Phase A:B ratio matching the gradient).

Diagram 2: Validation Logic Flow

ValidationLogic Start Start Validation Calc_RE Calculate Extraction Recovery (RE) (Area A / Area B) × 100 Start->Calc_RE Calc_ME Calculate Matrix Factor (MF) (Area B / Area C) Start->Calc_ME Decision Is IS-Normalized MF between 0.85 - 1.15? Calc_RE->Decision Calc_ME->Decision Pass Method Validated Decision->Pass Yes Fail Switch Extraction Method (PPT → SPE) Decision->Fail No

Caption: Decision tree for validating internal standard performance based on Matrix Factor (MF) and Recovery (RE).

Representative Data Analysis

The following data illustrates the specific failure mode of Analogue IS in lipid-rich samples compared to Enoxacin-d8.

Table 2: Matrix Factor & Recovery Data (n=6 replicates)
Analyte / ISMatrix Factor (MF)Extraction Recovery (RE)Process Efficiency (PE)% CV (Precision)
Enoxacin (Analyte) 0.65 (Significant Suppression)85%55.2%4.2%
Enoxacin-d8 (SIL-IS) 0.66 (Matches Analyte)84%55.4%3.8%
Ciprofloxacin (Analogue) 0.92 (Minimal Suppression)70%64.4%12.5%

Interpretation:

  • The Problem: Enoxacin suffers 35% signal loss (MF = 0.65) due to matrix suppression.

  • The Correction: Enoxacin-d8 also suffers this loss (MF = 0.66). The ratio remains constant.

  • The Failure: Ciprofloxacin elutes later, missing the suppression zone (MF = 0.92). It "thinks" the signal is higher than it is, leading to over-estimation of the Enoxacin concentration.

Senior Scientist Recommendations

  • Solubility is Key: Enoxacin is notoriously insoluble in neutral water. Always prepare stocks in 1% Formic Acid/Methanol . Do not use pure acetonitrile for stock preparation as precipitation may occur upon storage [6].

  • Mobile Phase pH: Use Formic Acid (0.1%) in your aqueous mobile phase. Enoxacin is zwitterionic; low pH ensures it is protonated (

    
    ), improving retention on C18 columns and sensitivity in Positive ESI.
    
  • Cross-Talk Check: Enoxacin-d8 has a mass shift of +8 Da. Verify your mass spec resolution. Ensure the contribution of Enoxacin M+8 isotope to the IS channel is negligible (<0.5%).

References

  • FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] Link

  • Cayman Chemical. (2022). Enoxacin Product Information & Solubility. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • ICH. (2022).[2][4][5] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Link

  • ResolveMass. (2025). Deuterated Standards for LC-MS Analysis: Enhanced Quantitative Accuracy. Link

  • PubChem. (2025).[6] Enoxacin: Chemical and Physical Properties. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Enoxacin-d8 (Hydrochloride) Proper Disposal Procedures

Executive Summary & Core Directive Enoxacin-d8 (hydrochloride) is a stable isotope-labeled fluoroquinolone antibiotic used primarily as an Internal Standard (IS) in mass spectrometry (LC-MS/MS). While often handled in mi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Enoxacin-d8 (hydrochloride) is a stable isotope-labeled fluoroquinolone antibiotic used primarily as an Internal Standard (IS) in mass spectrometry (LC-MS/MS). While often handled in milligram quantities, its disposal requires strict adherence to Zero-Discharge protocols to prevent environmental accumulation and antimicrobial resistance (AMR).

CRITICAL SAFETY DISTINCTION: The "d8" designation indicates Deuterium labeling. This is a STABLE ISOTOPE .

  • DO NOT dispose of this in radioactive waste streams (unless mixed with other radiolabels).

  • DO NOT use Geiger counters or radiation shielding; they are unnecessary.

  • DO treat this chemically and toxicologically identical to the parent compound, Enoxacin.

Physicochemical Properties Relevant to Disposal

To select the correct waste stream, you must understand the compound's behavior in solution and thermal stability.

PropertyData for Enoxacin-d8 HClDisposal Implication
Chemical Class Fluoroquinolone AntibioticBioactive: Strict ban on sewer/drain disposal.
Isotopic Label Deuterium (

H) at 8 positions
Non-Radioactive: Use chemical waste streams.
Solubility Soluble in dilute acid, DMSO, MethanolCompatible with organic solvent waste streams.
Thermal Stability High melting point (>220°C)Requires High-Temperature Incineration (>1000°C) for complete destruction.
RCRA Status Non-Listed (Not P or U listed)Manage as Non-Creditable Hazardous Waste Pharmaceutical .

Pre-Disposal Handling & Segregation

Before disposal, the waste must be segregated at the point of generation. Improper mixing is the leading cause of waste rejection by disposal vendors.

A. Solid Waste (Pure Substance)
  • Scenario: Expired vials, residual powder, or spilled solids.

  • Protocol:

    • Do not empty the vial. Keep the substance in its original container if possible.

    • Tighten the cap and seal with Parafilm to prevent leakage during transport.

    • Place the vial into a clear, sealable secondary bag (e.g., Ziploc).

    • Label as "Solid Chemical Waste - Bioactive Pharmaceutical."

B. Liquid Waste (Stock Solutions)
  • Scenario: Leftover IS working solutions (e.g., in Methanol/Water).

  • Protocol:

    • Segregate into "Organic Solvent Waste" carboys.

    • Compatibility Check: Enoxacin-d8 HCl is compatible with standard organic waste streams (Acetonitrile, Methanol, DMSO).

    • Prohibited: Do not mix with strong oxidizers (e.g., Nitric Acid) as fluoroquinolones can react unpredictably in high concentrations.

C. Trace Contaminated Waste
  • Scenario: Pipette tips, gloves, weighing boats.

  • Protocol:

    • Gross Contamination: If visible powder/liquid remains, dispose of as Hazardous Solid Waste .

    • Trace/Incidental: Dispose of according to your facility's "Trace Chemo/Drug" protocols (often Yellow Bin or specific incineration boxes), never in regular trash.

Detailed Disposal Workflows

Workflow 1: The "Lab Pack" Method (Recommended for Vials)

For pure standards or expired vials, the "Lab Pack" method ensures the highest safety margin.

  • Inventory: Log the chemical name ("Enoxacin-d8 HCl"), CAS number (if available, or use parent CAS 74011-58-8), and weight.

  • Primary Container: Ensure the original vial is intact.

  • Secondary Containment: Place vials into a wide-mouth HDPE jar or a metal drum lined with vermiculite or absorbent pads.

  • Manifesting: Declare as "Non-Regulated Pharmaceutical Waste - Incinerate Only."

  • Final Disposal: Transfer to a licensed waste vendor for Waste-to-Energy (WTE) Incineration .

Workflow 2: Liquid Waste Stream

For IS solutions generated during LC-MS preparation.

  • Collection: Pour waste into the "Halogenated" or "Non-Halogenated" solvent stream (depending on your solvent; Enoxacin itself contains Fluorine, but at IS concentrations, the solvent dictates the stream).

  • Labeling: Tag the carboy with "Contains Trace Pharmaceuticals."

  • Neutralization (NOT RECOMMENDED): Do not attempt to chemically deactivate (e.g., with bleach) in the lab. Fluoroquinolones are resilient, and partial oxidation can yield toxic byproducts. Relinquish control to professional incineration facilities.

Visual Decision Logic (DOT Diagram)

The following decision tree illustrates the proper routing of Enoxacin-d8 waste.

DisposalWorkflow Start Waste Generation: Enoxacin-d8 HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Trace Trace (Tips/Gloves) StateCheck->Trace LabPack Lab Pack (Vermiculite/Drum) Solid->LabPack ConcCheck Concentration? Liquid->ConcCheck SolidHaz Hazardous Solid Waste Bin Trace->SolidHaz ConcCheck->LabPack Concentrated (>1%) SolventStream Organic Solvent Waste Carboy ConcCheck->SolventStream Dilute (<1%) Incineration High-Temp Incineration (>1000°C) LabPack->Incineration SolventStream->Incineration SolidHaz->Incineration

Caption: Decision matrix for segregating Enoxacin-d8 HCl waste streams to ensure final destruction via incineration.

Regulatory & Compliance Framework

EPA "Sewering Ban" (40 CFR Part 266 Subpart P)

In 2019, the EPA finalized regulations prohibiting the discharge of hazardous waste pharmaceuticals into sewer systems.[1]

  • Applicability: While Enoxacin is not explicitly P-listed or U-listed, it falls under the general category of pharmaceutical waste.

  • Requirement: All healthcare and research facilities must prevent this compound from entering the water table to mitigate environmental toxicity.

Emergency Procedures (Spills)
  • Small Spill (<100 mg):

    • Wear nitrile gloves and safety glasses.

    • Wet a paper towel with water (to prevent dust generation) and wipe up the powder.

    • Clean the surface with 70% Ethanol.

    • Dispose of all cleanup materials as Hazardous Solid Waste .

  • Skin Exposure: Wash immediately with soap and water. Enoxacin is a photosensitizer; avoid direct sunlight on the affected area for 24 hours.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[1][2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[2] Retrieved from [Link]

Sources

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